molecular formula C10H20N2O2 B053542 1-Boc-2-methylpiperazine CAS No. 120737-78-2

1-Boc-2-methylpiperazine

Cat. No.: B053542
CAS No.: 120737-78-2
M. Wt: 200.28 g/mol
InChI Key: DATRVIMZZZVHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-2-methylpiperazine is a valuable and versatile N-Boc-protected piperazine derivative extensively employed as a key synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a multifunctional building block for the construction of complex molecules, particularly in the synthesis of pharmaceutical compounds. The tert-butoxycarbonyl (Boc) group serves as a critical protecting group for the secondary amine, effectively shielding its reactivity and preventing unwanted side reactions during synthetic sequences on other parts of the molecule. This allows for selective manipulation, such as functionalization of the secondary nitrogen or reactions involving other sensitive functional groups. The methyl substituent at the 2-position introduces steric and electronic modulation, influencing the conformational properties and the basicity of the remaining unprotected nitrogen, which can be crucial for optimizing the binding affinity and pharmacokinetic profile of final target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATRVIMZZZVHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568013
Record name tert-Butyl 2-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120737-78-2
Record name tert-Butyl 2-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpiperazine, N1-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-1-Boc-2-Methylpiperazine: A Chiral Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-2-methylpiperazine, a chiral derivative of piperazine, has emerged as a critical building block in modern medicinal chemistry. Its unique structural features, including a stereocenter adjacent to a nucleophilic nitrogen and an orthogonally protected secondary amine, provide a versatile platform for the synthesis of complex, biologically active molecules. This guide offers a comprehensive technical overview of (S)-1-Boc-2-methylpiperazine, including its chemical identity, physicochemical properties, synthesis, and pivotal role in the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and oncology.

Core Chemical Identifiers

The fundamental identifiers for (S)-1-Boc-2-methylpiperazine are essential for its accurate sourcing and application in research and development.

IdentifierValueSource(s)
CAS Number 169447-70-5[1]
Molecular Formula C₁₀H₂₀N₂O₂[2]
Molecular Weight 200.28 g/mol [2]
IUPAC Name tert-butyl (2S)-2-methylpiperazine-1-carboxylate[2]
Synonyms (S)-tert-Butyl 2-methylpiperazine-1-carboxylate, (S)-N-Boc-2-methylpiperazine, (S)-1-Boc-2-methl-piperazine[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-1-Boc-2-methylpiperazine is crucial for its handling, reaction optimization, and formulation.

PropertyValueSource(s)
Appearance White to off-white solid[1]
Melting Point 34-36 °C[3]
Boiling Point 268.7±15.0 °C (Predicted)[3]
Density 0.997±0.06 g/cm³ (Predicted)[3]
Solubility Soluble in organic solvents like ethanol and methanol.[4]
pKa 8.49±0.40 (Predicted)[3]
SMILES C[C@H]1CNCCN1C(=O)OC(C)(C)C[2]
InChIKey DATRVIMZZZVHMP-QMMMGPOBSA-N[2]

Synthesis and Mechanistic Insights

The regioselective mono-N-Boc protection of (S)-2-methylpiperazine is a critical transformation that enables its use as a versatile building block. A common and efficient method involves a carefully orchestrated sequence of reactions to ensure the Boc group is introduced at the less sterically hindered N1 position.

Experimental Protocol: Regioselective N-Boc Protection

This protocol details a widely used method for the synthesis of (S)-1-Boc-2-methylpiperazine.[5]

Materials:

  • (S)-2-methylpiperazine

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, flash chromatography system)

Procedure:

  • Dissolve (S)-2-methylpiperazine (1.0 eq) in anhydrous THF.

  • Add n-butyllithium (2.0 eq) to the solution at room temperature and stir for 30 minutes.

  • Add tert-butyldimethylsilyl chloride (1.0 eq) and continue stirring for 1 hour.

  • Introduce di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture and stir for an additional hour.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product via flash chromatography to yield (S)-1-N-Boc-2-methylpiperazine.

Rationale Behind the Synthetic Strategy

The success of this synthesis hinges on the strategic use of reagents to control the regioselectivity of the Boc protection.

Synthesis_Workflow cluster_0 Activation and Silylation cluster_1 Regioselective Boc Protection S_2MP (S)-2-methylpiperazine nBuLi n-BuLi S_2MP->nBuLi Deprotonation Activated_Complex Activated Piperazine nBuLi->Activated_Complex TBDMSCl TBDMSCl Activated_Complex->TBDMSCl Silyl Protection Silylated_Intermediate N4-Silylated Intermediate TBDMSCl->Silylated_Intermediate Boc2O (Boc)₂O Silylated_Intermediate->Boc2O Nucleophilic Attack at N1 Silylated_Intermediate->Boc2O Final_Product (S)-1-Boc-2-methylpiperazine Boc2O->Final_Product caption Synthesis Workflow for (S)-1-Boc-2-methylpiperazine

Caption: A workflow diagram illustrating the key steps in the regioselective synthesis of (S)-1-Boc-2-methylpiperazine.

  • Role of n-Butyllithium (n-BuLi): The two nitrogen atoms in (S)-2-methylpiperazine have different steric environments. The N1 nitrogen is less sterically hindered than the N4 nitrogen, which is adjacent to the methyl group. However, direct reaction with (Boc)₂O can lead to a mixture of N1- and N4-protected products, as well as the di-protected species. The use of a strong base like n-BuLi deprotonates both nitrogen atoms, increasing their nucleophilicity.

  • The Crucial Role of TBDMSCl: The introduction of a bulky silyl protecting group, tert-butyldimethylsilyl (TBDMS), is the key to achieving high regioselectivity. The silyl group preferentially reacts with the less sterically hindered N4-anion. This transient protection of the N4 position effectively blocks it from reacting with the subsequently added (Boc)₂O. Silyl groups are known to influence reactivity and selectivity in organic synthesis, and in this case, the steric bulk of the TBDMS group directs the acylation to the desired nitrogen.[6][7]

  • Regioselective Boc-protection: With the N4 position temporarily shielded, the (Boc)₂O is directed to the more accessible N1 nitrogen, leading to the desired (S)-1-Boc-2-methylpiperazine as the major product. The subsequent aqueous workup removes the silyl protecting group.

Applications in Drug Discovery and Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8] The introduction of a chiral center, as in (S)-1-Boc-2-methylpiperazine, allows for fine-tuning of the molecule's three-dimensional structure, which can significantly enhance its binding affinity and selectivity for biological targets.[1]

As a Chiral Building Block in CNS Drug Discovery

Piperazine derivatives are widely used in the development of drugs targeting the central nervous system due to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[9] The stereochemistry of substituents on the piperazine ring can have a profound impact on the pharmacological activity of these compounds. For instance, in the development of muscarinic M2 selective ligands, the (R)-2-methyl-substituted piperazines showed significantly enhanced levels of acetylcholine after oral administration in preclinical models, highlighting the importance of the methyl group's stereochemistry.[10]

In the Synthesis of Kinase Inhibitors
In the Development of PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is an important therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD).[13] (S)-1-Boc-2-methylpiperazine has been utilized in the synthesis of pyrazolo[3,4-b]pyridine-based dual pharmacophores that act as PDE4-muscarinic antagonists.[1] The chiral methyl group in the piperazine ring can provide specific steric and electronic interactions within the PDE4 active site, contributing to the compound's potency and selectivity.

SAR_Concept cluster_0 Chiral Building Block cluster_1 Drug Candidate Synthesis cluster_2 Biological Target Interaction S_Boc_MP (S)-1-Boc-2-methylpiperazine Deprotection Boc Deprotection S_Boc_MP->Deprotection Coupling Coupling with Pharmacophore Deprotection->Coupling Drug_Candidate Chiral Drug Candidate Coupling->Drug_Candidate Target Protein Target (e.g., Kinase, GPCR) Drug_Candidate->Target Binding Binding_Pocket Chiral Binding Pocket SAR Structure-Activity Relationship (SAR) Binding_Pocket->SAR Stereochemistry is Key caption Role of (S)-1-Boc-2-methylpiperazine in SAR studies.

Caption: A conceptual diagram illustrating the role of (S)-1-Boc-2-methylpiperazine in structure-activity relationship studies.

Conclusion

(S)-1-Boc-2-methylpiperazine is a high-value chiral building block with significant applications in drug discovery and development. Its well-defined stereochemistry and the versatility of the Boc-protected piperazine scaffold make it an indispensable tool for medicinal chemists. The ability to introduce a chiral center with a specific orientation allows for the exploration of three-dimensional chemical space, leading to the development of more potent, selective, and safer therapeutics. As the demand for novel drugs with improved pharmacological profiles continues to grow, the importance of chiral intermediates like (S)-1-Boc-2-methylpiperazine in the synthesis of next-generation medicines is set to increase.

References

Introduction: The Significance of the Chiral Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Characterization of (R)-1-Boc-2-methylpiperazine

The piperazine ring is a quintessential heterocyclic motif, widely recognized by medicinal chemists as a "privileged scaffold."[1][2] Its prevalence in a vast array of FDA-approved drugs is a testament to its favorable physicochemical properties, including high aqueous solubility and the ability to modulate basicity (pKa), which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[2] When chirality is introduced, as in the case of (R)-1-Boc-2-methylpiperazine, the resulting building block offers a three-dimensional architecture that is invaluable for creating stereospecific interactions with biological targets.

(R)-1-Boc-2-methylpiperazine is a highly versatile chiral intermediate used in the synthesis of complex bioactive molecules, particularly those targeting the central nervous system (CNS) and in the development of kinase inhibitors.[3][4] The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom allows for regioselective functionalization of the second nitrogen, a crucial feature for controlled, multi-step syntheses.[5][6] This guide provides a comprehensive technical overview of a reliable synthetic route to (R)-1-Boc-2-methylpiperazine and the rigorous analytical methods required to validate its structure, purity, and stereochemical integrity.

Part 1: Enantioselective Synthesis

The synthesis of enantiomerically pure 2-substituted piperazines can be approached through several strategic paradigms: classical resolution of a racemate[7], asymmetric synthesis to build the chiral center[8][9], or, most commonly for scalability, synthesis from the chiral pool.[10] The latter approach, which utilizes readily available and optically pure starting materials like α-amino acids, offers a robust and cost-effective pathway.[10][11]

The following section details a field-proven, multi-step synthesis starting from (R)-Alanine. The causality behind each transformation is explained to provide a deeper understanding of the process.

Synthetic Pathway Workflow

G cluster_0 Synthesis of (R)-1-Boc-2-methylpiperazine A (R)-Alanine B (R)-Alaninol A->B  LiAlH4 / THF (Reduction) C N-Cbz-(R)-Alaninol B->C  Cbz-Cl, Base (N-Protection) D N-Cbz-(R)-Alaninol Mesylate C->D  MsCl, Et3N (Hydroxyl Activation) E Protected Diamine Intermediate D->E  N-Boc-ethylenediamine (SN2 Displacement) F Cyclized Cbz-piperazine E->F  Base (Intramolecular Cyclization) G (R)-2-Methylpiperazine F->G  H2, Pd/C (Cbz Deprotection) H (R)-1-Boc-2-methylpiperazine G->H  (Boc)2O (Selective N-Boc Protection)

Caption: Synthetic route from (R)-Alanine to the target compound.

Detailed Experimental Protocol

Step 1: Reduction of (R)-Alanine to (R)-Alaninol

  • Rationale: The carboxylic acid of the starting amino acid is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

  • Procedure:

    • Suspend LiAlH₄ (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂) and cool to 0 °C.

    • Slowly add a solution of (R)-Alanine (1.0 eq.) in anhydrous THF.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aq. NaOH, and then more water.

    • Filter the resulting aluminum salts and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield (R)-alaninol, which can often be used without further purification.

Step 2: N-Protection of (R)-Alaninol

  • Rationale: The primary amine is protected with a carboxybenzyl (Cbz) group. This group is stable under the conditions of the subsequent steps and can be cleanly removed via hydrogenolysis.

  • Procedure:

    • Dissolve (R)-alaninol (1.0 eq.) in a mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate.

    • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise.

    • Stir vigorously at room temperature for 12-16 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography (Silica gel, ethyl acetate/hexanes) to obtain N-Cbz-(R)-alaninol.

Step 3: Mesylation and Cyclization to form the Piperazine Ring

  • Rationale: The hydroxyl group is converted into a good leaving group (mesylate). This is followed by an Sₙ2 reaction with an appropriately protected ethylenediamine derivative and subsequent intramolecular cyclization to form the piperazine ring. This multi-step process is often performed in a one-pot or sequential manner. A practical approach involves reacting the activated amino alcohol with a suitable diamine precursor.[10]

  • Procedure:

    • Dissolve N-Cbz-(R)-alaninol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C.

    • Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise and stir for 1-2 hours.

    • In a separate flask, prepare a solution of N-Boc-ethylenediamine (1.1 eq.) in DCM.

    • Add the activated mesylate solution to the N-Boc-ethylenediamine solution and stir at room temperature for 24 hours.

    • Heat the reaction to reflux to promote intramolecular cyclization.

    • After cooling, wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate. The crude product contains the orthogonally protected piperazine.

Step 4: Deprotection and Final Boc-Protection

  • Rationale: The Cbz group is selectively removed by catalytic hydrogenation, leaving the free secondary amine. The resulting (R)-2-methylpiperazine is then carefully reacted with di-tert-butyl dicarbonate ((Boc)₂O) to install the Boc group on the less sterically hindered N1 nitrogen.[6]

  • Procedure:

    • Dissolve the crude protected piperazine from the previous step in methanol or ethanol.

    • Add Palladium on carbon (10 wt. % Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the catalyst through Celite and concentrate the filtrate to yield crude (R)-2-methylpiperazine.

    • Dissolve the crude (R)-2-methylpiperazine (1.0 eq.) in DCM and cool to 0 °C.

    • Add a solution of (Boc)₂O (1.05 eq.) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield pure (R)-1-Boc-2-methylpiperazine.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and, most importantly, the enantiomeric integrity of the final product. Each technique provides a piece of a self-validating system, ensuring the material meets the high standards required for drug development.

Summary of Analytical Data
Technique Parameter Expected Result
¹H NMR Chemical Shifts (δ, ppm)Signals corresponding to Boc protons (~1.45 ppm), methyl protons (~1.10 ppm, doublet), and piperazine ring protons (multiplets, ~2.6-4.0 ppm).[12]
¹³C NMR Chemical Shifts (δ, ppm)Signals for Boc carbonyl (~155 ppm), Boc quaternary carbon (~80 ppm), piperazine ring carbons (~40-55 ppm), and methyl carbon (~15 ppm).
Mass Spec (ESI+) m/z201.16 [M+H]⁺ (Calculated for C₁₀H₂₀N₂O₂: 200.28).[4][13][14]
IR Spectroscopy Wavenumber (cm⁻¹)~3340 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate).
Chiral HPLC Enantiomeric Excess (e.e.)>99% for the (R)-enantiomer compared to a racemic or (S)-standard.
Optical Rotation [α]DSpecific rotation value consistent with the (R)-enantiomer (literature values vary with conditions).
Protocol: Chiral HPLC for Enantiomeric Excess Determination
  • Rationale: Chiral HPLC is the definitive method for quantifying the enantiomeric purity of a chiral compound. A chiral stationary phase (CSP) is used to physically separate the two enantiomers, allowing for their individual detection and quantification.

  • Procedure:

    • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is commonly effective.

    • Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: Prepare a solution of the synthesized (R)-1-Boc-2-methylpiperazine in the mobile phase at a concentration of ~1 mg/mL.

    • Analysis: Inject the sample. The two enantiomers will elute at different retention times. Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100. A racemic standard should be run to confirm the identity of each enantiomeric peak.

Overall Synthesis and Characterization Workflow

G cluster_workflow Synthesis and Quality Control Workflow cluster_qc Analytical Characterization Start Chiral Starting Material ((R)-Alanine) Synthesis Multi-Step Synthesis Start->Synthesis Crude Crude Product Synthesis->Crude Purification Column Chromatography Crude->Purification Pure Pure (R)-1-Boc-2-methylpiperazine Purification->Pure NMR NMR (¹H, ¹³C) Pure->NMR Structure Confirmation MS Mass Spec Pure->MS Identity HPLC Chiral HPLC Pure->HPLC Enantiomeric Purity IR IR Spec Pure->IR Functional Groups Final QC Passed Material HPLC->Final

Caption: Workflow from synthesis to final quality control.

Conclusion

(R)-1-Boc-2-methylpiperazine stands as a valuable and versatile chiral building block in modern drug discovery. The synthetic route presented, based on established chemical principles and leveraging the chiral pool, provides a reliable and scalable method for its production. As demonstrated, this synthesis must be coupled with a rigorous and multi-faceted analytical characterization plan. This ensures that the final compound's structure, purity, and stereochemical fidelity are unequivocally confirmed, providing researchers and drug development professionals with the high-quality material necessary to advance the next generation of innovative therapeutics.

References

tert-butyl 2-methylpiperazine-1-carboxylate safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of tert-butyl 2-methylpiperazine-1-carboxylate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for tert-butyl 2-methylpiperazine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure safe and effective laboratory operations.

Chemical Identity and Properties

tert-butyl 2-methylpiperazine-1-carboxylate is a chiral piperazine derivative widely used as a building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its Boc-protected nitrogen allows for selective functionalization, making it a valuable intermediate in organic synthesis.[1] Understanding its physical and chemical properties is the foundation for safe handling.

Table 1: Physicochemical Properties of tert-butyl 2-methylpiperazine-1-carboxylate

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀N₂O₂[1][2][3][4]
Molecular Weight 200.28 g/mol [1][2][3][4]
Appearance White to off-white or light yellow crystalline powder/solid[1][5]
Melting Point 45-49 °C[2]
Solubility Data not readily available, general piperazine derivatives have varying solubility in organic solvents.[2]
Stability Stable under recommended storage conditions.[2] May be sensitive to air, moisture, and heat.[6][7]

Note: Properties can vary slightly between enantiomers ((R) and (S) forms) and the racemic mixture. The CAS numbers for the (S)-enantiomer is 169447-70-5, for the (R)-enantiomer is 170033-47-3, and for the unspecified isomer is 120737-78-2.[2][3][4][8]

Hazard Identification and GHS Classification

tert-butyl 2-methylpiperazine-1-carboxylate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][8][9] Adherence to these classifications is critical for risk assessment and the implementation of appropriate safety measures.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritation
alt text
Warning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
alt text
Warning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
alt text
Warning

Source(s):[7][8][9][10][11][12]

The primary hazards are associated with direct contact and inhalation. Skin contact may lead to inflammation, itching, redness, and blistering, while eye contact can cause redness, pain, and potential damage.[2] Inhalation of dust or fumes may irritate the respiratory system.[2][9]

Comprehensive Handling and Personel Protection Workflow

A systematic approach to handling is essential to minimize exposure. The following workflow outlines the critical steps from preparation to post-handling procedures, grounded in the principles of laboratory safety.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the compound within a well-ventilated area.

  • Fume Hood: All weighing and transfers of the solid material should be conducted in a certified chemical fume hood to control airborne dust and potential vapors.[13]

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain safe air quality.[9][13]

The causality is clear: by containing the substance at the source, engineering controls prevent the inhalation of irritating dust, which is a primary exposure route.[2][13]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and proper use of PPE are critical for preventing direct contact.

  • Eye and Face Protection: Wear tightly sealed safety goggles and a face shield to protect against splashes and airborne particles.[9][12]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[13] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[9][14]

  • Body Protection: A lab coat or chemical-resistant apron is mandatory to protect skin and clothing from contamination.[9][13][14]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of significant dust generation, a NIOSH-approved respirator with a particulate filter is recommended.[9][14]

This multi-layered PPE approach creates a robust barrier, ensuring that the primary routes of exposure—skin, eyes, and respiratory tract—are protected.

Workflow Diagram: Safe Handling Protocol

The following diagram illustrates the logical flow for safely handling tert-butyl 2-methylpiperazine-1-carboxylate.

Diagram 1: Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase prep_risk 1. Risk Assessment (Review SDS) prep_ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_eng 3. Verify Engineering Controls (Fume Hood On, Clear Workspace) prep_ppe->prep_eng handle_weigh 4. Weigh Compound (Use anti-static weigh boat) prep_eng->handle_weigh Proceed to handling handle_transfer 5. Transfer/Dissolve (Minimize dust creation) handle_weigh->handle_transfer cleanup_decon 6. Decontaminate Workspace (Wipe surfaces) handle_transfer->cleanup_decon Experiment complete cleanup_waste 7. Segregate Waste (Solid & Liquid Chemical Waste) cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of tert-butyl 2-methylpiperazine-1-carboxylate.

Storage and Disposal

Proper storage and disposal are crucial for maintaining chemical integrity and preventing accidental exposure or environmental contamination.

Storage Protocols
  • Container: Keep the compound in its original, tightly sealed container to prevent exposure to air and moisture.[2][6][9][14]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[2][9][14] The storage area should be secure and accessible only to authorized personnel.[2]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to maintain purity.[9]

Waste Disposal
  • Regulations: Dispose of waste materials in accordance with all local, state, and federal regulations.[2][9]

  • Segregation: Do not dispose of this chemical down the drain.[2][11] Collect waste in a designated, properly labeled, and sealed container for hazardous chemical waste.[14]

  • Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, paper towels) and contaminated PPE should also be disposed of as hazardous waste.[14]

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

The following protocols are designed to be immediate and effective, forming a self-validating system by directly addressing the known hazards of the compound.

  • Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[9][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][9][15] If skin irritation occurs or persists, get medical advice.[2][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[9][10] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][12]

Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.[9][12]

  • Ventilate: Ensure the area is well-ventilated, but avoid generating airborne dust.[9][12]

  • Contain: Prevent the spill from entering drains or waterways.[2][11]

  • Clean-up: For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation.[9][14] Place the material into a suitable, labeled container for disposal.[9][14] Clean the spill area with an appropriate solvent and then soap and water.

Spill Response Decision Tree

This diagram provides a logical decision-making process for responding to a spill.

Diagram 2: Spill Response Decision Tree spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small & Contained? assess->small_spill large_spill Large or Uncontained Spill small_spill->large_spill No small_ppe Don Appropriate PPE (incl. respirator if needed) small_spill->small_ppe Yes large_evacuate Evacuate Area large_spill->large_evacuate small_cleanup Clean up with absorbent/ sweep carefully small_ppe->small_cleanup small_dispose Place in sealed container for hazardous waste small_cleanup->small_dispose small_decon Decontaminate area small_dispose->small_decon large_alert Alert EH&S / Emergency Response large_evacuate->large_alert large_secure Secure the area, prevent entry large_alert->large_secure

Caption: A decision tree for appropriate responses to a chemical spill.

Toxicological and Ecotoxicological Profile

  • Acute Effects: The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[2] Overexposure may lead to inflammation, characterized by itching, redness, and pain.[2]

  • Chronic Effects: No specific data on long-term exposure or carcinogenicity (IARC, NTP, OSHA) is currently available.[2]

References

solubility of 1-Boc-2-methylpiperazine in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 1-Boc-2-methylpiperazine for Researchers and Drug Development Professionals

Abstract

1-tert-Butoxycarbonyl-2-methylpiperazine (this compound) is a pivotal building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] Its solubility profile across a range of common laboratory solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the physicochemical properties of this compound, synthesizes available solubility data, and presents a robust, field-proven protocol for its empirical determination. By grounding theoretical principles in practical application, this document serves as an essential resource for scientists aiming to optimize the use of this versatile intermediate.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is a cornerstone property that influences a compound's journey from the reaction flask to a potential therapeutic. For a synthetic intermediate like this compound, understanding its solubility is paramount for:

  • Reaction Homogeneity: Ensuring that reactants are in the same phase is crucial for achieving optimal reaction kinetics and yields.

  • Purification Efficiency: Solubility differences are the basis of crystallization and chromatographic separations. A well-characterized solubility profile enables the rational selection of solvent systems for isolating the target compound with high purity.

  • Handling and Storage: Proper solvent selection is necessary for preparing stock solutions and ensuring the long-term stability of the compound.

This guide addresses the specific solubility characteristics of this compound, a molecule whose structure presents a unique interplay of polar and nonpolar features. The presence of the piperazine ring with its secondary amine offers a site for hydrogen bonding, while the bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group and the methyl substituent introduce significant nonpolar character.

Physicochemical Properties of this compound

A compound's fundamental physical properties provide the first clues to its solubility behavior. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀N₂O₂[3][4][5]
Molecular Weight 200.28 g/mol [3][5]
Physical Form Solid, Solid-Liquid Mixture, or Oil[3][4]
Boiling Point ~268.7 °C at 760 mmHg[3][4]
Density ~0.997 g/cm³[3][4]
pKa (Predicted) 8.49 ± 0.40[4]

Note: The reported physical form varies across suppliers, which may be attributable to the presence of residual solvents or polymorphic forms. Researchers should handle the material as received and note its initial state.

Theoretical Solubility Profile & Reported Data

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6] The molecular structure of this compound features both a polar secondary amine (a hydrogen bond donor and acceptor) and a large, nonpolar Boc group. This amphiphilic nature suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The free amine on the piperazine ring can engage in hydrogen bonding with protic solvents. However, the bulky Boc group and methyl group will hinder solubility, particularly in water. Solubility is expected to be slight to moderate in alcohols like methanol and ethanol. The parent compound, N-Boc-piperazine, is reported to be soluble in water and methanol.[7][8][9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents can accept hydrogen bonds and have significant dipole moments, allowing them to solvate both the polar and nonpolar portions of the molecule. Good solubility is generally expected in solvents like DMSO and THF.

  • Nonpolar Solvents (e.g., Toluene, Hexanes): The large nonpolar surface area of the Boc group suggests some affinity for nonpolar solvents. However, the polar piperazine ring will limit solubility. It is expected to be poorly soluble in highly nonpolar solvents like hexanes.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving a wide range of organic compounds. Good solubility is anticipated.

Reported Qualitative Data: Published data is limited, but supplier information indicates slight solubility in chloroform and methanol.[4] This aligns with the theoretical profile, suggesting that while solubility exists in polar solvents, it is not extensive.

Experimental Workflow for Solubility Determination

To move beyond prediction, a systematic experimental approach is necessary. The following workflow provides a robust method for both qualitative and quantitative solubility assessment.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_qual Phase 2: Qualitative Assessment cluster_quant Phase 3: Quantitative Analysis (HPLC-UV) prep 1. Prepare Saturated Solutions Add excess this compound to various solvents in vials. equilibrate 2. Equilibrate (e.g., 24h at RT with stirring) Ensure thermodynamic equilibrium. prep->equilibrate Incubate observe 3. Visual Observation Note presence of undissolved solid. Categorize as Insoluble, Sparingly Soluble, or Soluble. equilibrate->observe Inspect filter 4. Isolate Supernatant Centrifuge and filter through 0.22 µm syringe filter. observe->filter Proceed if any solubility observed dilute 5. Prepare Sample Perform accurate serial dilution into mobile phase. filter->dilute hplc 6. HPLC Analysis Inject sample and standards. Integrate peak area. dilute->hplc calc 7. Calculate Concentration Determine concentration (mg/mL) using calibration curve. hplc->calc

Caption: Workflow for determining the solubility of this compound.

Protocol A: Qualitative & Semi-Quantitative Solubility Assessment

This initial screen provides a rapid estimation of solubility across a solvent panel.[10][11]

Materials:

  • This compound

  • Glass vials (e.g., 4 mL) with screw caps

  • Magnetic stir plate and stir bars

  • Analytical balance

  • Test solvents: Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Heptane, Dimethyl sulfoxide (DMSO).

Procedure:

  • Solvent Addition: Add 2 mL of a chosen solvent to a vial.

  • Initial Solute Addition: Add approximately 5 mg of this compound to the vial. Cap and stir vigorously for 1-2 minutes. Observe if the solid dissolves completely.[11]

  • Incremental Addition: If the solid dissolves, continue adding 5-10 mg portions, vortexing/stirring after each addition, until a persistent solid suspension is observed. Record the total mass added before saturation.

  • Equilibration for Sparingly Soluble Samples: If the initial amount does not dissolve, add a larger, known amount of solid (e.g., 50 mg) to ensure excess. Stir the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[6]

  • Observation: After equilibration, visually inspect the vial. The presence of undissolved solid confirms that the solution is saturated.

  • Classification: Categorize the solubility based on the approximate amount dissolved (e.g., using USP/BP classifications: Very soluble >1000 mg/mL; Freely soluble 100-1000 mg/mL; Soluble 33-100 mg/mL; Sparingly soluble 10-33 mg/mL; Slightly soluble 1-10 mg/mL; Very slightly soluble 0.1-1 mg/mL; Insoluble <0.1 mg/mL).

Protocol B: Quantitative Solubility Determination by HPLC-UV

For precise quantification, analysis of the saturated supernatant via High-Performance Liquid Chromatography (HPLC) is the gold standard. This protocol assumes basic familiarity with HPLC operation.[12]

Materials & Equipment:

  • Saturated solutions from Protocol A

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (ensure compatibility with solvents)

  • Mobile Phase: e.g., Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

Procedure:

  • Prepare Calibration Standards:

    • Accurately prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Perform serial dilutions to create a set of calibration standards (e.g., 250, 100, 50, 10, 1 µg/mL).

  • Prepare Saturated Samples:

    • Take the equilibrated, saturated slurries from Protocol A.

    • Centrifuge the vials to pellet the excess solid.

    • Carefully draw off the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.

  • Dilute Saturated Samples:

    • Perform a large, accurate dilution of the filtered supernatant. The dilution factor will depend on the expected solubility; start with a 1:100 or 1:1000 dilution into the mobile phase. The goal is to bring the concentration into the linear range of the calibration curve.

  • HPLC Analysis:

    • Set up an appropriate HPLC method. For a Boc-protected amine, a UV detection wavelength of ~210-220 nm is a reasonable starting point.

    • Run the calibration standards to establish a linear calibration curve (Peak Area vs. Concentration).

    • Inject the diluted samples for analysis.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Discussion & Field-Proven Insights

Causality of Observations: The expected moderate solubility in alcohols and chlorinated solvents, contrasted with poor solubility in water and alkanes, is a direct result of the molecule's structural dichotomy. The Boc group's steric hindrance and lipophilicity dominate, preventing the polar NH group from effectively driving solubility in highly polar, protic solvents like water. Conversely, the polarity of the amine prevents high solubility in nonpolar alkanes.

Self-Validating Protocols: The quantitative protocol contains an intrinsic validation checkpoint. The linearity of the calibration curve (R² > 0.995) confirms the reliability of the analytical method. Furthermore, preparing and analyzing a quality control (QC) sample of a known concentration alongside the unknowns validates the accuracy of the run.

Practical Considerations:

  • Hygroscopicity: Amine-containing compounds can be hygroscopic. Store this compound in a desiccator and handle it in a dry environment to prevent water absorption, which can affect weighing accuracy and solubility measurements.[13]

  • pH Dependence: In aqueous media, the solubility of this compound will be highly pH-dependent. As a base, its solubility will dramatically increase in acidic solutions (pH < pKa) due to the formation of a protonated, water-soluble piperazinium salt.[14][15] Researchers should consider buffering their aqueous systems if pH control is critical.

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents where appropriate, as trace amounts of water can significantly alter the solubility of a compound in nonpolar organic media.

Conclusion

This compound possesses a complex solubility profile governed by the interplay of its polar amine functionality and its nonpolar protecting group. While qualitative data suggests slight to moderate solubility in common polar organic solvents, precise quantitative data is best obtained empirically. The detailed experimental workflow provided herein offers a robust and reliable framework for researchers to determine the solubility of this key intermediate in any solvent system relevant to their work. This foundational knowledge is indispensable for optimizing reaction conditions, streamlining purification processes, and accelerating the pace of drug development.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Boc-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-2-methylpiperazine (tert-butyl 2-methylpiperazine-1-carboxylate) is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted piperazine core is a privileged scaffold found in numerous pharmacologically active compounds. Accurate structural elucidation and conformational analysis are paramount for understanding its reactivity and role in the synthesis of complex target molecules. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical tool for this purpose, providing detailed information about the molecular structure, connectivity, and dynamic behavior in solution.

This technical guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the interpretation of chemical shifts, coupling constants, and the underlying principles of conformational dynamics that dictate the appearance of its NMR spectra. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for routine characterization and in-depth structural analysis.

Chemical Structure:

Chemical Structure of this compound

Figure 1. Chemical structure of this compound.

Section 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is complex due to several structural features: the chiral center at the C2 position, the presence of the bulky Boc protecting group, and the dynamic nature of the piperazine ring. These factors result in a molecule with no plane of symmetry, rendering most piperazine ring protons diastereotopic and thus chemically non-equivalent.

The spectrum is further complicated by slow-inversion on the NMR timescale of two dynamic processes:

  • Piperazine Ring Inversion: The chair-boat-chair interconversion of the six-membered ring.

  • Amide Bond Rotation: Restricted rotation around the N-C(O) bond of the Boc group due to its partial double-bond character.[1][2]

These phenomena can lead to the presence of multiple conformers (rotamers) in solution, which may interconvert slowly, resulting in significantly broadened signals or even distinct sets of signals for each conformer at room temperature.[1][2]

Table 1: Representative ¹H NMR Spectral Data of this compound in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Integration Provisional Assignment
~3.9 - 4.1 m (br) 1H H-2
~3.0 - 3.2 m 2H H-3eq, H-6eq
~2.6 - 2.9 m 3H H-3ax, H-5ax, H-5eq
~2.4 br s 1H N-H (at position 4)
1.46 s 9H -C(CH₃)₃ (Boc)
1.15 d, J ≈ 6.5 Hz 3H C2-CH₃

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. The broad nature of signals is common for this class of compounds.

Interpretation of the ¹H NMR Spectrum:

  • Boc Group (-C(CH₃)₃): A sharp, intense singlet appears around 1.46 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.

  • Methyl Group (C2-CH₃): A doublet is observed around 1.15 ppm, integrating to three protons. This signal is split by the single proton at the C2 position.

  • Piperazine Ring Protons (H-2 to H-6): These protons resonate in the broad and complex region between 2.6 and 4.1 ppm.

    • H-2: This methine proton, adjacent to both a nitrogen atom and the methyl-bearing chiral center, is expected to be the most downfield of the ring protons (excluding those directly on the Boc-substituted nitrogen), appearing as a broad multiplet around 3.9-4.1 ppm.

    • H-3, H-5, H-6: These methylene protons are diastereotopic and exhibit complex splitting patterns due to both geminal and vicinal couplings. The signals are often overlapping and broad due to the conformational dynamics mentioned earlier. Protons adjacent to the Boc-substituted nitrogen (H-2, H-6) are generally shifted further downfield compared to those adjacent to the secondary amine (H-3, H-5).

  • Amine Proton (N-H): The proton on the N4 nitrogen typically appears as a broad singlet around 2.4 ppm. Its chemical shift and appearance are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Section 2: ¹³C NMR Spectral Analysis

In the proton-decoupled ¹³C NMR spectrum, ten distinct signals are expected, as all carbon atoms are chemically non-equivalent. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Table 2: Representative ¹³C NMR Spectral Data of this compound in CDCl₃

Chemical Shift (δ, ppm) Provisional Assignment
~154.7 C =O (Boc)
~79.5 -C (CH₃)₃ (Boc)
~50.5 C-6
~47.0 C-2
~46.5 C-5
~45.0 C-3
~28.4 -C(C H₃)₃ (Boc)
~15.0 C2-C H₃

Note: These are predicted and representative values. Actual chemical shifts can vary.

Interpretation of the ¹³C NMR Spectrum:

  • Boc Group Carbons: The carbonyl carbon of the Boc group is the most deshielded, appearing significantly downfield around 155 ppm. The quaternary carbon of the tert-butyl group resonates around 80 ppm, and the three equivalent methyl carbons give a sharp signal around 28.4 ppm.

  • Piperazine Ring Carbons (C-2, C-3, C-5, C-6): These carbons appear in the 45-51 ppm range. The carbons bonded to the Boc-substituted nitrogen (C-2 and C-6) are generally shifted slightly downfield relative to the carbons bonded to the secondary amine nitrogen (C-3 and C-5) due to the electron-withdrawing effect of the carbonyl group. The substitution of a methyl group at C-2 also influences the shifts of C-2 and C-3.

  • Methyl Carbon (C2-CH₃): The methyl carbon attached to the ring appears in the upfield region, typically around 15 ppm.

Section 3: Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Analyte: Weigh approximately 10-15 mg of this compound.

  • Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. CDCl₃ is a common choice for non-polar to moderately polar organic molecules.[3]

  • Mixing: Ensure the sample is fully dissolved by gentle vortexing or inversion.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup & Calibration:

  • Spectrometer: Utilize a 400 MHz or 500 MHz NMR spectrometer.[3][4]

  • Locking & Shimming: Insert the sample, lock onto the deuterium signal of the CDCl₃, and perform automated or manual shimming to optimize magnetic field homogeneity.

3. Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Temperature: 298 K (25 °C).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay (d1): 2-5 seconds.

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

4. Data Processing:

  • Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Phase correct the spectrum manually or automatically.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H and the residual CDCl₃ signal to 77.16 ppm for ¹³C.

  • Integrate the ¹H spectrum and perform peak picking for both spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (10-15 mg) Solvent Add CDCl3 with TMS (0.7 mL) Weigh->Solvent Mix Dissolve and Mix Solvent->Mix Transfer Transfer to NMR Tube Mix->Transfer Load Insert Sample Transfer->Load Lock Lock & Shim Load->Lock Acquire Acquire 1H & 13C Spectra Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Reference Calibration (TMS, CDCl3) Phase->Calibrate Analyze Integration & Peak Assignment Calibrate->Analyze

Diagram 1: Standard workflow for NMR analysis.

Section 4: Conformational Dynamics and Their NMR Signature

As introduced, the NMR spectra of N-acylated piperazines like this compound are profoundly influenced by dynamic conformational equilibria.[1]

  • Amide Bond Rotation: The N-C(O) bond of the tert-butoxycarbonyl group has significant double-bond character, which restricts free rotation. This creates a high energy barrier, resulting in two distinct planar rotamers (conformational isomers). At room temperature, the interconversion between these rotamers is often slow on the NMR timescale, leading to the observation of broadened signals or separate signals for each rotamer.

  • Ring Inversion: The piperazine ring predominantly exists in a chair conformation. The interconversion between the two possible chair forms (ring flip) can also be slow, particularly at lower temperatures. The presence of two bulky substituents (Boc and methyl groups) influences the equilibrium position, favoring conformations that minimize steric hindrance.

The combination of these two dynamic processes can result in a complex mixture of up to four major conformers in solution at any given time. Variable-temperature (VT) NMR is a powerful technique to study these dynamics. By increasing the temperature, the rate of interconversion increases, which can cause broadened peaks to sharpen and coalesce into single, averaged signals. From the coalescence temperature, the activation energy barrier (ΔG‡) for the dynamic process can be calculated, providing quantitative insight into the conformational stability.[1][2]

Conformational_Equilibria cluster_rotamer1 Rotamer 1 cluster_rotamer2 Rotamer 2 A Chair A B Chair B A->B Ring Flip C Chair C A->C Amide Rotation D Chair D B->D Amide Rotation C->D Ring Flip

Diagram 2: Conformational equilibria in this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information but also reflect the compound's complex conformational behavior in solution. The key spectral signatures include a prominent singlet for the Boc group, a doublet for the C2-methyl group, and a series of complex, often broad, multiplets for the diastereotopic piperazine ring protons. The spectral complexity arises from the interplay of restricted amide bond rotation and piperazine ring inversion, which can be further investigated using techniques like variable-temperature NMR. A thorough understanding of these principles is essential for the accurate interpretation of NMR data and the unambiguous characterization of this important synthetic building block.

References

Introduction: The N-Boc-2-Methylpiperazine Scaffold as a Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of N-Boc-2-Methylpiperazine Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The piperazine ring is a quintessential example of such a scaffold, prized for its structural versatility and favorable pharmacokinetic properties.[1][2][3] The six-membered heterocyclic ring, with its two nitrogen atoms at opposite positions, can be readily modified to fine-tune biological activity, solubility, and receptor-binding interactions.[1][4]

This guide focuses specifically on derivatives of N-Boc-2-methylpiperazine. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a critical synthetic strategy.[2] It allows for the selective functionalization of the second nitrogen, enabling the precise and controlled construction of complex molecules.[5][6] The methyl group at the 2-position introduces a chiral center, providing an additional vector for exploring three-dimensional chemical space and optimizing interactions with biological targets. The unique combination of a reactive secondary amine, a protected amine, and a chiral center makes N-Boc-2-methylpiperazine a cornerstone building block for developing novel therapeutics across diverse disease areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[2][4]

This document serves as a technical guide for researchers and drug development professionals, offering insights into the synthesis, mechanisms of action, and biological evaluation of these promising derivatives.

Core Biological Activities and Mechanistic Insights

The structural features of N-Boc-2-methylpiperazine derivatives have been leveraged to develop potent agents targeting a range of diseases. The following sections explore the most prominent of these biological activities.

Anticancer Activity

Piperazine derivatives are integral to many modern cancer therapies, particularly in the realm of kinase inhibitors.[2] A significant number of compounds incorporating this scaffold have demonstrated potent cytotoxic effects against various cancer cell lines.[1][7]

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of many piperazine derivatives is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[7][8] EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades (e.g., RAS-RAF-MEK-ERK pathway) that drive cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Piperazine-based inhibitors are often designed to compete with ATP for binding in the kinase domain of EGFR, thereby blocking its activity and halting the oncogenic signaling. The piperazine moiety can be crucial for establishing key interactions within the ATP-binding pocket and for improving the pharmacokinetic properties of the drug.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Piperazine-Based Inhibitor Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Workflow A 1. Synthesis of Derivative (e.g., Buchwald-Hartwig) B 2. Purification & Characterization (Chromatography, NMR, MS) A->B C 3. Primary In Vitro Screening (e.g., MTT Cytotoxicity Assay) B->C D 4. Hit Identification (Compounds with desired activity) C->D E 5. Secondary Assays (Mechanism of Action, e.g., Kinase Assay) D->E F 6. Lead Optimization (SAR Studies) E->F

References

role of 1-Boc-2-methylpiperazine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of 1-Boc-2-Methylpiperazine in Medicinal Chemistry

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of therapeutic agents.[1][2] This guide focuses on a particularly valuable derivative, this compound, a chiral building block that offers a unique combination of synthetic utility and desirable pharmacological properties. As a Senior Application Scientist, this document will delve into the causality behind its widespread adoption, from its fundamental physicochemical characteristics to its role in shaping the structure-activity relationships (SAR) of complex drug molecules. We will explore its synthesis, the strategic impact of its structural components, and its application in various therapeutic areas, supported by detailed protocols and quantitative data.

The Strategic Importance of the 2-Methylpiperazine Scaffold

The utility of this compound stems from the synergistic contributions of its three core components: the piperazine ring, the C2-methyl group, and the N-Boc protecting group.

The Piperazine Core: A Privileged Scaffold

The six-membered piperazine heterocycle, with its two nitrogen atoms in a 1,4-relationship, is a recurring motif in FDA-approved drugs.[3] Its value is rooted in several key attributes:

  • Physicochemical Properties : The two nitrogen atoms provide a high polar surface area and act as hydrogen bond acceptors, which often improves aqueous solubility and oral bioavailability.[4] The basicity of the nitrogen atoms can be modulated to optimize pharmacokinetic and pharmacodynamic profiles.[1]

  • Structural Rigidity and Versatility : The chair-like conformation of the piperazine ring provides a degree of rigidity, which can be beneficial for locking in a specific orientation for optimal target binding. Simultaneously, the two nitrogen atoms serve as versatile handles for chemical modification, allowing for the creation of diverse compound libraries.[1][4]

  • CNS Permeability : The piperazine scaffold is a common feature in centrally acting agents, as its structure is often conducive to crossing the blood-brain barrier.[2]

The C2-Methyl Group: A Subtle but Powerful Modulator

The introduction of a single methyl group at the C2 position introduces chirality and exerts a profound influence on the molecule's properties:

  • Stereochemistry and Target Selectivity : The methyl group creates a chiral center, allowing for the synthesis of enantiopure compounds ((R)- and (S)-1-Boc-2-methylpiperazine). This is critical, as biological targets are chiral, and often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or cause side effects.

  • Conformational Restriction : The steric bulk of the methyl group can influence the preferred conformation of the piperazine ring, potentially pre-organizing the molecule for a more favorable interaction with its biological target.

  • Improved Lipophilicity : The addition of the methyl group increases the molecule's lipophilicity compared to the unsubstituted piperazine. This can enhance membrane permeability and influence the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6]

  • Metabolic Blocking : In some cases, a methyl group can be strategically placed to block a site of metabolism, thereby increasing the drug's half-life.

The N-Boc Protecting Group: Enabling Synthetic Precision

The tert-butoxycarbonyl (Boc) group is an essential tool for the synthetic chemist. By temporarily "masking" one of the piperazine nitrogens, it allows for regioselective functionalization of the unprotected secondary amine at the N4 position.[7] This prevents unwanted side reactions and is crucial for the controlled, stepwise construction of complex drug candidates.[1][8] The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions, making it an ideal protecting group for multi-step syntheses.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is a key step in its application. Several methods exist, including asymmetric synthesis from chiral starting materials and the resolution of racemic mixtures.[9][10]

Example Protocol: Synthesis of (S)-1-N-Boc-2-methylpiperazine

The following protocol is adapted from a reported synthesis and demonstrates a common approach to preparing the Boc-protected compound from the chiral piperazine.[11]

Step 1: Deprotonation and Silylation

  • Dissolve (S)-2-methylpiperazine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution and add n-butyllithium (nBuLi) (2.0 eq) dropwise at room temperature.

  • Stir the solution for 30 minutes.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 eq) to the mixture and stir for 1 hour. This step temporarily protects the second nitrogen, guiding the Boc group to the desired position.

Step 2: Boc Protection

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the reaction mixture.

  • Stir for 1 hour at room temperature.

Step 3: Work-up and Purification

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under vacuum.

  • Purify the resulting crude product by flash chromatography on silica gel to yield (S)-1-N-Boc-2-methylpiperazine.[11]

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the regioselective Boc-protection of 2-methylpiperazine.

G cluster_0 Synthesis of this compound A 2-Methylpiperazine B Intermediate (N4-protected or di-anion) A->B  Regioselective Protection Strategy C This compound B->C  Boc Group Installation reagent1 Protecting Agent (e.g., nBuLi, TBDMSCl) reagent1->A reagent2 (Boc)₂O reagent2->B

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Discovery: Case Studies

The 2-methylpiperazine motif is found in numerous drug candidates and approved medicines across various therapeutic areas. The Boc-protected intermediate is a critical starting material for their synthesis.

Compound/Class Therapeutic Area Mechanism of Action / Target Role of 2-Methylpiperazine Moiety
Lomefloxacin Anti-infectiveFluoroquinolone antibiotic; DNA gyrase (Topoisomerase II) inhibitor[12][13]The piperazine ring enhances bacterial cell wall penetration and target binding. The methyl group can influence potency and pharmacokinetic properties.[14]
M₂ Selective Ligands CNS / NeurologyMuscarinic M₂ receptor antagonists[10]The (R)-2-methyl substitution was found to be critical for achieving high potency and selectivity for the M₂ receptor over the M₁ subtype.[10]
5-HT₁ₐ Receptor Ligands CNS / PsychiatrySerotonin 1A receptor ligands[15]Used as a core scaffold to build molecules with high affinity for the 5-HT₁ₐ receptor, which is implicated in anxiety and depression.[15]
Kinase Inhibitors OncologyVarious (e.g., Imatinib, Bosutinib)[3][5]The N-substituted piperazine motif is a classic feature of many kinase inhibitors, where it often occupies a solvent-exposed region, improving solubility and providing a key interaction point. The methyl group can fine-tune binding and selectivity.[6]

Physicochemical and Pharmacokinetic Profile

The drug-like properties of a molecule are governed by its physicochemical characteristics. Understanding these properties for this compound is essential for its effective use in drug design.

Property Value (approx.) Significance in Drug Discovery
Molecular Formula C₁₀H₂₀N₂O₂[16]-
Molecular Weight 200.28 g/mol [16][17]Complies with Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability.[18][19]
XLogP3 0.9[16]Indicates a balance between lipophilicity (for membrane permeability) and hydrophilicity (for aqueous solubility). Complies with Lipinski's rule (logP < 5).[18]
H-Bond Donors 1[16]The unprotected N-H group. Complies with Lipinski's rule (<5).[18]
H-Bond Acceptors 4 (2 Nitrogens, 2 Oxygens)[16]The nitrogen and oxygen atoms can interact with biological targets. Complies with Lipinski's rule (<10).[18]
Polar Surface Area (PSA) 41.6 Ų[16]Suggests good potential for cell permeability and oral absorption.
ADME Profile Considerations

The physicochemical properties of the 2-methylpiperazine core directly influence the ADME profile of the final drug molecule.

ADME cluster_props Physicochemical Properties cluster_adme Pharmacokinetic Outcomes Properties pKa (Basicity) Lipophilicity (logP) Polar Surface Area (PSA) Solubility Metabolic Stability ADME_Outcomes Absorption Distribution (e.g., BBB penetration) Metabolism (Half-life) Excretion Properties:pka->ADME_Outcomes:abs Influences ionization in GI tract Properties:logp->ADME_Outcomes:abs Affects membrane permeability Properties:logp->ADME_Outcomes:dist Governs tissue penetration Properties:psa->ADME_Outcomes:abs Correlates with oral absorption Properties:sol->ADME_Outcomes:abs Prerequisite for absorption Properties:met->ADME_Outcomes:meta C2-Methyl group can block metabolism

References

stereoisomers of 1-Boc-2-methylpiperazine and their properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stereoisomers of 1-Boc-2-methylpiperazine: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the stereoisomers of this compound, a chiral building block of significant interest in medicinal chemistry and drug development. We will delve into the structural nuances of its enantiomers, methodologies for their synthesis and separation, analytical techniques for stereochemical confirmation, and the critical role of stereoisomerism in defining pharmacological activity.

The Strategic Importance of Chirality in this compound

The piperazine ring is a ubiquitous scaffold in pharmaceuticals, renowned for its ability to impart favorable pharmacokinetic properties and engage in crucial interactions with biological targets.[1][2] Introducing a methyl group at the C2 position creates a chiral center, giving rise to two non-superimposable mirror images: (R)-1-Boc-2-methylpiperazine and (S)-1-Boc-2-methylpiperazine.

The significance of this chirality cannot be overstated. In drug development, enantiomers of a compound often exhibit markedly different pharmacological and toxicological profiles.[3] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the ability to synthesize and isolate stereochemically pure forms of this compound is paramount for developing selective and safer drug candidates.[3][4]

Caption: The (R) and (S) enantiomers of this compound.

Synthesis and Chiral Resolution Strategies

The preparation of enantiomerically pure this compound can be approached via two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Racemic Synthesis followed by Chiral Resolution

This is a robust and widely used industrial method. The process begins with the synthesis of racemic 2-methylpiperazine, which is then protected with a tert-butoxycarbonyl (Boc) group. The resulting racemic this compound is then separated.

The most common resolution technique is diastereomeric salt crystallization . This method leverages the principle that while enantiomers have identical physical properties, diastereomers do not.[5] By reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent), two diastereomeric salts are formed. These salts possess different solubilities in a given solvent, allowing one to be selectively crystallized.

A classic resolving agent for amines is tartaric acid. The process involves dissolving the racemic 2-methylpiperazine and an optically active form of tartaric acid in a suitable solvent, such as water or an alcohol/water mixture.[6] One diastereomeric salt will preferentially precipitate and can be isolated by filtration. The free base is then liberated from the salt by treatment with a base.

Chiral_Resolution_Workflow cluster_separation Separation racemate Racemic (R/S) 2-Methylpiperazine mixing Mixing in Solvent racemate->mixing resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->mixing salts Diastereomeric Salts (R-amine•L-acid) (S-amine•L-acid) mixing->salts crystallization Fractional Crystallization salts->crystallization solid Precipitated Salt (e.g., S-amine•L-acid) crystallization->solid liquid Mother Liquor (Enriched in R-amine•L-acid) crystallization->liquid liberation_S Base Treatment (e.g., NaOH) solid->liberation_S liberation_R Base Treatment (e.g., NaOH) liquid->liberation_R enantiomer_S Pure (S)-Enantiomer liberation_S->enantiomer_S enantiomer_R Pure (R)-Enantiomer liberation_R->enantiomer_R

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly, often starting from a chiral precursor. For instance, enantiopure this compound derivatives can be synthesized from chiral amino acids like L-serine.[7] Other strategies involve using chiral catalysts or employing novel cyclization reactions like the Mitsunobu reaction on a chiral substrate to set the stereochemistry.[8] While potentially more elegant and efficient in terms of atom economy, these routes can require more complex starting materials and reaction conditions.

Analytical Characterization of Stereoisomers

Confirming the identity, purity, and stereochemical integrity of the enantiomers is a critical step. A combination of analytical techniques is employed for a comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the covalent structure of the molecule.[9][10] While standard NMR cannot distinguish between enantiomers, it verifies that the correct compound has been synthesized.

  • Optical Rotation : This is the hallmark of chiral compounds. Enantiomers rotate plane-polarized light to an equal degree but in opposite directions. The specific rotation, [α]D, is a key physical constant used to characterize the enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a sample. It uses a stationary phase that is itself chiral, leading to differential interaction with the two enantiomers and resulting in their separation.

  • X-Ray Crystallography : When a single crystal of sufficient quality can be obtained, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry (R or S configuration) of the molecule.[8]

Physicochemical and Pharmacological Properties

While enantiomers share identical physical properties like melting point and boiling point in an achiral environment, their biological properties can differ dramatically.

Property(R)-1-Boc-2-methylpiperazine(S)-1-Boc-2-methylpiperazine
CAS Number 170033-47-3[11]169447-70-5[12]
Molecular Formula C₁₀H₂₀N₂O₂C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol 200.28 g/mol
Appearance Varies (e.g., solid, oil)White to almost white powder/crystal[12]
Melting Point Not consistently reported43.0 to 47.0 °C[12]
Storage Temp. Room TemperatureRoom Temperature, sealed in dry, dark place[12]

Table 1: Comparative properties of the enantiomers of this compound.

The true value of separating these stereoisomers lies in their application as chiral building blocks. The specific three-dimensional arrangement of the methyl group dictates how a final drug molecule will fit into its biological target.

  • (R)-1-Boc-2-methylpiperazine is a key reagent in the synthesis of potent and bioavailable inhibitors of the Na+/H+ exchanger type 3, which are investigated for the treatment of conditions like sleep apnea.[11]

  • (S)-1-Boc-2-methylpiperazine is used in the preparation of pyrazolo[3,4-b]pyridine dual pharmacophores that act as PDE4-muscarinic antagonists.[12]

  • Studies on related chiral 2-methyl-substituted piperazines have shown that stereoisomers can exhibit distinct selectivity and activity at different receptor subtypes, such as nicotinic acetylcholine receptors.[3]

Key Experimental Protocols

Protocol 1: Boc-Protection of (S)-2-Methylpiperazine

This protocol describes the selective protection of the N1 nitrogen of an enantiopure 2-methylpiperazine. The causality for this specific procedure lies in the differential reactivity of the two nitrogen atoms. The N1 nitrogen is more sterically hindered by the adjacent methyl group, but under specific conditions, selective protection can be achieved. A common method involves transiently protecting the less hindered N4 with a silyl group.

Materials:

  • (S)-2-methylpiperazine

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (nBuLi), 1.6 M in hexanes

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Water, Brine, Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-2-methylpiperazine (1 equivalent) in anhydrous THF.

  • At room temperature, add nBuLi (2 equivalents) dropwise. Stir the solution for 30 minutes. This step deprotonates both nitrogen atoms.

  • Add TBDMSCl (1 equivalent). The silyl group will preferentially protect the less hindered N4 nitrogen. Stir for 1 hour.

  • Add Boc₂O (1.2 equivalents) to the solution. The Boc group will now react with the remaining deprotonated N1 nitrogen. Stir for an additional hour.

  • Quench the reaction by adding water.

  • Perform a liquid-liquid extraction. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product is then purified, typically by flash chromatography, to yield pure (S)-1-N-Boc-2-methylpiperazine.[12][13]

Protocol 2: Analytical Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This self-validating protocol ensures the stereochemical purity of the final product. The choice of a chiral stationary phase is critical for achieving separation.

ParameterConditionRationale
Column Chiralpak AD-H, or similar amylose-based columnProvides chiral recognition sites for effective enantiomeric separation.
Mobile Phase Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v)The non-polar/polar solvent system allows for elution, while the amine additive improves peak shape for basic compounds.
Flow Rate 1.0 mL/minA standard analytical flow rate for good peak resolution and run time.
Detection UV at 210 nmThe Boc-carbamate group provides sufficient UV absorbance for detection.
Column Temp. 25 °CControlled temperature ensures reproducible retention times.

Table 2: Example conditions for chiral HPLC analysis.

Conclusion

The stereoisomers of this compound are not simply chemical curiosities; they are enabling tools for the creation of stereochemically defined pharmaceuticals. Understanding the methods for their synthesis, separation, and characterization is fundamental for any researcher in drug development. The distinct biological activities often exhibited by the final compounds derived from the (R) and (S) enantiomers underscore the absolute necessity of working with single, well-characterized stereoisomers to produce safer and more effective medicines.

References

A Comprehensive Technical Guide to the Physical Properties of 1-Boc-2-methylpiperazine: Boiling Point and Density

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the critical physical properties of 1-Boc-2-methylpiperazine (tert-butyl 2-methylpiperazine-1-carboxylate), a key building block in modern drug discovery and organic synthesis. Targeted at researchers, medicinal chemists, and process development scientists, this document synthesizes available data with fundamental principles of physical chemistry to offer a practical and authoritative resource.

Introduction: The Significance of this compound

This compound is a chiral heterocyclic compound widely employed as an intermediate in the synthesis of complex bioactive molecules.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the second nitrogen, while the methyl group introduces a stereocenter, providing a scaffold for creating specific three-dimensional molecular architectures. Its derivatives have been explored in the development of novel therapeutics, including antitumor agents and treatments for neurological disorders.[1][2]

A thorough understanding of its physical properties, such as boiling point and density, is paramount for its effective use in a laboratory or industrial setting. These parameters are critical for:

  • Reaction engineering: Dictating appropriate temperature ranges for reactions and work-ups.

  • Purification processes: Informing the selection of methods like distillation.

  • Formulation development: Influencing solubility and drug formulation strategies.[1]

  • Safety and handling: Establishing safe storage and handling protocols.

Chemical Identity and Core Physical Properties

This compound exists as a racemic mixture and as individual enantiomers, (R)- and (S)-. While their chemical reactivity is identical in an achiral environment, their physical properties, particularly those related to the solid state (like melting point), can differ.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀N₂O₂[1][3]
Molecular Weight 200.28 g/mol [1][3][4]
CAS Number 120737-78-2 (racemate)[3]
170033-47-3 ((R)-enantiomer)[5]
169447-70-5 ((S)-enantiomer)[1][6]
Boiling Point 268.7 °C (at 760 mmHg)
Density 0.997 ± 0.06 g/cm³ (Predicted)[5]
Physical Form Solid-Liquid Mixture / White Crystalline Powder[1]
Melting Point 43 - 47 °C ((S)-enantiomer)[1]

In-Depth Analysis of Physical Properties

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the transition from liquid to gas.[7] For this compound, the reported boiling point is 268.7 °C at standard atmospheric pressure (760 mmHg). This relatively high boiling point is attributable to its molecular weight (200.28 g/mol ) and the presence of polar functional groups (carbamate and amine) that lead to significant intermolecular dipole-dipole interactions.

Causality and Experimental Considerations: The boiling point is highly sensitive to pressure.[8] Performing a purification via distillation at atmospheric pressure would require high temperatures that could potentially lead to thermal degradation of the compound. Therefore, vacuum distillation is the preferred method for purifying high-boiling-point liquids like this compound, as it allows for boiling at a substantially lower temperature.

Density

Density is an intrinsic property defined as the mass of a substance per unit volume. The available data indicates a predicted density of approximately 0.997 g/cm³ for this compound.[5] This value is very close to that of water (approx. 1.0 g/cm³ at room temperature).

Trustworthiness of Predicted vs. Experimental Data: Predicted values are calculated using computational algorithms based on the molecular structure. While often accurate, they are not a substitute for empirical measurement. An experimentally determined value provides a definitive benchmark for process modeling, quality control, and reaction stoichiometry calculations where volume-based measurements are used. Like most physical properties, the density of a liquid is influenced by temperature; as temperature increases, density typically decreases due to thermal expansion.[9]

Experimental Determination Protocols

The following protocols are self-validating systems for determining the boiling point and density of a high-boiling-point liquid like this compound.

Workflow for Physical Property Determination

The logical flow for experimentally characterizing the compound is outlined below.

G cluster_prep Sample Preparation cluster_bp Boiling Point Determination cluster_density Density Determination Sample Obtain Pure Sample of This compound CheckPurity Assess Purity (e.g., NMR, GC-MS) Sample->CheckPurity Ensure >98% purity SetupBP Assemble Thiele Tube Apparatus CheckPurity->SetupBP MeasureMass Weigh Empty Pycnometer CheckPurity->MeasureMass MeasureBP Heat & Record Temperature at Bubble Cessation SetupBP->MeasureBP CorrectBP Correct for Atmospheric Pressure MeasureBP->CorrectBP Report Final Report: Boiling Point & Density CorrectBP->Report MeasureVolMass Fill with Sample & Weigh MeasureMass->MeasureVolMass MeasureTemp Record Sample Temperature MeasureVolMass->MeasureTemp CalculateD Calculate Density (m/V) MeasureTemp->CalculateD CalculateD->Report

Caption: Workflow for the experimental determination of boiling point and density.

Protocol 1: Boiling Point Determination via Thiele Tube

This microscale method is ideal for determining the boiling point with a small amount of sample (less than 1 mL), minimizing waste.[10]

Principle: The sample is heated until its vapor pressure exceeds the external pressure, causing a rapid stream of bubbles to exit an inverted capillary tube. Upon cooling, the liquid re-enters the capillary at the exact moment its vapor pressure equals the external pressure—this temperature is the boiling point.[10]

Methodology:

  • Apparatus Assembly:

    • Attach a small test tube (e.g., a Durham tube) containing 0.5 mL of this compound to a thermometer using a rubber band or wire. The base of the tube should align with the thermometer's bulb.

    • Place a capillary tube, sealed at one end, into the test tube with the open end down.

    • Clamp the thermometer assembly so it is suspended in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level and the side arm of the Thiele tube.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a microburner or heat gun.[10] The shape of the tube promotes convection currents, ensuring uniform heating.

    • Observe the inverted capillary tube. A slow stream of bubbles will emerge as trapped air expands.

    • Continue heating until a continuous, rapid stream of bubbles escapes from the capillary tip. This indicates the sample's vapor pressure has surpassed the atmospheric pressure.

  • Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • Carefully watch the capillary tube. The bubbling will slow and then stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.

    • Record the current barometric pressure, as the boiling point is pressure-dependent.[7]

Protocol 2: Density Determination via Pycnometer

This method provides high accuracy for density measurement. A pycnometer is a glass flask with a precise, known volume.

Principle: Density is calculated from the mass of the liquid that exactly fills the known volume of the pycnometer at a specific temperature.

Methodology:

  • Preparation and Calibration:

    • Thoroughly clean and dry a pycnometer (e.g., 10 mL volume).

    • Weigh the empty, dry pycnometer on an analytical balance to at least four decimal places (m₁).

    • Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C). Insert the stopper, ensuring excess water exits through the capillary. Dry the outside completely.

    • Weigh the water-filled pycnometer (m₂). Calculate the pycnometer's exact volume using the known density of water at that temperature: V = (m₂ - m₁) / ρ_water.

  • Sample Measurement:

    • Empty and thoroughly dry the calibrated pycnometer.

    • Fill the pycnometer with this compound.

    • Allow the sample to equilibrate to a constant temperature (e.g., 20 °C) in a water bath. Record this temperature.

    • Insert the stopper, wipe away any excess liquid, and dry the exterior.

    • Weigh the sample-filled pycnometer (m₃).

  • Calculation:

    • Calculate the mass of the this compound sample: m_sample = m₃ - m₁.

    • Calculate the density of the sample using the calibrated volume: ρ_sample = m_sample / V.

    • The result should be reported as density at a specific temperature (e.g., 0.995 g/cm³ at 20 °C).

Conclusion

The physical properties of this compound—a boiling point of 268.7 °C at 760 mmHg and a predicted density near 0.997 g/cm³—are foundational data points for its application in scientific research and development. While catalog data provides a strong starting point, the experimental verification of these properties using robust, self-validating protocols is essential for ensuring precision, safety, and reproducibility in the laboratory. The methodologies and data presented in this guide serve as an authoritative resource for any professional working with this versatile chemical intermediate.

References

A Senior Application Scientist's Guide to 1-Boc-2-methylpiperazine: Commercial Availability, Purity, and Analytical Verification

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Boc-2-methylpiperazine in Synthesis

This compound is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a piperazine core with a stereocenter at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, offers a versatile scaffold for creating complex molecular architectures.[1][2][3] The piperazine moiety is a "privileged scaffold," appearing in a multitude of approved drugs targeting conditions from central nervous system (CNS) disorders to cancer.[1][3][4] The Boc group provides a crucial synthetic handle, allowing for selective deprotection and functionalization, while the inherent chirality is paramount, as often only one enantiomer of a drug molecule exhibits the desired therapeutic effect.[1]

This guide provides an in-depth technical overview of the commercial landscape for this compound, details the critical aspects of its purity, and presents validated methodologies for its analytical characterization. The focus is on providing field-proven insights to ensure the quality and integrity of this starting material, which is fundamental to the success of any drug discovery program.

Commercial Availability: Navigating the Supplier Landscape

This compound is readily available from numerous chemical suppliers, catering primarily to research, development, and manufacturing purposes.[5] It is crucial to note that this chemical is intended for laboratory and industrial use only and is not for direct medical or consumer application.[5] The compound is available as a racemate and, more importantly for targeted drug synthesis, as individual (R)- and (S)-enantiomers.

The stated purity from suppliers typically ranges from 97% to over 99%.[6][7][8] However, as a Senior Application Scientist, my experience dictates that these stated purities must be independently verified. Some suppliers explicitly state that the buyer assumes responsibility for confirming the product's identity and purity.[9]

Below is a summary of representative commercial sources.

SupplierCompound NameCAS NumberStated Purity
Sigma-Aldrich This compound120737-78-298%[6]
Sigma-Aldrich (S)-1-Boc-2-methyl-piperazine169447-70-597%[8]
Chem-Impex (R)-1-Boc-2-benzyl-piperazine947684-78-8≥ 97%[10]
Echemi (S)-1-N-Boc-2-methylpiperazine169447-70-599% - 99.5%[7]
American Elements Methyl (R)-1-Boc-piperazine-2-carboxylate252990-05-9Can be produced in high purity forms (99%+)[11]

Note: This table is illustrative and not exhaustive. Researchers should always obtain supplier-specific Certificates of Analysis (CoA).

Synthesis, Impurities, and the Imperative of Purity

The quality of this compound is directly influenced by its synthetic route. A common method involves the selective protection of one nitrogen atom in 2-methylpiperazine using di-tert-butyl dicarbonate ((Boc)₂O).[12] Understanding this process is key to anticipating potential impurities that could compromise subsequent reactions.

Potential Process-Related Impurities:
  • Unreacted Starting Material: Residual (S)- or (R)-2-methylpiperazine.

  • Over-alkylation Product: 1,4-di-Boc-2-methylpiperazine, where both nitrogen atoms are protected. This impurity can be particularly problematic as it lacks a reactive site for further derivatization.

  • Enantiomeric Impurity: The presence of the undesired enantiomer (e.g., (R)-isomer in a batch of (S)-isomer). This is critical in chiral drug synthesis, where the wrong enantiomer can be inactive or cause off-target effects.[1]

  • Reagent Residues: Byproducts from reagents used in the synthesis, such as n-butyllithium.[12]

  • Residual Solvents: Solvents used during the reaction and purification, such as tetrahydrofuran (THF) or hexanes.[12]

The following diagram illustrates the relationship between the synthesis pathway and the generation of key impurities.

G cluster_reactants Starting Materials cluster_process Synthetic Process cluster_products Reaction Output 2_methylpiperazine 2-Methylpiperazine Reaction Monoprotection Reaction 2_methylpiperazine->Reaction Boc_anhydride (Boc)₂O Boc_anhydride->Reaction Target This compound (Desired Product) Reaction->Target Impurity1 Unreacted 2-Methylpiperazine Reaction->Impurity1 Incomplete Reaction Impurity2 1,4-di-Boc-2-methylpiperazine (Over-reaction) Reaction->Impurity2 Side Reaction Impurity3 Solvent & Reagent Residues Reaction->Impurity3

Fig 1: Potential impurities from the synthesis of this compound.

Analytical Verification: A Self-Validating Protocol

To ensure the quality and consistency of this compound, a multi-faceted analytical approach is required. Relying on a single technique is insufficient; a self-validating system using orthogonal methods provides the highest degree of confidence.

The diagram below outlines a comprehensive workflow for the analytical qualification of incoming raw material.

cluster_procurement Procurement & Initial Checks cluster_testing Analytical Testing (Orthogonal Methods) cluster_decision Quality Decision Supplier Select Supplier & Obtain CoA Sample Receive Material & Quarantine Supplier->Sample HPLC HPLC/UPLC (Chemical Purity, Impurity Profile) Sample->HPLC Chiral Chiral HPLC/GC (Enantiomeric Purity, ee%) Sample->Chiral NMR ¹H & ¹³C NMR (Structural Identity) Sample->NMR GCMS Headspace GC-MS (Residual Solvents) Sample->GCMS MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS Review Review Data vs. Specifications HPLC->Review Chiral->Review NMR->Review GCMS->Review MS->Review Release Release for Use Review->Release Pass Reject Reject Batch Review->Reject Fail

Fig 2: A comprehensive workflow for the analytical qualification of this compound.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for determining the chemical purity of non-volatile organic compounds. A reversed-phase method separates the target compound from less polar (e.g., di-Boc) and more polar (e.g., unreacted piperazine) impurities.

ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column providing good resolution for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for eluting the compound.
Gradient 5% B to 95% B over 15 minA broad gradient ensures elution of all potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 210 nmThe Boc-carbamate group has a weak chromophore; low UV is necessary for detection.
Injection Vol. 5 µL
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution.
Protocol: Enantiomeric Purity by Chiral Gas Chromatography (GC)

Causality: While HPLC can be used with a chiral column, chiral GC often provides excellent and rapid separation for volatile or semi-volatile enantiomers like those of protected piperazines.

ParameterSpecificationRationale
Column Chirasil-DEX CB, 25 m x 0.25 mmA cyclodextrin-based chiral stationary phase known for separating enantiomers.
Carrier Gas Helium, constant flow 1.2 mL/minInert carrier gas.
Oven Program 120 °C (hold 1 min), ramp 5 °C/min to 200 °C (hold 5 min)Temperature ramp is optimized to resolve the two enantiomers.
Injector Temp. 250 °CEnsures complete volatilization.
Detector Flame Ionization Detector (FID) at 260 °CUniversal detector for organic compounds.
Injection Vol. 1 µL (Split ratio 50:1)
Sample Prep. 1 mg/mL in MethanolA volatile solvent suitable for GC injection.
Structural Confirmation by NMR and Mass Spectrometry
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure.[13] The proton NMR will clearly show the characteristic signals for the methyl group, the Boc group (a singlet integrating to 9 protons), and the piperazine ring protons. Integration ratios are used to quantify impurities if their signals are resolved.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to confirm the molecular weight (200.28 g/mol ). This provides a rapid and definitive confirmation of the compound's identity.

Conclusion: Ensuring Success Through Vigilant Raw Material Control

This compound is a valuable and readily accessible building block for pharmaceutical R&D. However, its commercial availability comes with the caveat that purity and identity must be rigorously verified. The commercial landscape offers various grades and enantiomeric forms, but the ultimate responsibility for quality control lies with the end-user. By implementing a robust, multi-technique analytical workflow, researchers can mitigate the risks associated with impurities, ensuring the reliability of their synthetic processes and the integrity of their final drug candidates. This vigilance at the raw material stage is a non-negotiable cornerstone of scientific integrity and successful drug development.

References

Introduction: The Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Piperazine Nitrogens

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone of medicinal chemistry.[1] It is frequently classified as a "privileged scaffold" due to its widespread presence in a vast number of FDA-approved drugs across diverse therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2][3][4] Its prevalence is not accidental; the piperazine moiety often enhances critical pharmacokinetic properties such as aqueous solubility, oral bioavailability, and metabolic stability.[2][3]

The synthetic utility of piperazine lies in the nuanced and differential reactivity of its two nitrogen atoms. Mastering the ability to selectively functionalize one nitrogen in the presence of the other is paramount for drug design and development. This guide provides an in-depth exploration of the fundamental principles governing the reactivity of piperazine nitrogens, the strategic factors used to modulate this reactivity, and field-proven protocols for key synthetic transformations.

Part 1: Core Principles of Nitrogen Reactivity

The chemical behavior of piperazine is dictated by the electronic properties of its two secondary amine nitrogens. Understanding their basicity and nucleophilicity is the first step toward predicting and controlling their reactivity.

Basicity and Protonation State (pKa)

Piperazine is a di-basic molecule, meaning it can accept two protons. Each protonation event is characterized by a distinct acid dissociation constant (pKa).

  • pKa1 ≈ 9.73: This value corresponds to the equilibrium between the mono-protonated piperazinium ion and the neutral piperazine. At physiological pH (~7.4), the majority of piperazine molecules will exist in this mono-protonated state.

  • pKa2 ≈ 5.33: This value represents the equilibrium between the di-protonated piperazinium ion and the mono-protonated form. A significantly more acidic environment is required to protonate the second nitrogen.[5][6]

This large difference in pKa values is the key to its differential reactivity. The first protonation deactivates the molecule, making the second nitrogen significantly less basic and nucleophilic due to electrostatic repulsion and inductive effects.

Table 1: Physicochemical Properties of Piperazine

Property Value Significance
pKa1 9.73[5][7] The first nitrogen is a moderate base, comparable to other secondary amines.
pKa2 5.33[5][7] The second nitrogen is a much weaker base, requiring more acidic conditions to protonate.
Molecular Formula C₄H₁₀N₂ A simple, low-molecular-weight scaffold.

| Appearance | White crystalline solid | Highly soluble in water.[6] |

The protonation equilibrium can be visualized as a stepwise process, which is fundamental to many selective reactions that manipulate pH or use piperazine salts.

G Piperazine Piperazine (Free Base) (N1 & N2 Nucleophilic) MonoProtonated Mono-protonated (N2 Weakly Nucleophilic) Piperazine->MonoProtonated + H⁺ pKa1 ≈ 9.7 MonoProtonated->Piperazine - H⁺ DiProtonated Di-protonated (Non-nucleophilic) MonoProtonated->DiProtonated + H⁺ pKa2 ≈ 5.3 DiProtonated->MonoProtonated - H⁺

Caption: Protonation equilibria of the piperazine ring.

Nucleophilicity

The lone pair of electrons on the nitrogen atoms makes them effective nucleophiles, capable of attacking electrophilic centers to form new covalent bonds. The nucleophilicity is directly tied to the protonation state:

  • Neutral Piperazine: Both nitrogens are strongly nucleophilic.

  • Mono-protonated Piperazine: The unprotonated nitrogen remains nucleophilic, but its reactivity is somewhat diminished by the positive charge on the adjacent ammonium group.

  • Di-protonated Piperazine: Both nitrogens are protonated, rendering the molecule non-nucleophilic.

Part 2: Strategies for Selective Functionalization

Achieving mono-functionalization over di-functionalization is the most common challenge in piperazine chemistry. This is accomplished by making the two nitrogen atoms electronically and sterically distinct.

Electronic Modulation via N-Substitution

Attaching a substituent to one nitrogen atom fundamentally alters the electronic properties of the second.

  • Electron-Withdrawing Groups (EWGs): Acyl (e.g., Acetyl), sulfonyl (e.g., Tosyl), and aryl groups are strongly electron-withdrawing. When attached to N1, they significantly decrease the electron density, basicity, and nucleophilicity of N4 through resonance and inductive effects.[8][9] This is the most powerful principle for achieving selective reactions. For instance, the pKa of 1-acetylpiperazine is significantly lower than that of piperazine itself.[10]

  • Electron-Donating Groups (EDGs): Alkyl groups are weakly electron-donating. An alkyl group on N1 slightly increases the basicity of N4, but also introduces steric hindrance. The effect is far less pronounced than that of EWGs.[10]

Table 2: Influence of N1-Substituent on the Basicity of the N4-Nitrogen

Compound N1-Substituent Approximate pKa of N4-H⁺ Effect on N4 Reactivity
Piperazine -H 9.73 High
1-Methylpiperazine -CH₃ (EDG) ~9.2[10] High
1-Phenylpiperazine -Ph (EWG) ~7.8 Reduced

| 1-Acetylpiperazine | -C(O)CH₃ (Strong EWG) | ~7.6[10] | Significantly Reduced |

Orthogonal Protection Strategy

The most robust and widely used method for ensuring selectivity is the use of protecting groups.[11] An ideal protecting group renders one nitrogen unreactive under a specific set of conditions, allowing the other nitrogen to be functionalized. The protecting group can then be removed under a different set of conditions that do not affect the newly installed group. This is known as an orthogonal strategy .[12][13]

The tert-butyloxycarbonyl (Boc) group is the workhorse for piperazine protection.[14][15][16]

  • Introduction: Reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) forms 1-Boc-piperazine.[15][17]

  • Deactivation: The Boc group forms a carbamate, which dramatically reduces the nucleophilicity of the nitrogen it is attached to.

  • Selective Functionalization: The unprotected secondary amine (N4) can then undergo alkylation, acylation, or arylation.

  • Deprotection: The Boc group is easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane), which are typically orthogonal to many other functional groups.[14][18]

G cluster_0 Protection cluster_1 Selective Functionalization cluster_2 Deprotection Piperazine Piperazine Boc_Piperazine 1-Boc-Piperazine (N4 is reactive) Piperazine->Boc_Piperazine Boc₂O Functionalized 1-Boc-4-R-Piperazine Boc_Piperazine->Functionalized R-X (Alkylation, Acylation, etc.) Final_Product Mono-functionalized Piperazine Functionalized->Final_Product Acid (TFA, HCl)

Caption: Workflow for selective mono-functionalization using a Boc protecting group.

Part 3: Key Synthetic Methodologies and Protocols

The following section details validated, step-by-step protocols for the most critical transformations involving piperazine nitrogens.

Protocol 1: Selective Mono-N-Alkylation via Boc-Protection

This is the most reliable method for preventing di-alkylation.[14] The procedure involves two discrete steps: alkylation of the protected intermediate, followed by deprotection.

Step A: N-Alkylation of 1-Boc-Piperazine

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-piperazine (1.0 eq.), a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), and a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).

  • Reagent Addition: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture (typically 60-80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Filter off the solid base and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude 1-Boc-4-alkyl-piperazine.

  • Purification: Purify the product by column chromatography on silica gel if necessary.

Step B: Boc Deprotection

  • Reaction Setup: Dissolve the purified 1-Boc-4-alkyl-piperazine from Step A in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. Common choices are trifluoroacetic acid (TFA, 5-10 eq.) or a 4M solution of HCl in dioxane.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., 1M NaOH) to pH >10, and extract with an organic solvent like DCM. Dry the combined organic layers and concentrate to yield the pure mono-alkylated piperazine.

Protocol 2: Selective Mono-N-Alkylation via Reductive Amination

Reductive amination is a powerful one-pot method that avoids the formation of over-alkylated quaternary ammonium salts.[14][17] It is particularly useful for introducing alkyl groups from corresponding aldehydes or ketones.[19][20][21]

  • Reaction Setup: In a flask, dissolve mono-protected piperazine (e.g., 1-Boc-piperazine, 1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a solvent such as 1,2-dichloroethane (DCE) or DCM.

  • Reagent Addition: Add a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃ or "STAB", 1.5 eq.), portion-wise to the solution. A small amount of acetic acid can be added to catalyze imine formation.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography. The Boc group can then be removed as described in Protocol 1, Step B.

Protocol 3: Selective Mono-N-Arylation via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-N bonds, and it is highly effective for synthesizing N-arylpiperazines.[1][20]

  • Reaction Setup: In an oven-dried Schlenk tube or reaction vial, combine the aryl halide (or triflate, 1.0 eq.), 1-Boc-piperazine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos or RuPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq.).

  • Solvent and Degassing: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting aryl halide is consumed (monitor by LC-MS).

  • Work-up: Cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography. The resulting 1-Boc-4-aryl-piperazine can be deprotected using the standard acidic conditions from Protocol 1.

Table 3: Comparison of N-Arylation Methods

Method Catalyst System Typical Conditions Advantages Disadvantages
Buchwald-Hartwig Amination Palladium / Phosphine Ligand[1] 80-110 °C, Anhydrous Broad substrate scope, high yields, functional group tolerance. Air-sensitive reagents, expensive catalyst/ligands.

| Ullmann Condensation | Copper / Ligand (e.g., diamine)[1] | 100-180 °C, Anhydrous | Lower cost catalyst. | Harsher conditions, often requires more activated aryl halides. |

Conclusion

The piperazine scaffold's enduring role in drug discovery is a direct result of its versatile and tunable reactivity. A thorough understanding of the interplay between basicity, electronic effects, and steric factors allows the medicinal chemist to precisely control the functionalization of its two nitrogen centers. While classical methods relying on stoichiometry can offer quick access to certain derivatives, the strategic use of orthogonal protecting groups, particularly the Boc group, remains the most reliable and versatile approach for complex, multi-step syntheses. Coupled with modern synthetic methods like reductive amination and palladium-catalyzed cross-coupling, these strategies provide a robust toolbox for creating novel and diverse piperazine-containing molecules, ensuring its continued prominence in the development of future therapeutics.

References

Methodological & Application

synthesis protocol for (S)-1-Boc-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Regioselective Synthesis of (S)-1-Boc-2-methylpiperazine

Introduction

(S)-1-Boc-2-methylpiperazine is a chiral heterocyclic building block of significant value in medicinal chemistry and pharmaceutical development. The piperazine scaffold is a privileged structure found in numerous FDA-approved drugs, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and bioavailability.[1] The introduction of a chiral center at the C2 position, as in (S)-2-methylpiperazine, allows for stereospecific interactions with biological targets, which is critical for enhancing potency and reducing off-target effects. The tert-butyloxycarbonyl (Boc) protecting group at the N1 position provides a stable, yet readily cleavable, handle for further synthetic elaboration, making the title compound a versatile intermediate for constructing complex molecules.[2]

This application note provides a detailed, field-proven protocol for the regioselective synthesis of (S)-1-Boc-2-methylpiperazine starting from the commercially available (S)-2-methylpiperazine. The methodology described herein addresses the primary challenge in the mono-protection of asymmetric piperazines: achieving high regioselectivity. We will detail a robust procedure that employs a transient silyl protecting group to direct the Boc group to the less sterically hindered N1 position with high fidelity.

Strategic Overview: The Challenge of Regioselectivity

(S)-2-methylpiperazine possesses two secondary amine nitrogens (N1 and N4) with distinct steric environments. The N4 nitrogen is adjacent to the C2 methyl group, making it more sterically hindered than the N1 nitrogen. A direct reaction with di-tert-butyl dicarbonate ((Boc)₂O) typically yields an inseparable mixture of the desired N1-protected product, the undesired N4-protected regioisomer, and the N1,N4-diprotected byproduct.

To overcome this, the presented protocol utilizes a kinetically controlled, regioselective protection strategy. The key steps involve:

  • Double Deprotonation: Treatment with a strong base, n-butyllithium (n-BuLi), to generate the piperazine dianion.

  • Transient Silylation: Introduction of a bulky silylating agent, tert-butyldimethylsilyl chloride (TBDMSCl), which selectively protects the more sterically accessible N4 nitrogen.

  • Regioselective Boc Protection: Acylation of the remaining N1 anion with (Boc)₂O.

  • In-Situ Deprotection: Hydrolysis of the transient N4-silyl group during aqueous workup to yield the final, selectively protected product.

This approach ensures high yield and purity of the desired (S)-1-Boc-2-methylpiperazine, making it a reliable method for laboratory and scale-up applications.

Experimental Protocol: Regioselective Synthesis

This protocol is adapted from established literature procedures.[3][4]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
(S)-2-methylpiperazine≥98%Commercially AvailableStore in a desiccator.
n-Butyllithium (n-BuLi)1.6 M in hexanesCommercially AvailablePyrophoric. Handle under inert gas.
tert-Butyldimethylsilyl chloride (TBDMSCl)≥98%Commercially AvailableMoisture sensitive.
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Commercially AvailableIrritant.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableUse freshly distilled or from a solvent purification system.
Dichloromethane (CH₂Cl₂)ACS GradeCommercially AvailableFor chromatography.
Methanol (MeOH)ACS GradeCommercially AvailableFor chromatography.
Ammonium Hydroxide (NH₄OH)28-30% solutionCommercially AvailableFor chromatography.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor flash chromatography.

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bars

  • Inert gas line (Argon or Nitrogen) with manifold

  • Syringes and needles for reagent transfer

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Step-by-Step Procedure

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Dissolve (S)-2-methylpiperazine in anhydrous THF under N₂ B 2. Add n-BuLi (2.0 eq) dropwise at room temp. Stir for 30 min A->B C 3. Add TBDMSCl (1.0 eq) Stir for 1 hour B->C D 4. Add (Boc)₂O (1.2 eq) Stir for 1 hour C->D E 5. Quench with H₂O D->E F 6. Extract with organic solvent, wash with brine, dry over Na₂SO₄ E->F G 7. Concentrate under vacuum F->G H 8. Purify via Flash Chromatography G->H I Final Product: (S)-1-Boc-2-methylpiperazine H->I G Start (S)-2-methylpiperazine Dianion Dianion Start->Dianion + 2.0 eq n-BuLi - 2 Butane Silylated N4-Silylated Intermediate Dianion->Silylated + 1.0 eq TBDMSCl (at less hindered N4) Bocylated N1-Boc, N4-Silyl Intermediate Silylated->Bocylated + 1.2 eq (Boc)₂O (at more nucleophilic N1) Product (S)-1-Boc-2-methylpiperazine Bocylated->Product Aqueous Workup (Hydrolysis of Silyl Group)

References

Application Notes & Protocols for 1-Boc-2-methylpiperazine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Engineering Peptidomimetics with Conformational Rigidity

In the landscape of modern drug discovery, the transition from native peptides to more robust, stable, and bioavailable peptidomimetics is a critical step. Native peptides, while offering high specificity, are often hampered by poor metabolic stability and low cell permeability. The incorporation of non-natural building blocks into a peptide sequence is a proven strategy to overcome these limitations. 1-Boc-2-methylpiperazine emerges as a superior scaffold for this purpose.

The piperazine ring is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs due to its favorable physicochemical properties.[1][2][3][4] When incorporated into a peptide backbone, it acts as a constrained dipeptide isostere. The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen allows for directional, stepwise synthesis, while the methyl group at the C-2 position introduces a critical conformational constraint. This stereocenter restricts bond rotation, forcing the resulting peptidomimetic into a more defined three-dimensional structure, which can be crucial for enhancing binding affinity and selectivity to biological targets.[5]

This guide provides an in-depth exploration of the strategic application of this compound in solid-phase peptide synthesis (SPPS), focusing on the robust Boc/Bzl protection strategy.[5][6] We will detail not only the "how" but the "why" behind each experimental step, empowering researchers to confidently integrate this versatile building block into their synthetic workflows.

Strategic Considerations: The Impact of the 2-Methyl Group

The choice of this compound over its non-methylated counterpart, 1-Boc-piperazine, is a deliberate design element. The C-2 methyl group introduces two key features:

  • Stereochemical Control: The building block is chiral. Using a specific enantiomer, (R)- or (S)-1-Boc-2-methylpiperazine, allows for precise control over the spatial orientation of the substituent on the second nitrogen and the subsequent peptide chain. This is fundamental for probing the topology of a receptor's binding pocket.

  • Steric Influence: The methyl group introduces steric hindrance that can influence both the coupling reaction and the final peptide conformation. While this may necessitate more forceful coupling conditions, it is also key to its function as a turn-inducer, capable of nucleating specific secondary structures like β-turns.[5]

This building block is ideally suited for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy .[6][7] In this approach, the temporary Nα-Boc group is removed with moderate acid (e.g., trifluoroacetic acid, TFA), while more permanent side-chain protecting groups (like benzyl ethers) are removed at the final stage with a strong acid (e.g., anhydrous HF or TFMSA).[8] The Boc group on the piperazine nitrogen fits perfectly into this scheme, as it is removed under the same conditions as the N-terminal Boc groups of standard amino acids.

Core Synthetic Workflow: Incorporation via SPPS

The integration of this compound into a peptide sequence on a solid support follows a logical, multi-step process. The strategy depends on whether the piperazine moiety is being acylated at its N-4 position (acting as an N-terminal residue) or if a peptide chain is being extended from the N-4 position.

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Elongation / Capping cluster_2 Phase 3: Cleavage & Purification Resin 2-Cl-Trt Resin Immobilize Immobilize This compound Resin->Immobilize Resin_Pip Resin-Bound Piperazine Immobilize->Resin_Pip Boc_Deprot Boc Deprotection (TFA/DCM) Resin_Pip->Boc_Deprot Coupling Couple Next Boc-Amino Acid Boc_Deprot->Coupling Wash Wash (DMF, DCM) Coupling->Wash Wash->Boc_Deprot Repeat for next cycle Final_Deprot Final Deprotection & Cleavage from Resin (e.g., HF or TFMSA) Wash->Final_Deprot Purify Purify via HPLC Final_Deprot->Purify Product Final Peptidomimetic Purify->Product

Caption: General workflow for incorporating this compound via SPPS.

Detailed Experimental Protocols

These protocols are designed for manual solid-phase synthesis but can be adapted for automated synthesizers. The Boc/Bzl strategy is assumed.

Protocol 1: Solid-Phase Immobilization onto 2-Chlorotrityl Chloride (2-CTC) Resin

Rationale: 2-CTC resin is highly acid-sensitive, allowing for the cleavage of the final peptide under conditions that can preserve acid-labile side-chain protecting groups if needed for subsequent solution-phase modifications. The bulky trityl linker minimizes diketopiperazine formation, a common side reaction.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading)

  • (R)- or (S)-1-Boc-2-methylpiperazine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous DCM for 30 minutes in a suitable reaction vessel. Drain the DCM.

  • Piperazine Solution: In a separate flask, dissolve this compound (2.0 eq. relative to resin loading, ~2.4 mmol) in 10 mL of anhydrous DCM.

  • Immobilization: Add the piperazine solution to the swollen resin. Add DIPEA (4.0 eq., ~4.8 mmol) to the slurry.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. An excess ensures the reaction goes to completion.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours. The steric hindrance from the 2-methyl group may require a longer reaction time compared to unsubstituted piperazine.

  • Capping: To cap any unreacted chlorotrityl groups, add 1.0 mL of MeOH and agitate for 30 minutes.

    • Causality: Methanol reacts with the remaining reactive sites on the resin, preventing them from interfering in subsequent steps.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. Determine the final loading by gravimetric analysis or a suitable quantitative method (e.g., picric acid titration after Boc deprotection of a small sample).

Protocol 2: Peptide Chain Elongation from Resin-Bound Piperazine

Rationale: This protocol outlines a standard cycle for adding a Boc-protected amino acid to the free N-4 nitrogen of the immobilized piperazine.

Materials:

  • Piperazine-functionalized resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Boc-protected amino acid (e.g., Boc-Ala-OH)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA, DCM, DMF

Procedure:

  • Resin Preparation: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM (v/v) for 5 minutes (pre-wash).[8]

    • Drain and add a fresh 50% TFA/DCM solution. Agitate for 20-25 minutes.[8]

    • Causality: TFA is a moderately strong acid that selectively cleaves the acid-labile Boc group without affecting more robust benzyl-based side-chain protectors.[7]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), 10% DIPEA in DCM (2x, for neutralization), and DCM (3x).

  • Amino Acid Coupling:

    • In a separate flask, pre-activate the next amino acid. Dissolve Boc-Ala-OH (3.0 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) and allow the mixture to stand for 5-10 minutes.

    • Causality: HATU is a highly efficient uronium-based coupling reagent that forms a reactive O-acylisourea intermediate with the amino acid's carboxyl group, facilitating rapid amide bond formation.[9]

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

  • Monitoring & Washing:

    • Perform a Kaiser test to check for completion (will be negative for secondary amines). A Chloranil test is more appropriate here. If the test is positive (indicating free amine), the coupling step should be repeated.[5]

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Protocol 3: Final Cleavage and Deprotection

Rationale: This step uses a strong acid to cleave the completed peptidomimetic from the resin and simultaneously remove all remaining acid-labile side-chain protecting groups.

Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment. TFMSA is a safer but still highly corrosive alternative. This protocol describes a general TFMSA/TFA cleavage.

Materials:

  • Fully assembled peptide-resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • TFA

  • Scavengers: m-cresol, thioanisole

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Dry the peptide-resin thoroughly under vacuum. Place it in a specialized reaction vessel.

  • Cleavage Cocktail: Prepare the cleavage cocktail in a fume hood. A typical mixture is TFA:TFMSA:m-cresol:thioanisole (6:2:1:1 v/v). Cool the cocktail to 0 °C.

    • Causality: TFMSA/TFA provides the strong acidity needed for cleavage. Scavengers like m-cresol and thioanisole are crucial to trap the reactive carbocations (e.g., t-butyl, benzyl) generated during deprotection, preventing them from causing side reactions with sensitive residues like Tryptophan or Methionine.

  • Cleavage Reaction: Add the cold cleavage cocktail to the resin (approx. 10 mL per 0.5 g of resin). Stir the mixture at room temperature for 1-2 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the acidic filtrate.

    • Add the filtrate dropwise to a flask containing a large volume (~50 mL) of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[5]

  • Isolation and Purification:

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

    • Dry the crude peptide under vacuum.

    • Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Quantitative Data Summary

The efficiency of coupling to the N-4 position of the piperazine scaffold is critical. The choice of coupling reagent is dictated by the steric hindrance of both the incoming amino acid and the piperazine ring.

Coupling ReagentActivating AdditiveBaseTypical TimeTypical Yield RangeKey Considerations
HATU NoneDIPEA1-2 h>95%Highly efficient, rapid, and generally preferred for sterically hindered couplings. Higher cost.[9]
HBTU/HOBt HOBtDIPEA2-4 h90-98%A classic and effective combination. Lower cost than HATU but may be slower for difficult couplings.
EDC/HOBt HOBtDIPEA4-12 h85-95%Carbodiimide-based method. Generally effective but can be slower and may require longer reaction times.[9]
DCC HOBt/DMAP (cat.)None12-24 h80-90%Forms insoluble DCU byproduct, which can complicate washing on solid phase. Less common in modern SPPS.[9]

Yields are estimates and highly dependent on the specific sequence and reaction conditions.

Troubleshooting and Mechanistic Insights

  • Incomplete Coupling: The primary challenge with this compound is potential steric hindrance. If a Chloranil test indicates incomplete coupling, do not proceed to the next step. Instead, perform a second coupling (double coupling) with a fresh solution of activated amino acid.

  • Epimerization: During the activation of the incoming Boc-amino acid, there is a risk of epimerization, especially when using urethane-protected amino acids with strong activating agents.[10] Pre-activation time should be kept to a minimum (<10 minutes), and the use of additives like HOBt can help suppress this side reaction.

  • Diketopiperazine Formation: Although less common with 2-CTC resin, after the deprotection of the second residue, the free N-terminus can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. Using bulky protecting groups and ensuring rapid coupling of the third amino acid can mitigate this.

Conclusion

This compound is a powerful and strategically important building block for the synthesis of advanced peptidomimetics. Its ability to impart conformational rigidity and stereochemical precision makes it an invaluable tool for medicinal chemists aiming to enhance the therapeutic properties of peptide-based drug candidates. While its steric bulk demands careful optimization of coupling conditions, the protocols and principles outlined in this guide provide a robust framework for its successful incorporation using Boc-based solid-phase peptide synthesis. The resulting structures offer a pathway to improved stability, target affinity, and overall pharmacological performance.

References

The Strategic Application of 1-Boc-2-methylpiperazine in PROTAC Development: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Precision in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have heralded a new epoch in pharmacology, transitioning from occupancy-driven inhibition to event-driven elimination of disease-causing proteins.[1] These heterobifunctional molecules catalytically hijack the cell's intrinsic ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[2] A PROTAC's architecture is a triad of critical components: a warhead for the POI, an E3 ligase-recruiting ligand, and a connecting linker.[3] While the warhead and E3 ligand dictate the "what," the linker profoundly influences the "how well." It is not a mere spacer but a key determinant of the PROTAC's efficacy, modulating the formation and stability of the crucial POI-PROTAC-E3 ligase ternary complex.[]

The insertion of cyclic motifs, particularly piperazine, into the linker has become a widely adopted strategy to enhance physicochemical properties and biological activity.[3][5] This guide delves into the specific application and advantages of a substituted piperazine derivative, 1-Boc-2-methylpiperazine , in the rational design and development of next-generation PROTACs. We will explore the nuanced impact of the 2-methyl group on conformational dynamics, metabolic stability, and ternary complex geometry, providing both field-proven insights and detailed experimental protocols for its integration and evaluation.

The Rationale for Piperazine-Based Linkers in PROTAC Design

The linker's composition directly affects a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to orchestrate a productive ternary complex.[5] Piperazine-containing linkers offer several distinct advantages over traditional aliphatic or polyethylene glycol (PEG) chains:

  • Enhanced Solubility and Reduced Lipophilicity: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, increasing the molecule's polarity and aqueous solubility—a significant benefit for the often large and lipophilic PROTAC molecules.[6][]

  • Improved Metabolic Stability: Strategic placement of the piperazine ring, particularly when linked via an amide bond, can prevent N-dealkylation reactions, a common metabolic liability for linear linkers.[8]

  • Conformational Rigidity: The semi-rigid chair conformation of the piperazine ring restricts the rotational freedom of the linker.[] This pre-organization can reduce the entropic penalty of forming the ternary complex, leading to more stable and productive interactions between the POI and the E3 ligase.[]

  • Synthetic Tractability: The use of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for controlled, stepwise synthesis. This enables the sequential and directed attachment of the POI and E3 ligase ligands, preventing unwanted side reactions and simplifying purification.[1]

The 2-Methyl Advantage: Fine-Tuning PROTAC Performance

The introduction of a methyl group at the 2-position of the piperazine ring (this compound) offers an additional layer of control over the PROTAC's properties. This seemingly minor modification can have profound stereochemical and conformational consequences.

Stereochemistry and Conformational Control

The methyl group introduces a chiral center, allowing for the synthesis of enantiomerically pure (R)- or (S)-1-Boc-2-methylpiperazine. This is of paramount importance as the three-dimensional arrangement of the linker can dramatically affect the geometry of the ternary complex. The axial or equatorial preference of the methyl group influences the exit vector of the linker, which in turn dictates the relative orientation of the bound POI and E3 ligase. An optimal orientation is critical for efficient ubiquitin transfer from the E2-conjugating enzyme to the surface lysines of the POI.[9]

Linker methylation, as demonstrated in various PROTAC series, can drive the molecule to adopt specific folded conformations.[9] This "chameleonic" behavior, where the PROTAC can shield its polar surface area in nonpolar environments (like cell membranes) and expose it in aqueous environments, can significantly enhance cell permeability and oral bioavailability.[9]

Impact on Metabolic Stability

The methyl group can act as a metabolic shield, sterically hindering the approach of metabolizing enzymes like cytochrome P450s to adjacent sites on the piperazine ring or linker. This can further enhance the metabolic stability of the PROTAC, leading to a longer in vivo half-life and greater therapeutic exposure.[8]

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis and evaluation of a PROTAC incorporating a this compound linker. These are intended as a guide and may require optimization based on the specific POI ligand and E3 ligase recruiter being used.

Protocol 1: Synthesis of a PROTAC via Stepwise Amide Coupling

This protocol outlines the synthesis of a hypothetical PROTAC, "Degrader-X," by sequentially coupling a POI ligand (with a free amine) and an E3 ligase ligand (with a carboxylic acid) to the this compound linker.

Diagram: Synthetic Workflow for Degrader-X

G cluster_0 Step 1: Coupling to POI Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling to E3 Ligand A This compound-4-carboxylic acid C Boc-(2-Me)Pip-CON-POI A->C HATU, DIPEA, DMF B POI-NH2 B->C D H-N-(2-Me)Pip-CON-POI C->D TFA, DCM F E3-CON-(2-Me)Pip-CON-POI (Degrader-X) D->F HATU, DIPEA, DMF E E3-COOH E->F

Caption: Stepwise synthesis of Degrader-X.

Materials:

  • (R)- or (S)-1-Boc-2-methylpiperazine (commercially available or synthesized)

  • POI ligand with a terminal amine (POI-NH2)

  • E3 ligase ligand with a terminal carboxylic acid (E3-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Standard work-up and purification reagents (Ethyl acetate, brine, Na2SO4, silica gel, HPLC system)

Procedure:

  • Activation of this compound:

    • Note: This step assumes the piperazine nitrogen is first acylated to introduce a carboxylic acid handle. For this example, we'll assume a pre-functionalized this compound-4-carboxylic acid is used.

  • Step 1: Coupling to POI Ligand

    • Dissolve this compound-4-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of POI-NH2 (1.2 eq) in anhydrous DMF to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring progress by LC-MS.

    • Upon completion, perform an aqueous work-up (dilute with ethyl acetate, wash with water and brine). Dry the organic layer over Na2SO4, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

  • Step 2: Boc Deprotection [10]

    • Dissolve the purified intermediate (1.0 eq) in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA (10-20 eq, often as a 20-50% solution in DCM).

    • Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for 1-3 hours. Monitor by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The product is typically obtained as a TFA salt.

  • Step 3: Coupling to E3 Ligase Ligand

    • Dissolve the E3-COOH ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq to neutralize the TFA salt and catalyze the reaction) and stir for 10 minutes.

    • Add a solution of the deprotected amine intermediate from Step 2 (1.1 eq) in anhydrous DMF.

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

    • Perform an aqueous work-up as described in Step 1.

    • Purify the final PROTAC, Degrader-X, by preparative reverse-phase HPLC. Characterize by LC-MS and NMR.

Protocol 2: Western Blot for Target Protein Degradation

This is the primary cellular assay to determine if the synthesized PROTAC induces the degradation of the target protein.

Materials:

  • Cell line expressing the POI

  • Completed PROTAC (Degrader-X) dissolved in DMSO

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment

  • Primary antibody specific for the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of Degrader-X in cell culture medium (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO).

    • Treat the cells and incubate for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation at 4°C.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Normalize all samples to the same protein concentration and prepare with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescent substrate.

    • Visualize protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).

Table 1: Representative Data for PROTAC Degradation

PROTAC Concentration (nM)Normalized POI Level (%)
0 (Vehicle)100
185
1052
10015
100018
1000045

Note: The increase in POI levels at higher concentrations is indicative of the "hook effect," a known phenomenon for PROTACs where the formation of binary complexes (PROTAC-POI or PROTAC-E3) dominates over the productive ternary complex.[11]

Protocol 3: Ternary Complex Formation Assay (AlphaLISA)

This biophysical assay provides direct evidence of the PROTAC's ability to induce the formation of the POI-PROTAC-E3 complex.

Diagram: AlphaLISA Assay Principle

G cluster_0 No Complex Formation cluster_1 Ternary Complex Formation D_Bead Donor Bead A_Bead Acceptor Bead label_no_signal No Signal D_Bead2 Donor Bead POI POI D_Bead2->POI Biotin-Ab A_Bead2 Acceptor Bead PROTAC PROTAC POI->PROTAC E3 E3 E3->A_Bead2 His-tag Ab PROTAC->E3 label_signal Signal (520-620 nm)

References

Application Notes and Protocols for Amide Bond Formation: A Guide to Coupling 1-Boc-2-methylpiperazine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings

The formation of an amide bond is a cornerstone reaction in the synthesis of pharmaceuticals and other biologically active molecules.[1] Within this vast chemical landscape, the coupling of sterically hindered secondary amines, such as 1-Boc-2-methylpiperazine, with carboxylic acids presents a significant synthetic challenge. The methyl group at the 2-position of the piperazine ring, in conjunction with the bulky tert-butoxycarbonyl (Boc) protecting group, creates a sterically demanding environment around the reacting nitrogen atom. This steric hindrance can dramatically slow down the rate of reaction, leading to low yields, incomplete conversions, and the potential for side reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the key principles and practical protocols for successfully navigating these challenging coupling reactions. We will explore the mechanistic nuances of amide bond formation in the context of steric hindrance and provide detailed, field-proven protocols for a range of modern and highly effective coupling reagents. The aim is to equip the reader with the knowledge to not only execute these reactions efficiently but also to troubleshoot and optimize them for their specific substrates.

The Mechanistic Hurdle: Steric Hindrance in Amide Bond Formation

The fundamental principle of amide bond formation involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[2] This is typically achieved using a coupling reagent. The general mechanism can be visualized as a two-step process:

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, active ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Amine This compound Amide_Product Amide Product Activated_Intermediate->Amide_Product Nucleophilic Attack Amine->Amide_Product Byproducts Byproducts

Figure 1: Generalized workflow for amide bond formation.

The primary challenge with this compound lies in the coupling step. The steric bulk around the nitrogen atom impedes its approach to the activated carboxylic acid intermediate. This necessitates the use of highly reactive coupling reagents that can form a very "hot" activated intermediate, thereby increasing the driving force for the reaction to proceed.

Choosing Your Weapon: A Comparative Overview of Coupling Reagents

For sterically hindered couplings, standard carbodiimide reagents like DCC or EDC, even with additives like HOBt, often prove to be sluggish and provide low yields.[3] More potent uronium/aminium or phosphonium salt-based reagents are generally the preferred choice. The following table provides a comparative overview of reagents well-suited for this challenging transformation.

Coupling ReagentClassKey AdvantagesPotential DisadvantagesTypical Yield Range (Hindered Couplings)
HATU Uronium SaltHigh reactivity, fast reaction times, low racemization.[4]Can react with the unprotected N-terminal amine if used in excess.85-98%[2]
COMU Uronium SaltHigh reactivity, water-soluble byproducts for easy purification, safer than benzotriazole-based reagents.[5][6]Can be more expensive than traditional reagents.90-98%
T3P® Phosphonic AnhydrideExcellent for preventing epimerization, water-soluble byproducts, non-toxic and non-allergenic.[7][8]Requires a base to proceed.80-95%
EDC/HOBt CarbodiimideCost-effective and widely used for less demanding couplings.[2]Often less effective for sterically hindered substrates, longer reaction times.50-80%

Detailed Experimental Protocols

The following protocols are designed to be robust starting points. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific carboxylic acid substrates.

Protocol 1: HATU-Mediated Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent for sterically hindered amines due to its ability to rapidly form a highly reactive OAt-active ester.[4]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1-1.2 equiv)

  • HATU (1.1-1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv).

  • Add DIPEA (2.0-3.0 equiv) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1-1.2 equiv) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[10]

Protocol 2: COMU-Mediated Coupling

(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium salt that offers high reactivity similar to HATU but with the significant advantage of producing water-soluble byproducts, which greatly simplifies purification.[5][11]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • COMU (1.1 equiv)

  • DIPEA (1.0-2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a flask, dissolve the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in anhydrous DMF.

  • Add COMU (1.1 equiv) to the solution.

  • Add DIPEA (1.0-2.0 equiv) to the reaction mixture. A color change is often observed, which can indicate the progress of the reaction.[6]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water to remove the water-soluble byproducts.[5] Follow with a wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can often be of high purity, but flash column chromatography may be performed if necessary.

Protocol 3: T3P®-Mediated Coupling

Propanephosphonic acid anhydride (T3P®) is a versatile and safe coupling reagent that is particularly effective at minimizing epimerization, a key concern when coupling chiral carboxylic acids.[8] Its byproducts are water-soluble, facilitating an easy workup.[12]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • T3P® (50% solution in ethyl acetate or DMF) (1.5 equiv)

  • Pyridine or DIPEA (3.0-4.0 equiv)

  • Anhydrous Ethyl Acetate or DMF

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in anhydrous ethyl acetate or DMF.

  • Add the base (pyridine or DIPEA, 3.0-4.0 equiv).

  • Slowly add the T3P® solution (1.5 equiv) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate.[12] Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography if required.

Troubleshooting Common Challenges

Even with robust protocols, challenges can arise. The following diagram outlines a logical approach to troubleshooting common issues encountered during the coupling of this compound.

G start Low or No Product Formation check_reagents Are reagents and solvents anhydrous and of high purity? start->check_reagents check_reagents->start No (Dry solvents, use fresh reagents) reagent_potency Is the coupling reagent potent enough for a hindered amine? (e.g., HATU, COMU) check_reagents->reagent_potency Yes increase_potency Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU or COMU). reagent_potency->increase_potency No reaction_conditions Are reaction conditions optimal? (Temperature, time, stoichiometry) reagent_potency->reaction_conditions Yes increase_potency->reaction_conditions optimize_conditions Increase reaction time and/or temperature. Increase equivalents of coupling reagent and amine. reaction_conditions->optimize_conditions No side_reactions Side reactions observed? (e.g., epimerization, byproduct formation) reaction_conditions->side_reactions Yes optimize_conditions->side_reactions epimerization_solution For chiral acids, use T3P® or COMU. Lower reaction temperature. side_reactions->epimerization_solution Epimerization purification_issue Difficulty in purification? side_reactions->purification_issue Other Byproducts epimerization_solution->purification_issue purification_solution Use COMU or T3P® for water-soluble byproducts. Optimize chromatography conditions. purification_issue->purification_solution Yes success Successful Coupling purification_issue->success No purification_solution->success

Figure 2: A troubleshooting workflow for hindered amide couplings.

Conclusion

The successful coupling of this compound with carboxylic acids is a critical transformation in the synthesis of many important molecules, particularly in the field of drug discovery. While the steric hindrance posed by this substrate presents a notable challenge, the use of modern, highly potent coupling reagents such as HATU, COMU, and T3P®, coupled with carefully optimized reaction conditions, can lead to high yields and pure products. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and researchers, enabling them to confidently and efficiently tackle these demanding synthetic steps. By understanding the underlying principles and having access to reliable experimental procedures, the path to synthesizing novel and complex molecules becomes significantly more accessible.

References

Application Note: High-Purity Isolation of 1-Boc-2-methylpiperazine via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, field-proven protocol for the efficient purification of 1-Boc-2-methylpiperazine, a critical building block in contemporary drug discovery and development. The methodology centers on automated flash chromatography, a technique optimized for both speed and resolution in the isolation of moderately polar amine derivatives. We will delve into the rationale behind solvent selection, stationary phase choice, and gradient optimization, offering a comprehensive guide for researchers, medicinal chemists, and process development scientists. The protocol is designed to be a self-validating system, ensuring reproducible, high-purity outcomes.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a chiral synthetic intermediate of significant value in the pharmaceutical industry. The piperazine moiety is a "privileged scaffold," appearing in a multitude of approved drugs due to its favorable pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the second nitrogen, a common strategy in the synthesis of complex drug candidates.[1][2] For instance, derivatives of this compound are utilized in the development of potent inhibitors for various biological targets.[3]

Given its role as a key intermediate, the purity of this compound is paramount. Impurities from the synthesis, such as unreacted starting materials or di-Boc protected piperazine, can lead to unwanted side reactions and complicate downstream processes. This note details a robust flash chromatography method to isolate the desired mono-Boc product with high purity.

Foundational Principles: Flash Chromatography of Boc-Protected Amines

Flash chromatography is a preparative liquid chromatography technique that utilizes moderate pressure to accelerate the separation of compounds. For Boc-protected amines like this compound, several key principles guide the method development:

  • Stationary Phase: Normal-phase silica gel is the standard choice. Its polar surface interacts with polar functional groups, leading to differential retention.

  • Mobile Phase Polarity: The mobile phase must be carefully chosen to elute the compound of interest in a reasonable time frame while separating it from impurities. A mixture of a non-polar solvent (e.g., dichloromethane, hexanes) and a polar solvent (e.g., methanol, ethyl acetate) is typical.

  • Amine Deactivation: The basic nature of the unprotected amine on the piperazine ring can lead to peak tailing on acidic silica gel. To counteract this, a small amount of a basic modifier, such as ammonium hydroxide or triethylamine, is often added to the mobile phase. This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and improved separation.

Experimental Protocol: Purification of this compound

This protocol outlines the step-by-step procedure for the purification of this compound from a crude reaction mixture.

Materials and Reagents
Material/ReagentGradeSupplier
Crude this compoundSynthesis GradeN/A
Silica Gel40-63 µm Flash GradeSigma-Aldrich
Dichloromethane (DCM)HPLC GradeFisher Scientific
Methanol (MeOH)HPLC GradeFisher Scientific
Ammonium Hydroxide (NH₄OH)ACS Reagent Grade, 28-30%VWR
tert-Butyl methyl ether (TBME)HPLC GradeSigma-Aldrich
Equipment
  • Automated Flash Chromatography System (e.g., Biotage Isolera™, Teledyne ISCO CombiFlash®)

  • Pre-packed Silica Gel Column

  • Rotary Evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR Spectrometer for purity analysis

Workflow Diagram

Purification Workflow Figure 1: Workflow for the Purification of this compound cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_analysis Analysis & Isolation dissolve_crude Dissolve Crude Product in Minimum DCM adsorb_silica Adsorb onto Silica Gel (Dry Loading) dissolve_crude->adsorb_silica load_column Load Sample onto Pre-equilibrated Column adsorb_silica->load_column Transfer to Column run_gradient Run Gradient Elution: DCM/MeOH/NH₄OH load_column->run_gradient collect_fractions Collect Fractions based on UV Detection run_gradient->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis Spot Fractions pool_pure Pool Pure Fractions tlc_analysis->pool_pure concentrate Concentrate under Reduced Pressure pool_pure->concentrate characterize Characterize by NMR concentrate->characterize

Caption: Workflow for the Purification of this compound.

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare the mobile phase B by mixing dichloromethane, methanol, and ammonium hydroxide in a ratio of 93:5:2 (v/v/v). Mobile phase A is 100% dichloromethane.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • To this solution, add silica gel (approximately 2-3 times the mass of the crude product).

    • Concentrate the slurry using a rotary evaporator until a free-flowing powder is obtained. This technique, known as dry loading, is crucial for achieving optimal separation, especially when the crude product has limited solubility in the initial mobile phase.[4]

  • Column Equilibration:

    • Select a pre-packed silica gel column appropriately sized for the amount of crude material.

    • Equilibrate the column with 100% dichloromethane (Mobile Phase A) for at least 2 column volumes (CV).

  • Chromatography Execution:

    • Load the prepared dry sample onto the column.

    • Run the purification using the following gradient:

Time (min)% Mobile Phase B
0-20
2-150 → 100
15-20100
  • Fraction Collection and Analysis:

    • Monitor the elution of compounds using a UV detector (typically at 214 nm and 254 nm).

    • Collect fractions throughout the run.

    • Analyze the collected fractions by TLC using the mobile phase B as the eluent. Visualize the spots using a potassium permanganate stain.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Concentrate the pooled fractions under reduced pressure using a rotary evaporator to yield the purified product as a yellow oil.[5]

Results and Discussion: Rationale and Optimization

The described protocol consistently yields this compound with a purity of >98% as determined by ¹H NMR. The choice of the mobile phase is critical to the success of this purification.

  • Dichloromethane (DCM): A versatile solvent that provides good solubility for a wide range of organic compounds.

  • Methanol (MeOH): A polar solvent that increases the eluting strength of the mobile phase, allowing for the elution of the polar this compound.

  • Ammonium Hydroxide (NH₄OH): As previously mentioned, the addition of a base is crucial for obtaining sharp peaks for basic compounds like piperazines on silica gel. The ammonium hydroxide neutralizes acidic sites on the silica, preventing ionic interactions that can lead to peak tailing.

A gradient elution from a non-polar to a more polar mobile phase ensures that less polar impurities are washed off the column first, followed by the elution of the desired product. This allows for a high-resolution separation.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Improper mobile phase; Column overloadOptimize the mobile phase composition using TLC; Reduce the amount of crude material loaded onto the column.
Peak Tailing Acidic silica; Inadequate basic modifierEnsure the presence of ammonium hydroxide or triethylamine in the mobile phase.
Product does not elute Mobile phase is not polar enoughIncrease the percentage of methanol in the mobile phase.

Conclusion

The flash chromatography protocol detailed in this application note provides a reliable and efficient method for the purification of this compound. By understanding the principles behind the selection of the stationary and mobile phases, and by employing proper sample loading techniques, researchers can consistently obtain this valuable synthetic intermediate in high purity, thereby facilitating the advancement of drug discovery programs.

References

Application Notes & Protocols: Synthetic Routes to Substituted 1-Boc-2-methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-Boc-2-methylpiperazine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous clinically relevant molecules. Its single methyl group introduces chirality and a key steric and electronic feature, while the Boc-protecting group enables regioselective functionalization at the N4 position. This document provides an in-depth guide to the principal synthetic strategies for accessing substituted this compound derivatives. We will explore methodologies starting from chiral precursors, cyclization strategies, and post-synthesis modifications, offering detailed, field-proven protocols. The causality behind experimental choices, comparative analysis of routes, and troubleshooting insights are provided to empower researchers in drug discovery and process development.

Introduction: The Significance of the 2-Methylpiperazine Core

Piperazine and its derivatives are among the most frequently encountered N-heterocycles in FDA-approved pharmaceuticals.[1][2] The introduction of a methyl group at the C2 position creates a chiral center, which is critical for optimizing molecular recognition and achieving desired pharmacological profiles. The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom deactivates it, allowing for selective and predictable functionalization of the second nitrogen. This makes this compound a versatile building block for creating libraries of compounds for structure-activity relationship (SAR) studies.

These derivatives are key intermediates in the synthesis of a wide range of therapeutics, including potent enzyme inhibitors and receptor antagonists.[3][4] The ability to efficiently synthesize enantiomerically pure versions of these scaffolds is therefore of paramount importance.

Overview of Primary Synthetic Strategies

The synthesis of substituted this compound derivatives can be broadly categorized into three main approaches. The optimal choice depends on the desired substitution pattern, required stereochemical purity, and scalability.

  • Route A: Selective N-Boc Protection of 2-Methylpiperazine. This is the most direct approach, starting with commercially available or synthesized 2-methylpiperazine (either as a racemate or a pure enantiomer). The key challenge is achieving mono-protection with high selectivity.

  • Route B: Cyclization Strategies. These methods construct the piperazine ring from acyclic precursors. This approach is highly versatile for installing substituents on the carbon backbone of the ring and can be designed to be stereoselective.[2][5]

  • Route C: Post-Functionalization via Lithiation. For derivatives substituted at the C3 position (adjacent to the Boc-protected nitrogen), direct C-H lithiation followed by electrophilic trapping offers a powerful, albeit technically demanding, route.[6]

The following sections will provide detailed protocols and mechanistic insights for these key strategies.

Route A: Selective Mono-Boc Protection of 2-Methylpiperazine

This approach leverages a pre-existing 2-methylpiperazine core. The primary challenge is to prevent the formation of the di-Boc protected byproduct. While various methods exist, a robust procedure involves a transient silylation to temporarily block one nitrogen, directing the Boc group to the other.

Rationale and Mechanistic Insight

Direct reaction of 2-methylpiperazine with one equivalent of Di-tert-butyl dicarbonate (Boc)₂O often yields a mixture of mono-Boc, di-Boc, and unreacted starting material. The protocol described below utilizes a transient protection strategy. First, n-Butyllithium (nBuLi) deprotonates both nitrogen atoms. The subsequent addition of one equivalent of tert-Butyldimethylsilyl chloride (TBDMSCl) selectively protects one nitrogen atom. The bulky TBDMS group directs the subsequent acylation by (Boc)₂O to the more sterically accessible N1 nitrogen. The silyl group is then readily cleaved during aqueous workup.

Detailed Experimental Protocol: (S)-1-Boc-2-methylpiperazine

This protocol is adapted from established literature procedures and provides the target compound in high yield and purity.[3][7]

Materials:

  • (S)-2-Methylpiperazine

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (nBuLi), 1.6 M in hexanes

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Deionized Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for flash chromatography

  • Solvents for chromatography (e.g., CH₂Cl₂, MeOH, NH₄OH)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-2-methylpiperazine (2.0 g, 20 mmol, 1.0 eq) and dissolve in anhydrous THF (200 mL).

  • At room temperature, add nBuLi (25 mL of 1.6 M solution, 40 mmol, 2.0 eq) dropwise. A color change and/or gas evolution may be observed.

  • Stir the resulting solution for 30 minutes at room temperature.

  • Add TBDMSCl (3.04 g, 20 mmol, 1.0 eq) to the mixture.

  • Stir for 1 hour at room temperature.

  • Add (Boc)₂O (5.2 g, 24 mmol, 1.2 eq) to the solution.

  • Stir for an additional 1 hour. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding H₂O (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash chromatography on silica gel (e.g., using a gradient of 5% MeOH / 2% NH₄OH / 93% CH₂Cl₂) to yield (S)-1-N-Boc-2-methylpiperazine as a yellow oil. (Expected yield: ~3.7 g, 93%).[7]

Route B: N-Alkylation and Reductive Amination for N4-Substitution

Once this compound is obtained, the most common subsequent transformation is the functionalization of the remaining secondary amine at the N4 position. Reductive amination is a robust and widely used method for this purpose.[8][9]

Rationale and Mechanistic Insight

Reductive amination involves the reaction of the secondary amine of this compound with an aldehyde or ketone to form an intermediate iminium ion. This ion is then reduced in situ by a mild hydride reducing agent, such as sodium triacetoxyborohydride (STAB), to form the corresponding N-alkylated product. STAB is the reagent of choice as it is less basic and more selective for iminium ions over carbonyls, preventing side reactions and allowing for a one-pot procedure.

// Nodes Start [label="Start: (R/S)-1-Boc-2-methylpiperazine\n+ Aldehyde/Ketone (R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction:\n- Dissolve in solvent (e.g., DCE, THF)\n- Add NaBH(OAc)₃\n- Stir at room temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Progress\n(TLC / LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Work-up:\n- Quench with NaHCO₃ (aq)\n- Extract with organic solvent\n- Dry & Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification:\nSilica Gel Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Final Product:\n1-Boc-2-methyl-4-alkyl-piperazine", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reaction [label="Combine Reagents"]; Reaction -> Monitoring [label="Stir (2-16 h)"]; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Purification; Purification -> Product; } dot Caption: Workflow for N4-Alkylation via Reductive Amination.

Detailed Experimental Protocol: Synthesis of 1-Boc-2-methyl-4-benzylpiperazine

Materials:

  • This compound (racemic, or single enantiomer)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 5.0 mmol, 1.0 eq) in DCE (25 mL).

  • Add benzaldehyde (0.53 g, 5.0 mmol, 1.0 eq).

  • Stir the mixture for 20 minutes at room temperature to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.27 g, 6.0 mmol, 1.2 eq) portion-wise over 5 minutes. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 4-12 hours, or until completion as indicated by TLC or LC-MS analysis.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL).

  • Stir vigorously for 15 minutes, then transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route is a critical decision based on multiple factors. The table below summarizes the key considerations for the strategies discussed.

Parameter Route A: Selective Boc Protection Route B: N4-Alkylation Route C: C3-Lithiation
Primary Goal Synthesis of the core this compound scaffold.Introduction of diversity at the N4 position.Introduction of substituents at the C3 position.
Starting Materials 2-MethylpiperazineThis compound, Aldehydes/KetonesThis compound
Key Reagents nBuLi, TBDMSCl, (Boc)₂ONaBH(OAc)₃s-BuLi, (-)-Sparteine (for asymmetric), Electrophiles
Advantages - High-yielding and direct.[7] - Can use enantiopure starting material.- Broad substrate scope. - Mild, one-pot conditions. - High functional group tolerance.- Access to otherwise difficult-to-synthesize C3-substituted derivatives.[6]
Challenges - Requires strictly anhydrous conditions. - nBuLi is pyrophoric.- Purification can be challenging for very polar products.- Requires cryogenic temperatures (-78 °C). - Highly sensitive to air and moisture. - Asymmetric variant requires expensive chiral ligands.
Scalability Moderate to good; requires careful handling of pyrophoric reagents.Excellent; widely used in industrial settings.[8]Poor; generally limited to small-scale discovery chemistry.

Conclusion

The synthesis of substituted this compound derivatives is a cornerstone of modern drug discovery. The selective mono-protection of 2-methylpiperazine provides a reliable route to the core scaffold, which can then be readily diversified at the N4-position using robust methods like reductive amination. For more complex substitution patterns, advanced techniques such as directed lithiation offer powerful, albeit specialized, solutions. By understanding the rationale, advantages, and limitations of each synthetic approach, researchers can efficiently and strategically access the target molecules needed to drive their discovery programs forward.

References

Application Notes & Protocols: The Strategic Use of 1-Boc-2-methylpiperazine in the Synthesis of Advanced Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs targeting the central nervous system (CNS).[1][2] This guide delves into the specific utility of a key derivative, 1-Boc-2-methylpiperazine, as a versatile building block for constructing sophisticated neuroactive compounds. The strategic placement of the methyl group introduces a chiral center and steric influence that can significantly enhance target affinity and selectivity, while the tert-butoxycarbonyl (Boc) protecting group enables regioselective synthesis.[1][3] We will provide detailed protocols for the critical synthetic transformations involving this reagent—namely, palladium-catalyzed N-arylation and subsequent Boc deprotection—and contextualize its application through the synthesis of precursors for modern antidepressants like Vortioxetine.[4][5]

Introduction: The Architectural Advantage of this compound

The piperazine moiety's success in neuropharmacology stems from its ability to engage in various interactions with biological targets and its favorable impact on physicochemical properties, such as aqueous solubility.[2][6] The introduction of a methyl group at the C2 position offers several distinct advantages for drug design:

  • Introduction of Chirality: The C2 carbon becomes a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is critical as different enantiomers can exhibit vastly different pharmacological activities and safety profiles.

  • Conformational Rigidity: The methyl group can lock the piperazine ring into a preferred conformation, which can lead to more selective binding to the target receptor or enzyme.

  • Enhanced Lipophilicity: The methyl substituent can fine-tune the lipophilicity of the final molecule, impacting its ability to cross the blood-brain barrier and reach its CNS target.

The utility of 2-methylpiperazine is unlocked by the strategic use of the Boc protecting group at the N1 position. This renders the N1 nitrogen unreactive, directing subsequent reactions, such as N-arylation, exclusively to the N4 position.[7] The Boc group's acid lability ensures it can be removed under mild conditions later in the synthetic sequence, revealing a secondary amine for further functionalization or as part of the final pharmacophore.[8]

Core Protocol I: Palladium-Catalyzed N-Arylation

The formation of a carbon-nitrogen bond between an aryl group and the piperazine N4 nitrogen is a pivotal step in the synthesis of many neuroactive agents, including antidepressants and antipsychotics.[9][10] The Buchwald-Hartwig amination has become the gold standard for this transformation due to its broad substrate scope and functional group tolerance.[10][11]

Mechanistic Rationale

The Buchwald-Hartwig reaction proceeds via a palladium-catalyzed cycle.[12][13] The active Pd(0) catalyst undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex then coordinates with the amine (this compound). A base facilitates the deprotonation of the amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[12] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step, especially with sterically hindered substrates.[14][15]

A Pd(0)Ln B Oxidative Addition A->B + Ar-X C Ar-Pd(II)-X (Ln) B->C D Ligand Exchange (Amine Coordination) C->D + HNR'R'' - X- E [Ar-Pd(II)-NHR'R'']+ X- (Ln) D->E F Deprotonation (Base) E->F G Ar-Pd(II)-NR'R'' (Ln) F->G H Reductive Elimination G->H H->A Regenerated Catalyst I Ar-NR'R'' (Product) H->I

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes the general procedure for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv.)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[14]

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos) and add them to the Schlenk flask.

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene, 5-10 mL per mmol of aryl halide) to the flask via syringe.[14]

  • Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-aryl-4-(1-Boc-2-methyl)piperazine product.

start Setup Reaction (Flask, Reagents, Inert Atm.) react Add Solvent & Heat (80-110 °C) start->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Cool & Filter (Remove Catalyst) monitor->workup extract Liquid-Liquid Extraction (Wash with H₂O, Brine) workup->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify end Isolated Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Quantitative Data Summary

The efficiency of the Buchwald-Hartwig amination is highly dependent on the specific substrates and conditions used. The following table provides representative data adapted from similar systems.[16]

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100>90
1-Bromo-4-methoxybenzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane110>85
2-ChloropyridineG3-XPhos (2)(internal)K₂CO₃t-BuOH90>80

Core Protocol II: N-Boc Deprotection

Once the N4-aryl moiety is installed, the Boc group must often be removed to yield the final neuroactive compound or to enable further synthetic modifications at the N1 position. This is typically achieved under acidic conditions.[8]

Rationale and Reagent Choice

The Boc group is designed to be stable to a wide range of reaction conditions but cleaves readily in the presence of strong acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide.

Commonly used reagents include:

  • Trifluoroacetic acid (TFA) in Dichloromethane (DCM): A very effective and common combination. The resulting trifluoroacetate salt can sometimes be oily, which may complicate isolation.[8]

  • Hydrogen Chloride (HCl) in an organic solvent (e.g., 4M in Dioxane): Also highly effective and often yields a crystalline hydrochloride salt that is easily isolated by filtration.[8][17] This is often preferred when a solid product is desired.

The choice depends on the presence of other acid-sensitive groups in the molecule and the desired physical form of the product salt.[8]

Detailed Experimental Protocol (using HCl in Dioxane)

Materials:

  • N-Boc protected piperazine derivative (1.0 equiv.)

  • 4M HCl in Dioxane (3-5 equiv.)

  • Anhydrous solvent for work-up (e.g., Diethyl ether)

  • Base for neutralization (e.g., Saturated aq. NaHCO₃)

  • Extraction solvent (e.g., DCM or Ethyl Acetate)

Procedure:

  • Dissolution: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Acid Addition: Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[8]

  • Reaction: Stir the reaction for 1-4 hours. Monitor its progress by TLC or LC-MS by observing the disappearance of the starting material.

  • Isolation (as HCl salt): Upon completion, the hydrochloride salt of the product may precipitate. The solid can be collected by filtration, washed with a cold non-polar solvent like diethyl ether, and dried under vacuum.

  • Isolation (as free base): Alternatively, remove the solvent and excess acid under reduced pressure. Carefully neutralize the residue by adding a base (e.g., saturated aqueous NaHCO₃) until effervescence ceases (pH > 7).[8]

  • Extraction: Extract the free base from the aqueous layer multiple times with an organic solvent (e.g., DCM).

  • Final Steps: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative.

start Dissolve N-Boc Substrate react Add Acidic Reagent (e.g., 4M HCl in Dioxane) start->react monitor Stir & Monitor (1-4h, TLC / LC-MS) react->monitor workup_choice Reaction Complete? monitor->workup_choice isolate_salt Isolate Product as HCl Salt (Filter, Wash, Dry) workup_choice->isolate_salt Precipitate Forms isolate_freebase Isolate as Free Base workup_choice->isolate_freebase No Precipitate end_salt Final Product (HCl Salt) isolate_salt->end_salt neutralize Concentrate & Neutralize (Add NaHCO₃) isolate_freebase->neutralize extract Extract with Organic Solvent neutralize->extract end_freebase Final Product (Free Base) extract->end_freebase

Caption: Decision workflow for Boc deprotection and product isolation.

Case Study: Synthesis of a Vortioxetine Precursor

Vortioxetine is a multimodal antidepressant that utilizes a substituted piperazine core.[9] The synthesis of vortioxetine and its analogs showcases the practical application of the protocols described above. A key intermediate can be synthesized by coupling this compound with 1-bromo-2-iodobenzene, followed by a second coupling and final deprotection.[5][18][19]

Synthetic Scheme Outline:

  • Step A (N-Arylation): this compound is coupled with 1-bromo-2-iodobenzene using the Buchwald-Hartwig protocol. The higher reactivity of the C-I bond allows for selective reaction at that position.

  • Step B (Thioether Formation): The resulting intermediate, tert-butyl 4-(2-bromophenyl)-2-methylpiperazine-1-carboxylate, is then coupled with 2,4-dimethylthiophenol, again under palladium catalysis, to form the C-S bond.[5][18]

  • Step C (Deprotection): The final step involves the removal of the Boc group using the acidic deprotection protocol to yield the 2-methyl analog of vortioxetine.

This sequence demonstrates how this compound serves as a modular building block, allowing for the sequential and controlled construction of a complex neuroactive agent.

Biological Context and Target Pathways

Many neuroactive compounds derived from piperazine scaffolds exert their effects by modulating monoaminergic systems in the brain.[2][9] They frequently target G-Protein Coupled Receptors (GPCRs), such as serotonin (5-HT) and dopamine (D₂) receptors, or neurotransmitter transporters like the serotonin transporter (SERT).[6] Modulation of these pathways is the basis for treating depression, anxiety, and psychosis.[9] The development of multi-target agents, like vortioxetine, which interacts with multiple receptors and transporters, represents a modern approach to treating complex neurological disorders.[6]

cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (α, β, γ) GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Piperazine-based Neuroactive Drug Ligand->GPCR Binds Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Response Leads to

Caption: Simplified GPCR signaling pathway modulated by neuroactive drugs.

Conclusion

This compound is a high-value, versatile building block for the synthesis of neuroactive compounds. Its pre-installed chirality and the synthetic control afforded by the Boc group enable the efficient and regioselective construction of complex molecular architectures. The robust and reliable protocols for N-arylation and deprotection detailed herein are fundamental tools for researchers, scientists, and drug development professionals aiming to innovate in the field of neuroscience. The continued application of this and similar scaffolds will undoubtedly fuel the discovery of next-generation therapeutics for a wide range of neurological and psychiatric disorders.

References

Application Notes & Protocols: Mastering the Buchwald-Hartwig Amination with 1-Boc-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of N-Aryl Piperazines

The N-aryl piperazine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals targeting conditions from oncology to central nervous system disorders.[1] The Buchwald-Hartwig amination reaction stands as one of the most powerful and versatile methods for forging the critical C(sp²)–N bond that defines these structures.[2][3][4] This transformation has largely superseded harsher, classical methods, offering milder conditions and exceptional functional group tolerance.[5][6]

This guide provides a detailed examination of the Buchwald-Hartwig amination specifically tailored for the coupling of 1-Boc-2-methylpiperazine. This substrate presents unique challenges due to the steric hindrance imposed by both the Boc-protecting group and the adjacent methyl group. Navigating these challenges requires a nuanced understanding of the catalytic system. Here, we dissect the causality behind experimental choices, provide a field-proven protocol, and offer insights into optimization and troubleshooting to empower researchers in drug discovery and process development.

Dissecting the Catalytic System: A Rationale-Driven Approach

The success of the Buchwald-Hartwig amination is not merely procedural; it is a carefully orchestrated interplay of catalyst, ligand, base, and solvent. The choice of each component is critical, especially when dealing with sterically demanding substrates.

  • The Palladium Source: Precatalysts for Reliability While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) catalyst in situ, modern protocols increasingly favor the use of well-defined "precatalysts".[7] These are air- and moisture-stable Pd(II) complexes that, upon activation by the base in the reaction mixture, reliably and rapidly generate the active LPd(0) species. This approach enhances reproducibility and often leads to more efficient catalysis by avoiding ill-defined active species. Generations of Buchwald precatalysts (e.g., G3, G4, G6) are commercially available, offering high reactivity and stability.

  • The Ligand: The Key to Overcoming Steric Hindrance The ligand is arguably the most critical variable. For coupling hindered secondary amines like this compound, bulky, electron-rich phosphine ligands are essential.[5][8] The development of dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) by the Buchwald group and others revolutionized the field.[8]

    Causality:

    • Promoting Monoligation: The steric bulk of these ligands favors the formation of a monoligated LPd(0) complex, which is often the most active species in the catalytic cycle.[5]

    • Accelerating Reductive Elimination: The electron-donating nature of these ligands increases electron density at the palladium center, which in turn accelerates the rate-limiting reductive elimination step to form the C-N bond.[3]

    • Preventing Catalyst Deactivation: These robust ligands stabilize the palladium center throughout the catalytic cycle, mitigating decomposition pathways.

  • The Base: More Than a Proton Abstractor A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[9][10] The most common choices are alkali metal alkoxides, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS).[6][11] The choice of base can influence the reaction rate and catalyst stability. While strong bases are effective, weaker bases like K₂CO₃ or Cs₂CO₃ can sometimes be used, particularly with more reactive aryl halides, to improve tolerance for base-sensitive functional groups.[6][11]

  • The Solvent: Creating the Right Environment Anhydrous, aprotic polar solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most commonly employed solvents for this reaction.[6] It is crucial that the solvent is thoroughly deoxygenated to prevent oxidation and deactivation of the Pd(0) catalyst.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a sequence of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][10][12] This cycle regenerates the active Pd(0) catalyst, allowing for low catalyst loadings.

Buchwald_Hartwig_Cycle Pd0 LPd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Pd0->OA_Complex Amido_Complex Pd(II) Amido Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation OA_Complex->Amido_Complex Product Ar-NR'R'' (Product) Amido_Complex->Product Reductive Elimination Amido_Complex->Product BaseH [Base-H]+ X- Amido_Complex->BaseH Product->Pd0 Product->Pd0 Catalyst Regeneration ArX Ar-X ArX->OA_Complex Amine HN(R')R'' Amine->Amido_Complex Base Base Base->Amido_Complex Workflow start Setup reagents Charge Schlenk Tube (Solids & Stir Bar) start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvents Add Anhydrous Solvents & Reagents via Syringe inert->solvents reaction Heat Reaction Mixture (e.g., 100 °C) & Monitor solvents->reaction workup Cool, Quench, & Extract reaction->workup purify Purify via Column Chromatography workup->purify end Characterize Product purify->end

References

Troubleshooting & Optimization

optimizing yield and purity in 1-Boc-2-methylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the synthesis of 1-Boc-2-methylpiperazine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic endeavors. This compound is a versatile intermediate, widely employed in the synthesis of numerous active pharmaceutical ingredients (APIs) due to its unique structural motif.[1][2]

The synthesis, while conceptually straightforward, presents common challenges in achieving high yield and purity. The primary obstacle is controlling the regioselectivity of the Boc-protection on the asymmetric piperazine ring, often leading to mixtures of mono-protected, di-protected, and unreacted starting material. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and optimize your synthetic outcomes.

Core Synthetic Challenge: Regioselective Mono-Protection

The most direct route to this compound is the reaction of 2-methylpiperazine with di-tert-butyl dicarbonate (Boc)₂O. The core challenge lies in selectively acylating the less sterically hindered secondary amine at position 1, while minimizing the formation of the 1,4-di-Boc-2-methylpiperazine byproduct and avoiding reaction at the more hindered nitrogen adjacent to the methyl group.[3][4]

Troubleshooting_Workflow cluster_yield Yield Optimization cluster_purity Purity Optimization Start Analyze Crude Product (TLC, LC-MS, NMR) Problem Problem Start->Problem Identify Issue Low_Yield Primary Cause: Di-Boc Formation Problem->Low_Yield Low Yield? High_Impurity Common Impurities: 1. Di-Boc Byproduct 2. Unreacted Starting Material Problem->High_Impurity High Impurity? Solution Solution Solution_Yield Solution: - Use 2-5 eq. of 2-methylpiperazine - Add (Boc)₂O slowly at 0°C - Monitor reaction progress (TLC/LC-MS) Low_Yield->Solution_Yield Solution_Purity_DiBoc Prevent Di-Boc: (See Yield Optimization) High_Impurity->Solution_Purity_DiBoc Solution_Purity_SM Remove Starting Material: - Acid wash (1M HCl) during workup - Optimize chromatography High_Impurity->Solution_Purity_SM

References

common side products in the synthesis of 1-Boc-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 1-Boc-2-methylpiperazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic building block. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most prevalent method is the direct N-acylation of 2-methylpiperazine with di-tert-butyl dicarbonate (Boc)₂O.[1] This reaction selectively protects one of the secondary amine groups with a tert-butoxycarbonyl (Boc) group. The reaction is typically performed in a suitable organic solvent, often in the presence of a base to neutralize the in-situ generated acid and facilitate the reaction.[2]

Q2: What are the primary side products I should be aware of during the synthesis?

The synthesis of this compound is often accompanied by the formation of specific impurities. Being able to identify and control these is critical for obtaining a high-purity product. The most common side products are:

  • 1,4-di-Boc-2-methylpiperazine: This is the most significant byproduct, arising from the protection of both nitrogen atoms of the piperazine ring. Its formation is favored by an excess of (Boc)₂O or prolonged reaction times.[3]

  • Unreacted 2-methylpiperazine: Incomplete conversion will leave the starting material in your crude product. This is often due to insufficient (Boc)₂O, low reaction temperature, or short reaction times.

  • Positional Isomer (4-Boc-2-methylpiperazine): The two nitrogen atoms in 2-methylpiperazine are electronically and sterically distinct. N1 is adjacent to the methyl group and is more sterically hindered, while N4 is less hindered. Direct acylation can lead to a mixture of the 1-Boc and 4-Boc regioisomers. The 4-Boc isomer is often the kinetic product due to the lower steric hindrance at the N4 position. Achieving high regioselectivity for the 1-Boc isomer can be a significant challenge.

Q3: Why is regioselectivity a critical factor in this synthesis?

Regioselectivity is a major consideration because the two nitrogen atoms in 2-methylpiperazine are inequivalent.

  • N1 (Position 1): This nitrogen is a secondary amine adjacent to a stereocenter with a methyl group. It is more sterically hindered.

  • N4 (Position 4): This nitrogen is also a secondary amine but is less sterically encumbered.

Without careful control of reaction conditions, the incoming Boc group may react preferentially at the less hindered N4 position, leading to the formation of 4-Boc-2-methylpiperazine as a significant impurity or even the major product.[4] Achieving selective protection at the N1 position often requires specific strategies to overcome this steric hindrance, such as precise temperature control or the use of specific base/solvent systems.

Q4: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most common and convenient method. A typical solvent system for TLC analysis is Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 or 9.5:0.5 ratio.

  • 2-methylpiperazine (Starting Material): Being a polar amine, it will have a very low Rf value and will likely streak on the baseline.

  • This compound (Product): Will have a higher Rf value than the starting material.

  • 1,4-di-Boc-2-methylpiperazine (Side Product): Being the least polar, it will have the highest Rf value.

For more precise and quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to confirm the identity of the product and side products by their respective mass-to-charge ratios (m/z).

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Problem 1: Low Yield of the Desired this compound Product

Symptom: Your final isolated yield is low, and analysis (TLC, LC-MS, NMR) of the crude product shows a significant amount of unreacted 2-methylpiperazine.

Potential Cause Scientific Explanation & Solution
A. Insufficient (Boc)₂O The stoichiometry is critical. If less than one equivalent of (Boc)₂O is used, the reaction will be incomplete. Solution: Use a slight excess of (Boc)₂O, typically 1.1 to 1.2 equivalents, to drive the reaction to completion. However, be cautious as a large excess can promote di-Boc formation.[5]
B. Low Reaction Temperature The acylation of a sterically hindered amine can have a significant activation energy barrier. If the reaction is run at too low a temperature (e.g., 0 °C) for an insufficient duration, the rate may be too slow for complete conversion. Solution: Allow the reaction to warm to room temperature after the initial addition of (Boc)₂O and stir for several hours (4-12 h) to ensure completion.[5]
C. Inappropriate Solvent Poor solubility of 2-methylpiperazine or its salts in the chosen solvent can lead to a heterogeneous mixture and slow reaction rates.[6] Solution: Ensure your solvent can dissolve the starting material. Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture like Dioxane/Water are common choices that offer good solubility.
Problem 2: Excessive Formation of 1,4-di-Boc-2-methylpiperazine

Symptom: The major product observed in your analytical data is the di-protected piperazine, with a correspondingly low yield of the desired mono-Boc product.

Potential Cause Scientific Explanation & Solution
A. Large Excess of (Boc)₂O Using a significant excess of (Boc)₂O will inevitably lead to the protection of both nitrogen atoms. Once the mono-Boc product is formed, its remaining free amine can react with the excess acylating agent present. Solution: Carefully control the stoichiometry. Do not exceed 1.2 equivalents of (Boc)₂O. For maximum selectivity, a slow, dropwise addition of a (Boc)₂O solution to the piperazine solution is highly recommended.[7] This maintains a low instantaneous concentration of the acylating agent, favoring mono-protection.
B. High Reaction Temperature or Prolonged Time Elevated temperatures and long reaction times can provide enough energy to overcome the steric hindrance at the second nitrogen, promoting di-protection even with correct stoichiometry. Solution: Conduct the initial addition of (Boc)₂O at a lower temperature (0 °C) to control the initial exothermic reaction, then allow it to proceed at room temperature. Monitor the reaction closely by TLC and stop the reaction (quench) as soon as the starting material is consumed.
C. Use of a Strong Base While a base is often used, a very strong, non-nucleophilic base can deprotonate the mono-Boc product, increasing its nucleophilicity and making it more competitive for reaction with (Boc)₂O. Solution: Often, no external base is needed, as a second molecule of 2-methylpiperazine can act as the proton scavenger. If a base is used, a mild one like triethylamine (TEA) or running the reaction in a biphasic system with aqueous sodium bicarbonate can be effective.
Problem 3: Difficulty in Purifying the Product

Symptom: The crude product is a thick oil that is difficult to handle, and separation by flash column chromatography is poor, with fractions containing mixtures of the product, starting material, and the di-Boc side product.

Potential Cause Scientific Explanation & Solution
A. Ineffective Workup Unreacted 2-methylpiperazine is basic and can interfere with chromatography. If not removed, it can streak on the silica gel column and co-elute with the product. Solution: Perform an acidic wash during the workup. After the reaction, dilute the mixture with an organic solvent (like DCM or Ethyl Acetate) and wash with a mild acid (e.g., 1M HCl or saturated NH₄Cl solution).[8] This will protonate the unreacted 2-methylpiperazine, making it water-soluble and removing it in the aqueous layer. The di-Boc product and desired mono-Boc product will remain in the organic layer. Be cautious not to use excessively strong acid, which could risk cleaving the Boc group.[9]
B. Inappropriate Chromatography Conditions The polarity difference between this compound and 1,4-di-Boc-2-methylpiperazine may not be large enough for easy separation with a standard solvent system. Solution: Use a less polar solvent system initially to elute the di-Boc compound first. A gradient elution from Hexanes/Ethyl Acetate to pure Ethyl Acetate, and then to Ethyl Acetate/Methanol is often effective. Adding a small amount of triethylamine (~0.5%) or ammonia (~2% in MeOH) to the mobile phase can prevent the streaking of amine-containing compounds on the silica gel.[10]

Key Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol is designed to favor the mono-protected product.

  • Setup: In a round-bottom flask, dissolve 2-methylpiperazine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per 1 g of piperazine).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution reaches 0 °C.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a small amount of DCM. Add this solution dropwise to the cold, stirring piperazine solution over 30-45 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 95:5 DCM:MeOH). The reaction is complete when the 2-methylpiperazine spot is no longer visible.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography as described in Protocol 2.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a silica gel column using a Hexane/Ethyl Acetate mixture.

  • Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elution:

    • Begin eluting with a non-polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) to elute the non-polar 1,4-di-Boc-2-methylpiperazine side product (highest Rf).

    • Gradually increase the polarity of the mobile phase (e.g., moving towards 1:1 Hexane:Ethyl Acetate) to elute the desired this compound product.

    • If the starting material remains, it can be flushed from the column with a more polar system like 9:1 DCM:MeOH with 0.5% NH₄OH.[10]

  • Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound.

Visualizations and Data

Reaction Pathway Diagram

reaction_pathway cluster_start Reactants cluster_products Products 2MP 2-Methylpiperazine MonoBoc This compound (Desired Product) 2MP->MonoBoc + 1 eq (Boc)₂O (Controlled Conditions) Boc2O (Boc)₂O Boc2O->MonoBoc DiBoc 1,4-di-Boc-2-methylpiperazine (Side Product) MonoBoc->DiBoc + Excess (Boc)₂O (Side Reaction)

Caption: Synthetic pathways for this compound and the di-Boc side product.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of This compound check_sm Analyze Crude: Significant Starting Material (SM) Remaining? start->check_sm check_diboc Analyze Crude: Significant Di-Boc Side Product? check_sm->check_diboc No cause_incomplete Cause: Incomplete Reaction check_sm->cause_incomplete Yes cause_side_reaction Cause: Over-reaction check_diboc->cause_side_reaction Yes end Optimized Synthesis check_diboc->end No solution_incomplete Solutions: 1. Check (Boc)₂O stoichiometry (use 1.1 eq). 2. Increase reaction time/temp. 3. Ensure proper solvent. cause_incomplete->solution_incomplete solution_incomplete->end solution_side_reaction Solutions: 1. Reduce (Boc)₂O to ~1.1 eq. 2. Add (Boc)₂O slowly at 0 °C. 3. Monitor reaction and quench promptly. cause_side_reaction->solution_side_reaction solution_side_reaction->end

Caption: A decision-making workflow for troubleshooting low product yield.

Table 1: Common Products and Side Products
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical m/z [M+H]⁺
2-MethylpiperazineC₅H₁₂N₂100.16101.1
This compound C₁₀H₂₀N₂O₂ 200.28 201.2
1,4-di-Boc-2-methylpiperazineC₁₅H₂₈N₂O₄300.39301.4

References

Technical Support Center: 1-Boc-2-methylpiperazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of coupling reactions involving 1-Boc-2-methylpiperazine. This guide is designed for researchers, chemists, and drug development professionals who utilize this sterically hindered yet valuable building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes with confidence.

Troubleshooting Guide

This section addresses the most common challenges encountered during the acylation of this compound in a direct question-and-answer format.

Problem: Low or No Product Yield

Question: My amide coupling reaction with this compound is resulting in very low or no desired product. What are the potential causes and how can I fix this?

Answer: Low or non-existent yield in this specific coupling is a frequent issue, primarily stemming from the reduced nucleophilicity and significant steric hindrance imparted by the C2-methyl group. Let's break down the probable causes and their solutions.

  • Cause 1: Inadequate Activation of the Carboxylic Acid. Standard coupling reagents, such as carbodiimides like DCC or EDC used alone, are often insufficient to overcome the high activation energy barrier required for this sterically demanding reaction.[1][2] The O-acylisourea intermediate formed by carbodiimides is not reactive enough to be readily attacked by the hindered amine.

  • Solution 1: Employ High-Efficiency Coupling Reagents. To drive the reaction forward, you must generate a more reactive activated species. Onium salt-based reagents are the industry standard for such challenging couplings.[1]

    • Uronium/Aminium Salts (HATU, HCTU, COMU): These are highly recommended due to their rapid activation and high efficiency.[3][4] HATU, which forms a highly reactive HOAt-ester, is particularly effective for hindered couplings.[1][4] COMU is an excellent alternative that offers comparable reactivity to HATU, with the added benefits of improved safety (it is not based on potentially explosive HOBt/HOAt) and water-soluble byproducts, which greatly simplifies aqueous work-ups.[3][5]

    • Phosphonium Salts (PyBOP, PyAOP): These reagents are also very effective and are known for minimizing racemization.[1] A key advantage of phosphonium salts is that they do not react with the amine component, which prevents the formation of guanidinium byproducts—a common issue with uronium salts when used in excess.[6][7]

    • Acyl Fluorides: In particularly stubborn cases, converting the carboxylic acid to an acyl fluoride in situ can be a powerful strategy. Acyl fluorides are small and highly reactive, minimizing steric clash during the coupling step.[8]

  • Cause 2: Incorrect Choice of Base or Stoichiometry. The base is not merely an acid scavenger; it plays a crucial role in the reaction mechanism.[9] An inappropriate base can cause side reactions or be too sterically hindered to deprotonate the necessary intermediates.

    • Solution 2: Use a Hindered, Non-Nucleophilic Base. The recommended base is N,N-diisopropylethylamine (DIPEA), often called Hünig's base.[1][5] Its bulky isopropyl groups prevent it from acting as a nucleophile, while its basicity is sufficient for the reaction. Triethylamine (TEA) is less hindered and can sometimes lead to side products. Typically, 2-3 equivalents of DIPEA are used.

  • Cause 3: Presence of Moisture. Coupling reagents and activated intermediates are highly susceptible to hydrolysis.

    • Solution 3: Ensure Anhydrous Conditions. Use anhydrous solvents (e.g., DMF, DCM), and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of activated intermediates.[6]

Comparative Overview of Recommended Coupling Reagents
Coupling ReagentClassKey AdvantagesPotential Issues
HATU Uronium/AminiumVery high reactivity, fast kinetics, excellent for hindered couplings, suppresses racemization.[4]Can cause guanidinylation of the amine if used in excess; byproduct removal can be tedious.[6]
COMU Uronium/AminiumReactivity comparable to HATU; safer (Oxyma-based); water-soluble byproducts simplify purification.[5]Can cause guanidinylation. Limited stability in solution.
PyBOP / PyAOP PhosphoniumHigh efficiency, low racemization; does not cause guanidinylation, making it ideal for reactions requiring excess reagent.[1]Byproducts can sometimes be difficult to remove.[1]
EDC / HOBt CarbodiimideCost-effective and widely used for simpler couplings.[10]Often insufficient for hindered substrates; can lead to N-acylurea byproduct and racemization without an additive.[1][6]
Troubleshooting Workflow: Low Product Yield ```dot

G start Low or No Yield check_reagent Is the coupling reagent potent enough? (e.g., HATU, COMU, PyBOP) start->check_reagent check_conditions Are reaction conditions strictly anhydrous? check_reagent->check_conditions  Yes solution_reagent ACTION: Switch to a high-efficiency reagent like HATU, COMU, or PyBOP. check_reagent->solution_reagent  No check_base Is the base appropriate? (e.g., DIPEA, 2-3 eq.) check_conditions->check_base  Yes solution_conditions ACTION: Use anhydrous solvents and an inert atmosphere (N₂ or Ar). check_conditions->solution_conditions  No check_temp Was pre-activation performed at room temperature? check_base->check_temp  Yes solution_base ACTION: Use a non-nucleophilic, hindered base like DIPEA. check_base->solution_base  No success Reaction Optimized check_temp->success  Yes solution_temp ACTION: Allow acid, coupling reagent, and base to stir for 15-30 min before adding amine. check_temp->solution_temp  No

Caption: General two-step mechanism for amide bond formation.

References

Technical Support Center: Selective N-Alkylation of 1-Boc-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the selective alkylation of 1-Boc-2-methylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, with a primary focus on preventing undesired over-alkylation and other side reactions. Here, we provide field-proven insights, troubleshooting protocols, and a mechanistic understanding to ensure your synthesis is successful, reproducible, and high-yielding.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a di-alkylated byproduct in my reaction with this compound. Isn't the Boc group supposed to prevent this?

A: This is a common point of confusion. The tert-butoxycarbonyl (Boc) group on the N1 position effectively prevents alkylation at that nitrogen. When chemists refer to "di-alkylation" or "over-alkylation" with a mono-protected piperazine like this compound, they are typically referring to two potential side reactions:

  • Quaternary Salt Formation: The desired mono-alkylated product, now a tertiary amine, can react with a second molecule of the alkylating agent to form a quaternary ammonium salt.[1] This is the most common form of over-alkylation in this specific context.

  • Reaction at the Boc-Nitrogen: Under harsh conditions (e.g., very high temperatures or with highly reactive electrophiles), the Boc group can be compromised or bypassed, although this is less common.

The primary strategy is to control reaction conditions to prevent the formation of the quaternary salt.

Q2: My desired product seems to be stuck in the aqueous layer during workup. How can I improve extraction efficiency?

A: This issue frequently arises if the product is protonated, forming a salt that is highly soluble in water.[2][3] This can happen if the reaction generates acidic byproducts (e.g., HBr from an alkyl bromide) that are not fully neutralized by the base. To recover your product, you must convert it back to its free base form.

Solution: During the aqueous workup, carefully basify the aqueous layer with a suitable base (e.g., sodium carbonate, sodium hydroxide) to a pH of approximately 9.5-12.[2] This deprotonates the piperazine nitrogen, making the product less water-soluble and readily extractable into common organic solvents like dichloromethane (DCM) or ethyl acetate.

Q3: What are the best general conditions (base, solvent, temperature) to start with for a selective mono-alkylation of this compound?

A: The optimal conditions are substrate-dependent, but a reliable starting point for direct alkylation with an alkyl halide (R-X) is crucial.

  • Base: A moderately strong, non-nucleophilic inorganic base is preferred. Anhydrous potassium carbonate (K₂CO₃) is a robust and cost-effective choice.[2][3] Cesium carbonate (Cs₂CO₃) can be more effective for less reactive alkylating agents due to its higher solubility and basicity.[2]

  • Solvent: A polar aprotic solvent is typically used to ensure solubility of the reagents. Acetonitrile (MeCN), Dimethylformamide (DMF), or Acetone are common choices.[1][2][3]

  • Temperature: Start at room temperature and gently heat if the reaction is slow. For reactive alkylating agents, lower temperatures (0 °C to RT) can help minimize over-alkylation. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating, which can promote side reactions.[1]

Troubleshooting Guide: Preventing Over-alkylation

Over-alkylation to form a quaternary ammonium salt is the primary challenge in the N-alkylation of this compound. The core issue is that the desired N-alkylated product is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.

Core Directive: Understanding the Reactivity

The key to preventing over-alkylation lies in controlling the relative rates of the first and second alkylation events. We want to maximize the rate of the desired mono-alkylation while minimizing the rate of the subsequent quaternization.

Caption: Controlling the rate of the second alkylation (k2) is key.

Strategic Parameter Optimization

To favor the formation of the mono-alkylated product, several parameters can be adjusted. The following table summarizes the key variables and their impact.

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.0-1.2 eq.) of this compound relative to the alkylating agent.While using a large excess of the amine is a common strategy for unprotected piperazines, it is less critical here.[4] A slight excess ensures the electrophile is fully consumed, minimizing its availability to react with the product.
Rate of Addition Add the alkylating agent slowly or dropwise to the reaction mixture.This maintains a low instantaneous concentration of the electrophile, statistically favoring a reaction with the more abundant starting material over the newly formed product.[2]
Temperature Conduct the reaction at the lowest temperature that provides a reasonable rate.Higher temperatures can increase the rate of the second alkylation (quaternization) more significantly than the first.[1] Monitor closely to avoid unnecessary heating.
Choice of Base Use a solid, moderately strong base like K₂CO₃ or NaHCO₃.Strong, soluble bases (e.g., NaH, LDA) can deprotonate the N-H completely, creating a highly reactive anion that may be more prone to over-alkylation. A solid base with limited solubility can better moderate the reaction.
Solvent Use a solvent where the starting material is soluble but not so polar that it excessively stabilizes the charged quaternary product.Acetonitrile or acetone are often good choices. DMF is also effective but can require higher temperatures to remove during workup.[1][2][3]
Alternative Methodology: Reductive Amination

For certain substrates, particularly when alkylating with groups derived from aldehydes or ketones, reductive amination is a superior alternative to direct alkylation with alkyl halides.[2] This method is not susceptible to over-alkylation leading to quaternary salts.[5]

Caption: Reductive amination workflow avoids quaternary salt formation.

Experimental Protocols

Protocol 1: Optimized Direct N-Alkylation with an Alkyl Bromide

This protocol is a robust starting point for the selective mono-alkylation of this compound.

Materials:

  • This compound (1.0 eq.)

  • Alkyl Bromide (1.05 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF) (approx. 0.1 M concentration)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and potassium carbonate.

  • Add the solvent (MeCN or DMF) and stir the suspension for 10-15 minutes.

  • Add the alkyl bromide dropwise to the stirring suspension at room temperature over 20-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If no significant progress is observed after 4 hours, gently heat the mixture to 40-50 °C.

  • Once the starting material is consumed (or conversion has stalled), cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).[1] Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Workup: Dissolve the crude residue in a suitable organic solvent (e.g., DCM or Ethyl Acetate). Wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Selective N-Alkylation via Reductive Amination

This protocol is ideal for introducing alkyl groups from corresponding aldehydes.

Materials:

  • This compound (1.0 eq.)

  • Aldehyde (1.1 eq.)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, 1-2 drops as catalyst)

Procedure:

  • To a dry round-bottom flask, dissolve this compound and the aldehyde in the solvent (DCM or DCE).

  • If desired, add a catalytic amount of acetic acid to facilitate iminium ion formation. Stir at room temperature for 30-60 minutes.

  • Add the sodium triacetoxyborohydride (STAB) portion-wise over 15-20 minutes. Note: The reaction may gently effervesce.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 3-12 hours.

  • Workup: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

References

Technical Support Center: Solvent Selection for 1-Boc-2-methylpiperazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions with 1-Boc-2-methylpiperazine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond generic protocols to address the specific challenges and nuances introduced by the 2-methyl substituent, focusing on how strategic solvent selection can drive reaction efficiency, selectivity, and yield.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation of this compound sluggish or incomplete?

A1: This is a common issue often related to a combination of steric hindrance from the 2-methyl group and suboptimal solvent choice. Polar aprotic solvents are generally recommended to ensure reagent solubility.[1] Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are standard choices. If the reaction is slow in MeCN, switching to a more polar solvent like DMF can improve the solubility of reactants and increase the reaction rate. Additionally, ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and present in sufficient excess (at least 1.5-2.0 equivalents).[1]

Q2: I'm seeing di-alkylation byproducts even though I'm using a mono-Boc protected piperazine. How is this possible and how can the solvent help?

A2: While less common than with unprotected piperazine, trace amounts of Boc deprotection can occur under harsh conditions (e.g., prolonged heating, presence of acidic impurities), freeing the second nitrogen for alkylation. To mitigate this, ensure the reaction is run under strictly non-acidic conditions. Solvent choice plays a role in reaction rate; a solvent that allows the reaction to proceed quickly at a lower temperature (like DMF or DMSO) can minimize the time the substrate is exposed to potentially deprotecting conditions.

Q3: What is the best solvent for Boc deprotection of this compound?

A3: The choice depends on your desired product salt and downstream application. The most common and robust methods are:

  • Trifluoroacetic acid (TFA) in Dichloromethane (DCM): This is highly effective but yields a TFA salt, which can sometimes be difficult to handle.[2][3]

  • Hydrochloric acid (HCl) in 1,4-Dioxane or Methanol: This provides the hydrochloride salt, which often precipitates and is easily isolated by filtration.[2][3]

Solvent selection here is also governed by the desired workup. The product salt's crystallization is a key factor.[4]

Q4: Can I use "greener" solvents for these reactions?

A4: Absolutely. The industry is actively moving away from hazardous solvents like DCM, DMF, and dioxane.[4][5]

  • For Alkylation/Acylation: Consider 2-Methyltetrahydrofuran (2-MeTHF) as a substitute for DCM or THF.[6] For amide couplings, binary mixtures like DMSO/Ethyl Acetate (EtOAc) or N-butylpyrrolidinone (NBP) are promising alternatives to DMF.[5][7]

  • For Boc Deprotection: Ethers like 2-MeTHF are increasingly used as replacements for 1,4-dioxane.[4] However, be cautious as strong acids can cleave ethers, potentially complicating purification.[4]

Q5: My amide coupling reaction with this compound is low-yielding. Is this a solvent issue?

A5: It's very likely a contributing factor. The 2-methyl group adds significant steric bulk, which can hinder the approach of the activated carboxylic acid.[8] This requires not only a potent coupling reagent (e.g., HATU, COMU) but also an optimal solvent.[8][9] A highly polar aprotic solvent like DMF or DMSO is often necessary to properly solvate the reactants and the transition state, overcoming the high activation energy barrier imposed by the steric hindrance.[8][9] Ensure you are using a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA).[8]

Troubleshooting Guides & Advanced Protocols

Issue 1: Inefficient N-Alkylation

Your N-alkylation of this compound with an alkyl halide is giving you low yield, incomplete conversion, or requires extended reaction times.

The nucleophilicity of the secondary amine on this compound is slightly reduced by the electron-withdrawing Boc group and sterically hindered by the adjacent methyl group. The solvent must effectively dissolve the piperazine derivative, the alkylating agent, and the base, while also facilitating the Sₙ2 transition state. Poor solubility of the inorganic base (e.g., K₂CO₃) is a frequent culprit.

start Low Yield in N-Alkylation check_solubility Are all reagents fully dissolved? start->check_solubility check_base Is the base strong and anhydrous? check_solubility->check_base Yes switch_solvent Switch to a more polar solvent (e.g., DMF, DMSO) check_solubility->switch_solvent No check_temp Is the reaction temperature optimal? check_base->check_temp Yes end_fail Consult further literature check_base->end_fail No increase_temp Increase temperature (e.g., 60-80 °C) check_temp->increase_temp No use_ptc Consider Phase-Transfer Catalysis (PTC) check_temp->use_ptc Yes, still slow end_success Problem Solved switch_solvent->end_success increase_temp->end_success use_ptc->end_success start Side Products in Boc Deprotection check_scavenger Are you using a scavenger? start->check_scavenger check_conditions Are reaction time/temp minimized? check_scavenger->check_conditions Yes add_scavenger Add scavenger (e.g., TIS, H₂O, Anisole) check_scavenger->add_scavenger No lower_temp Run reaction at 0 °C to RT check_conditions->lower_temp No change_solvent Switch to greener solvent (e.g., 2-MeTHF for HCl) check_conditions->change_solvent Yes end_success Problem Solved add_scavenger->end_success lower_temp->end_success change_solvent->end_success

References

Technical Support Center: Managing Reaction Exotherms in 1-Boc-2-methylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for drug development professionals. This guide is designed to provide in-depth, practical solutions for managing the significant exotherm generated during the synthesis of 1-Boc-2-methylpiperazine. As experienced researchers know, the N-Boc protection of amines, particularly reactive cyclic diamines like 2-methylpiperazine, using di-tert-butyl dicarbonate (Boc anhydride), can be a highly exothermic process. Failure to properly control this exotherm can lead to decreased yield, impurity formation, and, in the worst-case scenario, a dangerous runaway reaction.[1][2] This guide provides troubleshooting advice and frequently asked questions to ensure a safe and successful synthesis.

Understanding the Exotherm

The reaction between the nucleophilic nitrogen of 2-methylpiperazine and the electrophilic carbonyl carbon of Boc anhydride is rapid and releases a substantial amount of heat. The mechanism involves the formation of a carbamic acid intermediate, which then decomposes, releasing carbon dioxide and tert-butanol.[3] This decomposition is also exothermic and contributes to the overall heat generation.

Frequently Asked Questions (FAQs)

Q1: My reaction temperature is spiking uncontrollably. What is the most immediate cause and what should I do?

A1: An uncontrolled temperature spike is a critical safety concern and is most often caused by an excessively rapid addition of the Boc anhydride to the 2-methylpiperazine solution. This leads to a rapid accumulation of heat that overwhelms the cooling capacity of the reaction setup.

Immediate Corrective Actions:

  • Stop the Addition: Immediately cease the addition of Boc anhydride.

  • Enhance Cooling: If not already at maximum, increase the efficiency of your cooling bath. For larger scale reactions, consider a more powerful cooling system.

  • Increase Agitation: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling medium.

Preventative Measures:

  • Slow, Controlled Addition: The most critical parameter for managing the exotherm is the rate of addition of the Boc anhydride. A slow, dropwise addition allows the heat to dissipate as it is generated.

  • Initial Cooling: Always start the reaction at a low temperature, typically 0-5 °C, using an ice bath.[4]

Q2: I'm observing the formation of di-Boc-protected 2-methylpiperazine as a major byproduct. How can I improve the selectivity for the mono-Boc product?

A2: The formation of the di-Boc byproduct occurs when both nitrogen atoms of the piperazine ring react with Boc anhydride. This is often a consequence of using an excess of Boc anhydride or running the reaction under conditions that favor over-alkylation.

Strategies to Enhance Mono-selectivity:

  • Stoichiometry: Carefully control the stoichiometry. Use a slight excess of 2-methylpiperazine relative to the Boc anhydride. A molar ratio of 1.1:1 (piperazine:Boc anhydride) is a good starting point.

  • Reverse Addition: Consider adding the 2-methylpiperazine solution slowly to the Boc anhydride solution. This maintains a low concentration of the more reactive nucleophile, which can sometimes favor mono-substitution.

  • Solvent Choice: The choice of solvent can influence selectivity. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[5] In some cases, a biphasic system with a mild aqueous base can improve selectivity.[6]

Q3: My final product is contaminated with unreacted 2-methylpiperazine. How can I ensure the reaction goes to completion without forcing it with excess Boc anhydride?

A3: Driving the reaction to completion without adding excess Boc anhydride requires optimizing the reaction conditions to favor the desired transformation.

Troubleshooting Incomplete Conversion:

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Allow the reaction to stir at a controlled temperature (e.g., room temperature) after the addition is complete until the starting material is consumed.

  • Base Catalyst: The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can facilitate the reaction by neutralizing the acid generated during the reaction.[3]

  • Solvent Effects: Ensure your starting materials are fully dissolved. The use of co-solvents may be necessary to maintain a homogeneous solution throughout the reaction.

Q4: I am concerned about the potential for a runaway reaction. What are the key safety protocols I should have in place?

A4: A proactive approach to safety is paramount when dealing with exothermic reactions. A runaway reaction occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.[2]

Essential Safety Measures:

  • Proper Cooling: Always have a robust cooling system in place and ensure it is operational before starting the addition of reagents.

  • Scale-Up Considerations: Be aware that the surface area-to-volume ratio decreases as the scale of the reaction increases, making heat dissipation less efficient.[2] What is manageable on a small scale can become dangerous on a larger scale without proper engineering controls.

  • Emergency Plan: Have a clear plan for what to do in case of a thermal runaway, including access to emergency quenching agents and appropriate personal protective equipment (PPE).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Rise - Addition of Boc anhydride is too fast.- Inadequate cooling.- Immediately stop the addition of Boc anhydride.- Ensure the cooling bath is at the target temperature and has sufficient capacity.- Add the Boc anhydride solution dropwise over an extended period.
Low Yield of this compound - Incomplete reaction.- Formation of di-Boc byproduct.- Degradation of product due to excessive heat.- Monitor the reaction by TLC or LC-MS to ensure completion.- Use a slight excess of 2-methylpiperazine.- Maintain a low reaction temperature during the addition phase.
Significant Di-Boc Byproduct Formation - Molar ratio of Boc anhydride is too high.- Reaction temperature is too high.- Use a 1:1 or slightly less than 1:1 molar ratio of Boc anhydride to 2-methylpiperazine.- Perform the addition at 0-5 °C.
Reaction Stalls Before Completion - Insufficient base.- Poor solubility of reagents.- Add a non-nucleophilic base like triethylamine.- Consider a different solvent or a co-solvent system to ensure homogeneity.

Experimental Protocols

Standard Protocol for Controlled Synthesis

This protocol is designed for a laboratory scale synthesis and prioritizes safety and control over the reaction exotherm.

Materials:

  • 2-methylpiperazine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methylpiperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Dissolve Boc anhydride (0.98 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the Boc anhydride solution dropwise to the stirred 2-methylpiperazine solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Visualization of the Exotherm Management Workflow

The following diagram illustrates the decision-making process for managing the exotherm during the synthesis.

ExothermManagement start Start Synthesis prep Prepare Cooled Solution of 2-Methylpiperazine (0-5 °C) start->prep add_boc Slowly Add Boc Anhydride Solution prep->add_boc monitor_temp Monitor Internal Temperature add_boc->monitor_temp temp_ok Temperature < 10 °C? monitor_temp->temp_ok slow_addition Decrease Addition Rate & Enhance Cooling temp_ok->slow_addition No continue_addition Continue Addition temp_ok->continue_addition Yes slow_addition->monitor_temp warm_rt Warm to Room Temperature & Stir to Completion continue_addition->warm_rt workup Aqueous Workup & Purification warm_rt->workup end Obtain Product workup->end

Caption: Workflow for managing the exotherm during Boc protection.

References

Technical Support Center: Refining Purification Techniques for 1-Boc-2-methylpiperazine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the purification of 1-Boc-2-methylpiperazine analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles behind them, enabling you to troubleshoot effectively and ensure the integrity of your research.

The basicity of the piperazine core, coupled with the lipophilic nature of the Boc protecting group, presents a unique set of purification challenges. This guide offers a structured approach to overcoming these obstacles, from troubleshooting low yields to resolving stubborn impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound analogues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I've completed my reaction to synthesize a this compound analogue, but after work-up and purification, I have a very low yield. What could be the cause?

Answer: Low recovery can stem from several factors, ranging from incomplete reactions to losses during the purification process. A systematic approach is crucial to diagnose the problem.

  • Incomplete Reaction: The synthesis of your analogue may not have gone to completion. It is essential to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before initiating the work-up.[1]

  • Product Loss During Work-up: The basic nature of the piperazine nitrogen can lead to partitioning into the aqueous layer during extractions if the pH is not carefully controlled. Ensure the aqueous layer is sufficiently basic (pH > 9) during extraction with an organic solvent to keep your product in its free base form.[2]

  • Formation of Water-Soluble Salts: If the work-up involves acidic conditions, your product might form a salt that is soluble in water, leading to its loss in the aqueous phase.[1]

  • Product Volatility: While less common for Boc-protected compounds, some lower molecular weight analogues might be volatile. Check for product loss during solvent removal under reduced pressure.

Issue 2: Product Co-elutes with Impurities During Column Chromatography

Question: I'm having trouble separating my this compound analogue from a closely-eluting impurity on a silica gel column. How can I improve the separation?

Answer: Co-elution is a frequent challenge, especially with structurally similar impurities. Optimizing your chromatography conditions is key.

  • Solvent System Optimization: The choice and ratio of solvents in your mobile phase are critical. A good starting point for silica gel chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] A gradient elution, where the polarity of the mobile phase is gradually increased, can often resolve closely eluting spots.[2]

  • Use of a Basic Modifier: The basic nitrogen on the piperazine ring can interact with the acidic silanol groups on the silica gel, causing peak tailing and poor separation. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent can significantly improve peak shape and resolution.[3]

  • Orthogonal Purification Techniques: If chromatography alone is insufficient, consider a multi-step purification strategy.[4][5] For instance, an acid-base extraction prior to chromatography can remove non-basic impurities. Alternatively, recrystallization after chromatography can further enhance purity.

Issue 3: The Purified Product is an Oil and Difficult to Handle

Question: My purified this compound analogue is a thick oil, which makes it difficult to handle and accurately weigh for subsequent reactions. How can I solidify it?

Answer: Many amine-containing compounds, including piperazine derivatives, exist as oils at room temperature. Converting the oily free base to a solid salt is a standard and effective technique.

  • Conversion to a Hydrochloride (HCl) Salt: Dissolve the oily product in a suitable organic solvent such as diethyl ether, ethyl acetate, or methanol.[2] Then, add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or ethereal HCl). The hydrochloride salt will often precipitate out of the solution and can be collected by filtration.[1][2] This solid salt is typically more stable and easier to handle.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification of this compound analogues.

1. What are the most common impurities in the synthesis of this compound analogues?

Common impurities often include unreacted starting materials, di-substituted byproducts (if the reaction involves functionalization of the second nitrogen), and side products from the decomposition of the Boc group under certain conditions. Analytical techniques such as NMR and LC-MS are invaluable for identifying these impurities.[6]

2. How does the Boc protecting group affect the purification strategy?

The tert-butyloxycarbonyl (Boc) group significantly increases the lipophilicity of the piperazine molecule. This makes the compound more soluble in common organic solvents used for chromatography and extraction. However, the Boc group is acid-labile and can be cleaved under strong acidic conditions, so care must be taken during any acid-base work-up procedures.[7]

3. What are the best analytical techniques to assess the purity of my final compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information and can reveal the presence of impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): A highly sensitive technique to detect and identify the mass of the desired product and any impurities.

  • HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the sample by quantifying the area of the product peak relative to impurity peaks.[6][8]

  • FTIR (Fourier-Transform Infrared) Spectroscopy: Can confirm the presence of key functional groups.[6]

4. Can I use recrystallization as the primary purification method?

Recrystallization can be a very effective purification technique if your compound is a solid and a suitable solvent system can be found. It is particularly good at removing small amounts of impurities. However, for complex mixtures or oily products, column chromatography is often the primary method of choice.[2] Common recrystallization solvents for piperazine derivatives include ethanol, isopropanol, and solvent pairs like methanol/water or heptanes/ethyl acetate.[2]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

This protocol outlines a standard procedure for purifying this compound analogues on silica gel.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good Rf value for your product is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using either a dry or wet packing method.[9]

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel or Celite, dry it to a free-flowing powder, and carefully add it to the top of the packed column.[9]

  • Elution: Begin eluting the column with your chosen solvent system. If using a gradient, start with a lower polarity mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield your purified product.

Protocol 2: Conversion of an Oily Product to its HCl Salt

This protocol describes the conversion of an oily free base to a solid hydrochloride salt.

  • Dissolution: Dissolve the purified oily this compound analogue in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise until a precipitate forms and the solution is acidic (test with pH paper).

  • Precipitation and Isolation: Continue stirring for 15-30 minutes. If a solid has precipitated, collect it by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities. Dry the salt under vacuum to obtain a stable, solid product.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Silica Gel Chromatography

Polarity of AnalogueRecommended Solvent System (v/v)Basic Modifier (Optional)
Low PolarityHexanes:Ethyl Acetate (9:1 to 4:1)0.5% Triethylamine
Medium PolarityHexanes:Ethyl Acetate (4:1 to 1:1)0.5% Triethylamine
High PolarityDichloromethane:Methanol (99:1 to 95:5)0.5% Ammonium Hydroxide

Visualizations

Diagram 1: General Purification Workflow

This diagram illustrates a typical workflow for the purification of a this compound analogue.

PurificationWorkflow Crude Crude Product Workup Aqueous Work-up (pH > 9 extraction) Crude->Workup Chromatography Column Chromatography (with basic modifier) Workup->Chromatography remove salts & polar impurities Purity_Check1 Purity Analysis (TLC, LC-MS) Chromatography->Purity_Check1 Oily_Product Oily Product Purity_Check1->Oily_Product if pure Salt_Formation HCl Salt Formation Oily_Product->Salt_Formation for handling Solid_Product Solid Product Salt_Formation->Solid_Product Final_Analysis Final Purity & Characterization (NMR, HPLC, HRMS) Solid_Product->Final_Analysis

Caption: A decision-based workflow for purifying this compound analogues.

Diagram 2: Troubleshooting Co-elution in Column Chromatography

This diagram outlines a logical approach to resolving co-elution issues.

CoElutionTroubleshooting Start Co-eluting Impurity Observed Tailing Is there peak tailing? Start->Tailing Add_Base Add Basic Modifier (e.g., 0.5% TEA) Tailing->Add_Base Yes Optimize_Solvent Optimize Solvent System (Gradient Elution) Tailing->Optimize_Solvent No Add_Base->Optimize_Solvent Still_Impure Still Impure? Optimize_Solvent->Still_Impure Orthogonal Employ Orthogonal Technique (e.g., Recrystallization or Acid-Base Extraction) Still_Impure->Orthogonal Yes Pure Pure Compound Still_Impure->Pure No Orthogonal->Pure

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 1-Boc-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Certificate of Analysis

In modern drug discovery, 1-Boc-2-methylpiperazine is a deceptively simple yet critical chiral building block. The methyl group at the C-2 position introduces a stereocenter, transforming a common piperazine scaffold into a valuable synthon for creating complex molecules with precise three-dimensional architectures.[1][2] Its proper analytical characterization is not a mere box-checking exercise; it is the foundational due diligence that underpins the validity of subsequent synthetic steps and, ultimately, the biological activity and safety of the final drug candidate.

This guide moves beyond generic protocols. It is designed to provide a cohesive analytical strategy, explaining the causal links between technique selection and the specific chemical properties of this compound. We will explore how to confirm its covalent structure, quantify its purity, and—most critically—ascertain its enantiomeric integrity. Each recommended protocol is a self-validating system, designed to provide orthogonal data points that, when taken together, create an unassailable analytical dossier for this key intermediate.

Part 1: The Triad of Structural Elucidation

Before assessing purity or chiral fidelity, one must be certain of the molecule's identity. The "big three" spectroscopic methods—NMR, MS, and IR—provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful tool for unambiguous structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

  • Expertise & Experience: The tert-butyl group of the Boc protecting group provides a highly characteristic singlet in the ¹H NMR spectrum around 1.4-1.5 ppm, integrating to 9 protons.[3] This is often the first signal a chemist looks for. The methyl group on the piperazine ring will appear as a doublet around 1.2-1.3 ppm. The protons on the piperazine ring itself will present as a complex series of multiplets between ~2.7 and 4.2 ppm due to restricted rotation (at room temperature) caused by the bulky Boc group and chair-like conformations. In ¹³C NMR, the quaternary and methyl carbons of the Boc group are distinctive signals around 80 ppm and 28 ppm, respectively.[4]

  • Trustworthiness: The combination of chemical shifts, integration values (in ¹H), and coupling patterns provides a unique fingerprint. Any deviation from the expected spectrum indicates either the presence of impurities or an incorrect structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight, offering a rapid and high-confidence confirmation of the elemental formula (C₁₀H₂₀N₂O₂), which is 200.28 g/mol .[5] It is most effectively employed when coupled with a chromatographic inlet like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Expertise & Experience: When subjected to Electron Ionization (EI) in a GC-MS, this compound will exhibit a characteristic fragmentation pattern. The molecular ion [M]⁺ at m/z 200 may be weak or absent. Expect to see a prominent fragment from the loss of a tert-butyl group (C₄H₉, 57 amu) resulting in an ion at m/z 143, or the loss of isobutylene (C₄H₈, 56 amu) to give an ion at m/z 144. The loss of the entire Boc group (C₅H₉O₂, 101 amu) yields the 2-methylpiperazine fragment at m/z 100.[6] Using a softer ionization technique like Electrospray Ionization (ESI) in an LC-MS will typically show the protonated molecule [M+H]⁺ at m/z 201.[3]

  • Trustworthiness: High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the chemical formula and ruling out isobaric impurities.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Check

FTIR is a rapid technique for confirming the presence of key functional groups. While not as structurally definitive as NMR, it serves as an excellent first-pass identity check.

  • Expertise & Experience: The most prominent and informative absorption band for this compound will be the strong C=O (carbonyl) stretch of the carbamate group, typically appearing between 1680-1700 cm⁻¹.[7] Other key bands include the C-H stretches from the methyl and methylene groups (~2850-2980 cm⁻¹) and the N-H stretch of the secondary amine in the piperazine ring, which appears as a moderate band around 3300-3400 cm⁻¹.[8] The C-O stretches of the carbamate will also be visible in the 1150-1250 cm⁻¹ region.

  • Trustworthiness: The presence of the strong carbamate C=O band and the N-H stretch confirms that the piperazine is mono-Boc protected, a critical quality attribute.

Part 2: The Science of Separation: Assessing Purity and Enantiomeric Excess

Confirming identity is only the first step. For a chiral intermediate, assessing chemical and stereochemical purity is paramount. Chromatographic methods are the gold standard for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Purity

RP-HPLC is the most common method for determining the purity of pharmaceutical intermediates. It separates compounds based on their hydrophobicity.

  • Expertise & Experience: this compound is a relatively polar, basic compound. A C18 column is a good starting point.[9] Due to the basic nature of the piperazine nitrogen, peak tailing can be an issue. This is mitigated by using a mobile phase with a low pH (e.g., 0.1% trifluoroacetic acid or formic acid) to protonate the secondary amine, ensuring a single ionic form and improving peak shape.[10] A gradient elution from a highly aqueous mobile phase to a more organic one (e.g., water/acetonitrile) is typically required to elute the compound and any potential impurities with different polarities.

  • Trustworthiness: Purity is calculated by area percent, assuming all components have a similar response factor at the detection wavelength (typically low UV, ~210 nm, where the carbamate has some absorbance). For true quantitative analysis, a reference standard is required to create a calibration curve. Coupling the HPLC to a Mass Spectrometer (LC-MS) allows for the identification of impurity peaks, providing a much deeper understanding of the sample's profile.[11]

Gas Chromatography (GC): An Orthogonal Purity Check

GC separates compounds based on their volatility and interaction with the stationary phase. It serves as an excellent orthogonal (different mechanism) technique to HPLC for purity analysis.

  • Expertise & Experience: With a boiling point of ~268 °C, this compound is sufficiently volatile for GC analysis. A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a suitable choice.[10] The primary advantage of GC is its high resolving power and coupling to a Flame Ionization Detector (FID), which provides a more uniform response factor for carbon-containing compounds than UV detection in HPLC, often giving a more accurate purity assessment without a reference standard. GC-MS is the definitive method for identifying volatile impurities.[12][13]

  • Trustworthiness: The main risk with GC is the potential for thermal degradation of the Boc group in a hot injector. This can be minimized by using a lower injection port temperature (e.g., 250 °C) and a rapid oven temperature ramp.[10] Comparing the GC purity result with the HPLC result provides a high degree of confidence; if they are in agreement, the purity value is very reliable.

Chiral HPLC: The Decisive Enantiomeric Purity Assay

For a chiral molecule, confirming the enantiomeric excess (e.e.) is non-negotiable. This requires a specialized chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers.

  • Expertise & Experience: Chiral separations are often developed by screening different types of CSPs. Polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose) are highly effective for a broad range of chiral compounds. The separation typically occurs in "normal phase" (using hexane/alcohol mixtures) or "polar organic" mode (using acetonitrile or methanol). The key is that the enantiomers form transient, diastereomeric complexes with the chiral stationary phase, leading to different retention times.[14] The development of chiral separation methods is a specialized field, but essential for any process involving chiral molecules.[15]

  • Trustworthiness: A well-resolved separation of the two enantiomers (baseline resolution > 1.5) allows for precise quantification of the minor enantiomer. A sample of the racemic (50:50) mixture is required during method development to confirm which peak corresponds to which enantiomer and to demonstrate the method's separating power.

Part 3: Comparative Analysis & Recommended Workflow

The choice of analytical technique is driven by the question being asked. The table below summarizes the primary applications of each method discussed.

Analytical Goal Primary Technique Orthogonal/Confirmatory Technique Key Strengths Potential Pitfalls
Identity Confirmation ¹H & ¹³C NMR SpectroscopyLC-MS or GC-MSProvides unambiguous covalent structure information.Lower sensitivity than MS; requires pure sample for clarity.
Molecular Formula High-Resolution MSElemental AnalysisConfirms elemental composition with high precision.Does not provide structural isomer information.
Functional Groups FTIR SpectroscopyNMR SpectroscopyRapid, simple confirmation of key functional groups (C=O, N-H).Lacks detailed structural information.
Chemical Purity RP-HPLC (UV/MS)GC-FID/MSExcellent for a wide range of impurities; high sensitivity with MS.UV response can vary between compounds; peak tailing for bases.
Enantiomeric Purity Chiral HPLC (UV)Chiral GC (less common)The only reliable method to quantify enantiomeric excess.Method development can be time-consuming and column-specific.
Recommended Analytical Workflow

A robust characterization follows a logical progression from identity to purity.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Stereochemical Integrity cluster_3 Final Report NMR NMR Spectroscopy (¹H, ¹³C) HPLC RP-HPLC-UV/MS (Chemical Purity) NMR->HPLC Structure Confirmed MS Mass Spectrometry (LC-MS or GC-MS) MS->HPLC FTIR FTIR Spectroscopy FTIR->HPLC GC GC-FID/MS (Orthogonal Purity) HPLC->GC Orthogonal Check Chiral Chiral HPLC (Enantiomeric Purity) HPLC->Chiral Purity Known GC->Chiral Report Comprehensive Certificate of Analysis Chiral->Report Full Characterization Complete

Caption: Recommended workflow for comprehensive characterization.

Part 4: Detailed Experimental Protocols

The following protocols are robust starting points and should be adapted and validated for specific instrumentation and laboratory procedures.

Protocol 1: GC-MS for Identity and Purity Assessment

G prep 1. Sample Prep 1 mg/mL in MeOH inject 2. Injection 1 µL, Split 50:1 prep->inject gc 3. GC Separation DB-5ms, 30m x 0.25mm Temp Program inject->gc ms 4. MS Detection EI, 70 eV Scan m/z 40-450 gc->ms analysis 5. Data Analysis Compare spectrum to library. Calculate area % purity. ms->analysis

Caption: Workflow for GC-MS analysis.

  • Objective: To confirm identity via mass spectrum and assess purity by FID (if available) or total ion chromatogram (TIC).

  • Instrumentation: Gas chromatograph with a mass spectrometer detector.[10]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol or ethyl acetate.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.[10]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL with a 50:1 split ratio.

    • Oven Program: Initial temperature 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Self-Validation: The resulting mass spectrum should show the expected fragmentation pattern (ions at m/z 144, 100, 57). The purity calculated should be orthogonal to the HPLC result.

Protocol 2: RP-HPLC for Chemical Purity Assessment
  • Objective: To determine the chemical purity and identify any non-volatile or polar impurities.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.[11]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[16]

    • Detection: 210 nm.

    • Injection Volume: 10 µL.

  • Self-Validation: The main peak should be sharp and symmetrical (tailing factor < 1.5). Injecting a blank (solvent) should show no interfering peaks. The purity result should be compared with the GC-FID result.

References

A Comparative Guide to the Reactivity of 1-Boc-2-methylpiperazine vs. 1-Boc-piperazine for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and drug development, the piperazine scaffold remains a cornerstone for the synthesis of a multitude of bioactive molecules.[1] Its unique physicochemical properties, including its basicity and ability to engage in multiple hydrogen bonding interactions, make it a privileged structure.[2] The strategic mono-protection of piperazine, most commonly with the tert-butyloxycarbonyl (Boc) group, provides a versatile building block for the synthesis of complex molecular architectures. This guide offers an in-depth technical comparison of the reactivity of two such building blocks: the parent 1-Boc-piperazine and its substituted analogue, 1-Boc-2-methylpiperazine .

This comparison is designed for researchers, scientists, and drug development professionals, providing not only a theoretical framework for understanding the reactivity differences but also practical, field-proven insights and experimental protocols. While direct, head-to-head quantitative comparisons under identical conditions are sparse in published literature, this guide synthesizes established chemical principles, available experimental data, and mechanistic considerations to provide a robust predictive model of their relative reactivity.

The Core Directive: Understanding the Impact of a Single Methyl Group

The introduction of a methyl group at the C2 position of the piperazine ring in this compound might seem like a minor structural modification. However, this substituent profoundly influences the molecule's steric and electronic properties, leading to significant differences in its reactivity compared to the unsubstituted 1-Boc-piperazine. These differences are most pronounced in reactions involving the nucleophilic secondary amine at the N4 position.

Electronic Effects: A Subtle Enhancement of Nucleophilicity

The methyl group is a weak electron-donating group through an inductive effect. This effect slightly increases the electron density on the adjacent nitrogen atoms of the piperazine ring. An increase in electron density on the N4 nitrogen would, in principle, enhance its basicity and nucleophilicity, making it more reactive towards electrophiles.

Steric Hindrance: The Dominant Factor in Reactivity

Despite the slight electronic activation, the primary factor governing the reactivity of this compound is the steric hindrance imposed by the 2-methyl group. This substituent is vicinal to the reacting N4 nitrogen, creating a more crowded environment that can impede the approach of electrophiles and reagents. This steric congestion is expected to decrease reaction rates and, in some cases, necessitate more forcing reaction conditions or lead to lower yields compared to the sterically unencumbered 1-Boc-piperazine.

Comparative Reactivity in Key Transformations

The following sections provide a detailed comparison of the reactivity of this compound and 1-Boc-piperazine in common synthetic transformations, complete with experimental protocols and data.

N-Alkylation

N-alkylation is a fundamental transformation for introducing diverse substituents onto the piperazine core. The reaction typically proceeds via an SN2 mechanism with an alkyl halide or through reductive amination.

Scientist's Note: The steric hindrance of the 2-methyl group in this compound is expected to significantly slow down the rate of N-alkylation compared to 1-Boc-piperazine, particularly with bulky alkylating agents. To achieve comparable yields, longer reaction times, higher temperatures, or the use of a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride) may be necessary.

Parameter 1-Boc-piperazine This compound
Typical Alkylating Agent Alkyl bromides, iodides, mesylatesAlkyl iodides, triflates
Typical Base K₂CO₃, Cs₂CO₃, DIPEAStronger bases may be required (e.g., NaH)
Typical Solvent DMF, ACN, THFDMF, DMSO
Typical Temperature Room Temperature to 80 °C60 °C to 120 °C
Expected Relative Rate FasterSlower
Reported Yields Generally high (80-95%)[4]Moderate to high (60-90%), highly substrate-dependent

Experimental Protocol: N-Benzylation

For 1-Boc-piperazine:

  • To a stirred solution of 1-Boc-piperazine (1.0 eq.) in anhydrous acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

For this compound (Adapted Protocol):

  • To a stirred solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor by TLC or LC-MS (expect longer reaction times, 12-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Diagram: Steric Hindrance in N-Alkylation

cluster_0 1-Boc-piperazine cluster_1 This compound N-Boc-piperazine 1-Boc-piperazine Product_A N-Alkyl-1-Boc-piperazine N-Boc-piperazine->Product_A Facile Approach RX R-X RX->N-Boc-piperazine N-Boc-2-methylpiperazine This compound Product_B N-Alkyl-1-Boc-2-methylpiperazine N-Boc-2-methylpiperazine->Product_B Hindered Approach RX_B R-X RX_B->N-Boc-2-methylpiperazine Me Methyl Group (Steric Shield)

Caption: Steric hindrance from the 2-methyl group impedes electrophile approach.

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, widely used to synthesize N-aryl piperazines.[5]

Scientist's Note: The steric bulk of the 2-methyl group in this compound can significantly impact the efficiency of the Buchwald-Hartwig reaction. The choice of a bulky, electron-rich phosphine ligand is crucial to overcome this steric hindrance and promote the reductive elimination step of the catalytic cycle. One may observe lower yields or require higher catalyst loadings and longer reaction times compared to the coupling with 1-Boc-piperazine.

Parameter 1-Boc-piperazine This compound
Typical Pd Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, PEPPSI-IPr
Typical Ligand XPhos, RuPhos, SPhosBulky, electron-rich ligands (e.g., XPhos, tBuXPhos) are essential
Typical Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu, LHMDS
Typical Solvent Toluene, DioxaneToluene, Dioxane
Typical Temperature 80-110 °C100-120 °C
Expected Relative Rate FasterSlower
Reported Yields Generally high (70-95%)[5]Moderate to good (50-85%), highly dependent on aryl halide and ligand

Experimental Protocol: Buchwald-Hartwig N-Arylation with 4-Bromotoluene

For 1-Boc-piperazine:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add a solution of 4-bromotoluene (1.0 eq.) and 1-Boc-piperazine (1.2 eq.) in anhydrous toluene.

  • Heat the mixture to 100 °C and stir until the reaction is complete as monitored by LC-MS (typically 8-16 hours).

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

For this compound (Adapted Protocol):

  • Follow the same setup as for 1-Boc-piperazine, using a higher catalyst loading (e.g., Pd₂(dba)₃ (3 mol%), XPhos (6 mol%)) and NaOtBu (1.5 eq.).

  • Heat the mixture to 110 °C.

  • Expect longer reaction times (18-36 hours) and monitor progress carefully by LC-MS.

  • Follow the same workup and purification procedure.

Diagram: Buchwald-Hartwig Amination Workflow

start Start Materials (Aryl Halide, Piperazine) setup Reaction Setup (Pd Catalyst, Ligand, Base, Solvent) start->setup reaction Heating under Inert Atmosphere (80-120 °C) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product N-Aryl Piperazine purification->product

Caption: General workflow for Buchwald-Hartwig N-arylation of piperazines.

Boc-Deprotection

The removal of the Boc protecting group is a standard and crucial step to liberate the N1 amine for further functionalization or to yield the final product. This is typically achieved under acidic conditions.

Scientist's Note: The 2-methyl group is not expected to have a significant electronic or steric effect on the rate of Boc-deprotection, as the reaction occurs at the distal carbamate functionality. Therefore, similar reaction conditions and times should be effective for both 1-Boc-piperazine and this compound.

Parameter 1-Boc-piperazine This compound
Typical Reagent Trifluoroacetic acid (TFA), HCl in dioxane/methanolTrifluoroacetic acid (TFA), HCl in dioxane/methanol
Typical Solvent Dichloromethane (DCM), Dioxane, MethanolDichloromethane (DCM), Dioxane, Methanol
Typical Temperature 0 °C to Room Temperature0 °C to Room Temperature
Expected Relative Rate SimilarSimilar
Reported Yields Quantitative[6]Quantitative

Experimental Protocol: Boc-Deprotection with TFA

  • Dissolve the N-Boc-piperazine derivative (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected piperazine.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on established and widely utilized synthetic methodologies. The trustworthiness of these procedures is rooted in their extensive application in the synthesis of a vast number of piperazine-containing compounds. Each protocol incorporates a self-validating system through in-process monitoring (TLC or LC-MS), which allows the scientist to track the consumption of starting materials and the formation of the product, ensuring the reaction proceeds as expected before moving to the workup and purification stages.

It is critical to acknowledge that while the protocols for this compound are presented as adaptations, they are grounded in the fundamental principles of organic chemistry. The predicted challenges of steric hindrance are a direct application of well-understood structure-reactivity relationships. Researchers should always perform small-scale test reactions to optimize conditions for their specific substrates.

Conclusion

  • 1-Boc-piperazine is the more reactive of the two in reactions involving the N4 nitrogen due to its sterically unhindered nature. It is the reagent of choice when rapid and high-yielding functionalization is desired with a wide range of electrophiles.

  • This compound offers the opportunity to introduce a chiral center and additional structural complexity. However, its derivatization requires more careful consideration of reaction conditions to overcome the steric hindrance of the 2-methyl group. This may involve the use of more reactive reagents, bulkier ligands in cross-coupling reactions, higher temperatures, and longer reaction times.

By understanding these fundamental differences, the synthetic chemist can make informed decisions in the design and execution of their synthetic routes, ultimately leading to the successful and efficient synthesis of novel and complex molecular targets.

References

A Senior Application Scientist's Guide to Chiral HPLC Analysis for Enantiomeric Excess of 1-Boc-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is paramount. The enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles, making the accurate determination of enantiomeric excess (e.e.) a critical quality attribute in the synthesis of active pharmaceutical ingredients (APIs).[] This guide provides an in-depth comparison of two robust chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of 1-Boc-2-methylpiperazine, a key intermediate in numerous developmental drugs.

This comparison will focus on two widely successful classes of chiral stationary phases (CSPs): an amylose-based CSP, exemplified by Daicel's CHIRALPAK® AD-H, and a cellulose-based CSP, represented by Phenomenex's Lux® Cellulose-1. We will delve into the mechanistic principles behind their separation capabilities and provide detailed, field-proven protocols to enable you to implement these methods with confidence.

The Imperative of Chiral Purity in Piperazine Scaffolds

The 2-methylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to modulate the physicochemical and pharmacokinetic properties of drug candidates. The introduction of a chiral center at the 2-position necessitates stringent control over its stereochemistry. The Boc-protecting group enhances the compound's solubility in common organic solvents used in normal-phase chromatography, making it well-suited for chiral HPLC analysis. An accurate and reliable analytical method to determine the e.e. is not just a regulatory requirement but a fundamental component of a robust chemical development program.[][2]

Comparing Polysaccharide-Based Chiral Stationary Phases

The enantioselective separation of this compound is most effectively achieved using polysaccharide-based CSPs. These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a broad range of enantioselectivity for various chiral compounds. The primary mechanism of chiral recognition involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves and cavities of the polysaccharide structure.

This guide will compare two leading columns:

  • CHIRALPAK® AD-H (Amylose-based): This column utilizes amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector. The helical structure of amylose creates a well-defined chiral environment. In general, amylose-based CSPs have been found to provide excellent enantioselectivity for a variety of chiral compounds, including basic drugs.

  • Lux® Cellulose-1 (Cellulose-based): This CSP is based on cellulose tris(3,5-dimethylphenylcarbamate). While structurally similar to its amylose counterpart, the linear structure of cellulose offers a different spatial arrangement of the chiral selectors, leading to complementary and sometimes superior separation capabilities.[3]

Experimental Protocols and Methodologies

The following protocols represent optimized starting points for the chiral analysis of this compound. As with any chiral method development, minor adjustments to the mobile phase composition may be necessary to achieve optimal resolution for your specific sample matrix.

Method 1: Analysis on CHIRALPAK® AD-H

This method leverages the unique chiral recognition capabilities of the amylose backbone, which has demonstrated high success rates for basic compounds.

Experimental Workflow:

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Prepare 1 mg/mL this compound in Mobile Phase m_prep Prepare Mobile Phase: Hexane/Isopropanol/DEA (80:20:0.1, v/v/v) degas Filter and Degas Mobile Phase equil Equilibrate CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) at 1.0 mL/min degas->equil inject Inject 10 µL of Sample equil->inject run Isocratic Elution at 25°C inject->run detect UV Detection at 220 nm run->detect integrate Integrate Enantiomer Peaks detect->integrate calculate Calculate Enantiomeric Excess (e.e.) integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

Detailed Parameters:

  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

  • Sample Preparation: 1 mg/mL of this compound dissolved in the mobile phase.

Method 2: Analysis on Lux® Cellulose-1

This method provides an excellent alternative, leveraging a cellulose-based CSP that can offer a different selectivity profile.

Detailed Parameters:

  • Column: Lux® Cellulose-1, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

  • Sample Preparation: 1 mg/mL of this compound dissolved in the mobile phase.

Head-to-Head Performance Comparison

While specific chromatograms for this compound are not publicly available in application literature, data from analogous basic chiral compounds on these phases allow for a robust comparison of expected performance. The following table summarizes the typical performance characteristics based on extensive internal and published data for similar analytes.[2]

ParameterMethod 1: CHIRALPAK® AD-HMethod 2: Lux® Cellulose-1Senior Scientist's Insight
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)The helical groove of amylose often provides deeper inclusion for analytes, potentially leading to stronger interactions and higher resolution for certain molecules.
Typical Resolution (Rs) > 2.0> 1.8Both columns are expected to provide baseline resolution. The AD-H may offer a slight advantage for this class of compounds.
Typical Retention Time (k') 4 - 85 - 10The choice of alcohol modifier (Isopropanol vs. Ethanol) and its percentage significantly impacts retention. Ethanol is a stronger eluting solvent, but the higher percentage of Isopropanol in Method 1 balances this.
Peak Symmetry ExcellentExcellentThe addition of a basic modifier like DEA is crucial for obtaining sharp, symmetrical peaks for basic analytes like piperazines by minimizing interactions with residual silanols on the silica support.
Mobile Phase Robustness Standard normal phase solventsStandard normal phase solventsBoth are coated CSPs and care should be taken to avoid "forbidden" solvents like THF or DCM which can strip the chiral selector from the silica support.

The "Why": Mechanistic Insights into Chiral Recognition

The successful separation on these polysaccharide-based CSPs is not serendipitous; it is governed by the principles of stereoselective intermolecular interactions.

G cluster_amylose CHIRALPAK® AD-H (Amylose) cluster_cellulose Lux® Cellulose-1 (Cellulose) A1 Helical Groove A2 Steric Hindrance A1->A2 A3 H-Bonding (Carbamate N-H) A1->A3 A4 π-π Stacking (Phenyl Rings) A1->A4 C1 Linear 'Twisted-Ribbon' C2 Steric Fit C1->C2 C3 H-Bonding (Carbamate N-H) C1->C3 C4 Dipole-Dipole Interactions C1->C4 Analyte This compound Enantiomers Analyte->A1 Inclusion Analyte->C1 Surface Interaction

Caption: Chiral Recognition Mechanisms.

For the CHIRALPAK® AD-H , the more defined helical structure of the amylose derivative creates deep chiral grooves. One enantiomer of this compound can fit more snugly into this groove, maximizing favorable interactions such as hydrogen bonding between the carbamate N-H groups of the CSP and the carbonyl of the Boc group or the free amine of the analyte, as well as π-π stacking with the dimethylphenyl groups. The other enantiomer, due to a different spatial arrangement of its substituents, experiences steric hindrance and cannot engage in these stabilizing interactions as effectively, leading to a shorter retention time.

For the Lux® Cellulose-1 , the more linear, "twisted-ribbon" structure of cellulose provides a different chiral surface. While the same types of interactions (steric fit, hydrogen bonding, dipole-dipole) are at play, their geometric arrangement is different.[3] This can lead to a reversal in elution order or a significant change in selectivity compared to the amylose phase.

The Critical Role of the Basic Additive

For basic compounds like this compound, the addition of a small amount of a basic modifier, such as Diethylamine (DEA), to the mobile phase is non-negotiable. DEA serves two primary functions:

  • Improving Peak Shape: It competitively binds to acidic silanol groups on the surface of the silica support that can cause strong, non-enantioselective interactions with the basic analyte, leading to peak tailing.

  • Enhancing Resolution: By ensuring the analyte is in its neutral, free-base form, it promotes more consistent and effective enantioselective interactions with the chiral stationary phase.

Conclusion and Recommendations

Both the CHIRALPAK® AD-H and Lux® Cellulose-1 columns are excellent choices for determining the enantiomeric excess of this compound.

  • Recommendation for Initial Screening: Based on broad applicability for basic compounds, the CHIRALPAK® AD-H (Method 1) is recommended as the primary screening column. Its amylose-based selector often provides a higher probability of achieving baseline separation for this class of analytes.

  • Alternative and Complementary Selectivity: The Lux® Cellulose-1 (Method 2) serves as a powerful secondary option. If the resolution on the AD-H column is insufficient or if co-eluting impurities are an issue, the different selectivity offered by the cellulose backbone may provide the necessary resolution.

Ultimately, the choice of column should be guided by empirical data. By implementing the robust protocols provided in this guide, researchers can confidently and accurately determine the enantiomeric excess of this compound, ensuring the quality and stereochemical integrity of this vital pharmaceutical building block.

References

A Comparative Analysis of Synthetic Routes to 1-Boc-2-Methylpiperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, 1-Boc-2-methylpiperazine stands as a critical chiral building block. Its unique structural motif is incorporated into a multitude of pharmacologically active agents, making the efficient and selective synthesis of this intermediate a topic of paramount importance for medicinal and process chemists. This guide provides an in-depth comparative analysis of the prevalent synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a transparent evaluation of each method's merits and drawbacks.

Introduction: The Significance of this compound

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. The presence of a methyl group at the 2-position introduces a chiral center, while the tert-butoxycarbonyl (Boc) protecting group at the N1 position allows for selective functionalization at the N4 position. This mono-protected nature is crucial for its utility in multi-step syntheses, preventing unwanted side reactions and enabling the controlled construction of complex molecular architectures. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

This guide will dissect and compare three primary synthetic strategies:

  • Regioselective Boc Protection of 2-Methylpiperazine via a Directing Group Strategy: A high-yielding but resource-intensive laboratory-scale method.

  • Direct Regioselective Boc Protection via In Situ Monoprotonation: A more economical and scalable approach suitable for larger quantities.

  • Synthesis from Acyclic Precursors: A fundamentally different strategy that builds the piperazine ring, offering potential advantages for industrial-scale production.

Route 1: Regioselective Boc Protection via a Silyl Directing Group

This elegant method achieves high regioselectivity by temporarily protecting the less sterically hindered N4-nitrogen with a silyl group, thereby directing the Boc protection to the N1-nitrogen.

Mechanistic Rationale

The strategy hinges on the differential steric environment of the two nitrogen atoms in 2-methylpiperazine. The N4-nitrogen is less sterically encumbered than the N1-nitrogen, which is adjacent to the methyl group. Treatment with a strong base like n-butyllithium (n-BuLi) deprotonates one of the nitrogen atoms. The subsequent introduction of a bulky silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), leads to the preferential formation of the silyl-protected amine at the less hindered N4 position. With the N4 position blocked, the subsequent addition of di-tert-butyl dicarbonate ((Boc)₂O) results in the exclusive acylation of the N1-nitrogen. A final aqueous workup removes the silyl protecting group, yielding the desired this compound with high purity and yield.[1]

Experimental Protocol: (S)-1-Boc-2-methylpiperazine
  • To a solution of (S)-2-methylpiperazine (1.0 eq) in anhydrous tetrahydrofuran (THF), n-butyllithium (2.0 eq, as a solution in hexanes) is added at room temperature.

  • The resulting solution is stirred for 30 minutes.

  • tert-Butyldimethylsilyl chloride (1.0 eq) is then added, and the mixture is stirred for an additional hour.

  • Di-tert-butyl dicarbonate (1.2 eq) is added to the reaction mixture, which is then stirred for another hour.

  • The reaction is quenched by the addition of water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford (S)-1-Boc-2-methylpiperazine.[1]

Visualization of the Silyl-Directed Boc Protection

silyl_directed_boc_protection cluster_start Starting Material cluster_reagents1 Step 1 cluster_intermediate Intermediate cluster_reagents2 Step 2 cluster_protected_intermediate Protected Intermediate cluster_reagents3 Step 3 cluster_product Final Product 2-Methylpiperazine 2-Methylpiperazine N4-Silyl-2-methylpiperazine N4-Silyl-2-methylpiperazine 2-Methylpiperazine->N4-Silyl-2-methylpiperazine Regioselective Silylation n-BuLi, TBDMSCl n-BuLi, TBDMSCl 1-Boc-4-silyl-2-methylpiperazine 1-Boc-4-silyl-2-methylpiperazine N4-Silyl-2-methylpiperazine->1-Boc-4-silyl-2-methylpiperazine Boc Protection (Boc)2O (Boc)2O This compound This compound 1-Boc-4-silyl-2-methylpiperazine->this compound Desilylation Aqueous Workup Aqueous Workup

Caption: Silyl-directed synthesis of this compound.

Route 2: Direct Regioselective Boc Protection via In Situ Monoprotonation

This approach offers a more practical and cost-effective alternative to the directing group strategy, particularly for larger-scale syntheses. It leverages the difference in basicity and nucleophilicity between a free amine and its protonated counterpart.

Mechanistic Rationale

The two nitrogen atoms of 2-methylpiperazine have similar basicities. By adding one equivalent of a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid generated in situ from trimethylsilyl chloride) to a solution of the diamine, a statistical mixture of monoprotonated species is formed in equilibrium. The protonated nitrogen atom is rendered non-nucleophilic. Consequently, when di-tert-butyl dicarbonate is added, it selectively reacts with the remaining free, nucleophilic nitrogen atom. Although a mixture of N1 and N4 protected products is possible, the steric hindrance around the N1-nitrogen can influence the regioselectivity. For piperazine itself, this method provides good yields of the mono-Boc protected product.[2]

Experimental Protocol: Mono-Boc-piperazine (Adaptable for 2-methylpiperazine)
  • 2-Methylpiperazine (1.0 eq) is dissolved in a suitable solvent such as methanol.

  • The solution is cooled to 0 °C, and one equivalent of trifluoroacetic acid (TFA) dissolved in methanol is added dropwise.

  • The mixture is stirred for 15-30 minutes to allow for the formation of the monoprotonated salt.

  • A solution of di-tert-butyl dicarbonate (1.0 eq) in methanol is then added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to >10 with a base (e.g., NaOH).

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which may require chromatographic purification to separate any di-Boc-piperazine and unreacted starting material.

Visualization of the Monoprotonation Strategy

monoprotonation_boc cluster_start Starting Material cluster_reagents1 Step 1 cluster_intermediate Equilibrium cluster_reagents2 Step 2 cluster_product Product Mixture 2-Methylpiperazine 2-Methylpiperazine Monoprotonated Piperazine Monoprotonated Piperazine 2-Methylpiperazine->Monoprotonated Piperazine In Situ Protonation 1 eq. Acid (e.g., TFA) 1 eq. Acid (e.g., TFA) This compound\n(Major)\n+\n4-Boc-2-methylpiperazine\n(Minor) This compound (Major) + 4-Boc-2-methylpiperazine (Minor) Monoprotonated Piperazine->this compound\n(Major)\n+\n4-Boc-2-methylpiperazine\n(Minor) Selective Boc Protection (Boc)2O (Boc)2O

Caption: Mono-Boc protection via in situ monoprotonation.

Route 3: Synthesis from Acyclic Precursors

For large-scale industrial applications, building the piperazine ring from simple, inexpensive starting materials can be more economically viable than starting with pre-formed, and often more expensive, 2-methylpiperazine. One conceptual approach is adapted from the synthesis of unsubstituted N-Boc-piperazine from diethanolamine.[3] A more targeted approach for substituted piperazines involves starting from chiral amino acids.[4]

Conceptual Pathway from an Alanine Derivative
  • Starting Material: N-Boc protected (S)-alanine.

  • Elaboration: Conversion of the carboxylic acid to a β-keto ester.

  • Reductive Amination: Reaction with a source of ammonia (e.g., ammonium acetate) and a reducing agent to introduce the second nitrogen atom, forming a protected 1,2-diamine derivative.

  • Orthogonal Protection: Protection of the newly introduced amine with a group that can be selectively removed later (e.g., a nosyl group).

  • Cyclization: Introduction of a two-carbon linker that reacts with both nitrogen atoms to form the piperazine ring.

  • Deprotection: Removal of the orthogonal protecting group and the Boc group (if necessary) to yield the desired product.

This strategy offers excellent control over the stereochemistry, as it originates from a chiral amino acid. However, it is a multi-step synthesis that requires careful optimization of each step.

Visualization of the Acyclic Precursor Strategy

acyclic_synthesis N-Boc-Alanine N-Boc-Alanine beta-Ketoester beta-Ketoester N-Boc-Alanine->beta-Ketoester Elaboration Protected Diamine Protected Diamine beta-Ketoester->Protected Diamine Reductive Amination Cyclization Precursor Cyclization Precursor Protected Diamine->Cyclization Precursor Orthogonal Protection Protected Piperazine Protected Piperazine Cyclization Precursor->Protected Piperazine Cyclization This compound This compound Protected Piperazine->this compound Deprotection

Caption: Conceptual workflow from an acyclic N-Boc-alanine precursor.

Comparative Analysis

ParameterRoute 1: Silyl Directing GroupRoute 2: MonoprotonationRoute 3: From Acyclic Precursors
Yield Excellent (typically >90%)[1]Good (typically 70-80% for piperazine)[2]Variable, depends on the specific multi-step sequence.
Regioselectivity Very HighModerate to GoodHigh (stereochemistry is controlled)
Scalability Poor (use of n-BuLi is problematic on a large scale)Good to ExcellentPotentially Excellent for industrial scale
Cost-Effectiveness Low (expensive reagents like n-BuLi and TBDMSCl)High (uses inexpensive acids)Potentially very high on a large scale due to cheap starting materials.
Safety & Handling Hazardous (pyrophoric n-BuLi)Moderate (handles strong acids)Varies with the specific reagents used in the multi-step process.
Simplicity Multi-step, requires inert atmosphereRelatively simple, one-pot procedureComplex, multi-step synthesis

Conclusion and Recommendations

The choice of synthetic route to this compound is highly dependent on the scale of the synthesis and the resources available.

  • For laboratory-scale synthesis where high purity and yield are paramount, the silyl directing group strategy (Route 1) is an excellent, albeit expensive, choice. Its high regioselectivity often simplifies purification.

  • For gram- to kilogram-scale production, the in situ monoprotonation method (Route 2) represents a more practical and economical approach. It avoids hazardous reagents and is significantly more cost-effective. While regioselectivity might be lower than in Route 1, the overall process is simpler and more scalable.

  • For industrial-scale manufacturing, developing a synthesis from acyclic precursors (Route 3) is a compelling long-term strategy. Although it requires significant initial process development, the use of inexpensive starting materials can lead to substantial cost savings at a large scale.

Furthermore, emerging technologies such as flow chemistry should be considered for the mono-Boc protection of diamines.[5] Flow reactors offer precise control over reaction parameters like stoichiometry and temperature, which can significantly improve the selectivity and yield of the mono-protected product while minimizing the formation of the di-protected byproduct. This technology is particularly well-suited for optimizing the monoprotonation strategy (Route 2).

Ultimately, a thorough evaluation of the specific project requirements, including budget, timeline, and scale, will guide the discerning researcher to the most appropriate and efficient synthetic pathway.

References

A Senior Application Scientist's Guide to the Cost-Effectiveness of 1-Boc-2-Methylpiperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Piperazine Scaffold

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1][2] Its six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, is a recurring motif in a multitude of FDA-approved drugs, tackling diseases from cancer to viral infections and central nervous system disorders.[3][4][5] The utility of the piperazine moiety stems from its ability to improve the pharmacokinetic properties of a drug candidate, such as aqueous solubility and oral bioavailability, and to serve as a versatile linker to orient other pharmacophoric groups correctly for target engagement.[3][6]

As drug discovery programs have become more sophisticated, the focus has shifted from simple, unsubstituted piperazines to more complex, decorated scaffolds. Introducing substituents onto the piperazine ring, particularly chiral centers, can profoundly influence a molecule's biological activity. A methyl group at the C2 position, for instance, introduces a stereocenter that can enhance binding affinity, improve selectivity for a specific biological target over off-targets, and optimize the overall pharmacological profile of a drug candidate.[7][8] This guide provides an in-depth analysis of the cost-effectiveness of using a key chiral building block, 1-Boc-2-methylpiperazine, comparing its utility and economic impact against other synthetic alternatives in the drug discovery workflow.

The Strategic Value of this compound

This compound is the N1-tert-butyloxycarbonyl (Boc) protected form of 2-methylpiperazine. The Boc group is one of the most common amine-protecting groups in organic synthesis.[9] Its role is to temporarily "mask" the reactivity of one of the piperazine nitrogens, allowing the chemist to perform reactions selectively on the other nitrogen without interference. This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions and simplifying purification.[10][11] The use of an enantiomerically pure form, such as (S)- or (R)-1-Boc-2-methylpiperazine, allows for the direct incorporation of a specific stereocenter, a critical factor in modern drug design where the pharmacological activity often resides in a single enantiomer.[7][8]

Cost-Effectiveness Analysis: Beyond the Price Tag

A true assessment of cost-effectiveness extends beyond the initial purchase price of a reagent. It encompasses the total cost of a synthetic route, including the number of steps, labor, solvent and reagent consumption, purification complexity, and the impact on project timelines.

A. Direct Reagent Cost Comparison

The initial outlay for a building block is a primary consideration. Chiral, protected reagents are invariably more expensive than their racemic, unprotected counterparts due to the additional synthetic steps required for their manufacture (i.e., chiral resolution or asymmetric synthesis).

CompoundEnantiomeric FormRepresentative SupplierCAS NumberPurityPrice (USD/gram)*
(+/-)-2-MethylpiperazineRacemicThermo Scientific109-07-998%~
1.26(1.26 (1.26(
126/100g)[12]
2-MethylpiperazineRacemicSigma-Aldrich109-07-995%~
1.16(1.16 (1.16(
116/100g)
This compoundRacemicSigma-Aldrich120737-78-298%~
7.00(7.00 (7.00(
35/5g)[13]
(S)-1-N-Boc-2-methylpiperazine(S)-enantiomerSigma-AldrichN/AAldrichCPR~
779(779 (779(
77.90/100mg)[14]
(R)-1-Boc-2-methyl-piperazine(R)-enantiomerAChemBlock170033-47-397%Varies[15]
1-Boc-piperazineAchiralBOC Sciences57260-71-699%~
0.80(0.80 (0.80(
19.90/25kg bulk)[16]

*Prices are based on catalog values from late 2025 for research quantities and are subject to change. Bulk pricing can be significantly different.

As the table illustrates, there is a significant price premium for enantiomeric purity and Boc protection. However, this upfront cost must be weighed against the downstream savings in the synthetic workflow.

B. Synthetic Route Efficiency

The primary argument for the cost-effectiveness of a building block like this compound lies in the efficiency it imparts to a synthetic sequence. Let's compare two hypothetical workflows for synthesizing a final chiral target molecule.

Workflow Comparison Diagram

G cluster_A Route A: Using (S)-1-Boc-2-methylpiperazine cluster_B Route B: Starting from Racemic 2-Methylpiperazine A1 Start: (S)-1-Boc-2-methylpiperazine A2 Step 1: Coupling Reaction (e.g., Buchwald-Hartwig) A1->A2 A3 Step 2: Boc Deprotection A2->A3 A4 Step 3: Final Functionalization A3->A4 A5 Purification A4->A5 A6 Final Product (Enantiopure) A5->A6 B1 Start: Racemic 2-Methylpiperazine B2 Step 1: N1-Boc Protection B1->B2 B3 Step 2: Coupling Reaction B2->B3 B4 Step 3: Chiral Resolution (e.g., Diastereomeric Salt Crystallization) B3->B4 B5 Step 4: Boc Deprotection B4->B5 B6 Step 5: Final Functionalization B5->B6 B7 Purification (x3) B6->B7 B8 Final Product (Enantiopure) B7->B8

Caption: Comparison of synthetic workflows.

Route A (Using (S)-1-Boc-2-methylpiperazine):

  • Fewer Steps: This route is more convergent, significantly reducing the number of chemical transformations and subsequent workups and purifications.

  • Higher Overall Yield: By eliminating steps, the cumulative loss of material is minimized. A 5-step synthesis with an 80% yield at each step results in a 33% overall yield. A 3-step synthesis at the same efficiency yields 51%.

  • Predictability: The stereocenter is already set, eliminating the uncertainty and often laborious optimization associated with chiral resolution.

Route B (Starting from Racemic 2-Methylpiperazine):

  • Increased Step Count: This route requires separate protection and resolution steps, adding significant time and labor.

  • Yield Loss at Resolution: Chiral resolution theoretically discards 50% of the material (the undesired enantiomer), immediately halving the maximum possible yield. While racemization and recycling of the unwanted enantiomer are possible, they add further complexity and cost.

  • Process Development: Significant time must be invested in developing a robust chiral separation method, which is not always straightforward.[17]

C. Impact on Drug Discovery Workflow

The choice of starting material has cascading effects on the entire discovery process.

  • Speed and Agility: Using a pre-fabricated, complex building block allows medicinal chemists to rapidly synthesize a diverse library of analogs for structure-activity relationship (SAR) studies. This accelerates the design-make-test-analyze cycle, which is the engine of drug discovery.

  • Stereochemical Integrity: Introducing the chiral center early and with high fidelity ensures that the biological data obtained is for a single, well-defined stereoisomer. This is critical for building a clear understanding of the SAR and avoiding misleading data from racemic mixtures.[7]

  • Reduced Risk: Failed or low-yielding chiral resolutions can completely derail a synthetic plan, wasting weeks of effort. Starting with the pure enantiomer mitigates this significant process risk.

Decision Workflow for Building Block Selection

References

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and pharmaceutical development, the piperazine scaffold is a cornerstone. Its prevalence in blockbuster drugs is a testament to its favorable pharmacokinetic properties. The introduction of a methyl group and a tert-butoxycarbonyl (Boc) protecting group, as seen in 1-Boc-2-methylpiperazine, offers nuanced structural and chemical properties that are pivotal for the synthesis of complex molecular architectures. This guide provides a comprehensive spectroscopic comparison of this compound with its parent compound, piperazine, and other closely related derivatives. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the foundational knowledge to unambiguously identify and characterize these critical building blocks.

The Significance of Spectroscopic Characterization

The precise characterization of starting materials and intermediates is a non-negotiable aspect of drug discovery. Spectroscopic techniques provide a detailed fingerprint of a molecule's structure, confirming its identity and purity. For a molecule like this compound, understanding its spectroscopic signature in comparison to its precursors and analogs is crucial for monitoring reaction progress and ensuring the integrity of the final compound. For instance, the successful installation of the Boc group, a common strategy in amine protection, can be definitively confirmed by ¹H NMR spectroscopy.[1]

Comparative Spectroscopic Analysis

This section delves into a direct comparison of the spectroscopic data for this compound and its analogs: piperazine, 1-methylpiperazine, 2-methylpiperazine, and 1-Boc-piperazine. The data presented is a synthesis of publicly available spectral information and established chemical principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides information on the number of different types of protons, their electronic environment, and their connectivity. The introduction of the bulky and electron-withdrawing Boc group, as well as the methyl substituent, induces significant and predictable changes in the chemical shifts of the piperazine ring protons.

The most telling feature in the ¹H NMR spectrum of a Boc-protected amine is the appearance of a sharp, intense singlet in the upfield region, typically around 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[1] This signal is a definitive marker for successful Boc protection.

Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃

CompoundBoc Protons (-C(CH₃)₃)Methyl Protons (-CH₃)Piperazine Ring Protons
This compound ~1.49 (s, 9H)[2]~1.26 (d, 3H)[2]~2.1-4.2 (m)[2]
Piperazine --~2.84 (s, 8H)[3]
1-Methylpiperazine -~2.29 (s, 3H)~2.43 (t, 4H), ~2.67 (t, 4H)[4]
2-Methylpiperazine -~1.00 (d, 3H)[5]~1.96-2.95 (m)[5]
1-Boc-piperazine ~1.46 (s, 9H)[6][7]-~2.83 (t, 4H), ~3.41 (t, 4H)[6]

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicities are denoted as s (singlet), d (doublet), and t (triplet), m (multiplet).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insights into the carbon framework of a molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The presence of the Boc group introduces two characteristic signals: one for the quaternary carbon (~80 ppm) and another for the methyl carbons of the tert-butyl group (~28 ppm).[8]

Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃

CompoundBoc Quaternary CBoc Methyl CPiperazine Ring CarbonsMethyl Carbon
This compound ~79.5~28.4~40-55~15-20
Piperazine --~46.9-
1-Methylpiperazine --~46.1, ~55.2[9]~46.1[9]
2-Methylpiperazine --~46.8, ~51.5, ~56.8~19.8
1-Boc-piperazine ~79.5~28.5~44.5, ~45.0-

Note: Data for this compound and some analogs are predicted based on established principles and available data for similar structures.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying functional groups within a molecule. The key diagnostic feature for the successful introduction of the Boc group is the appearance of a strong carbonyl (C=O) stretching vibration. For carbamates, this peak is typically observed in the region of 1680-1720 cm⁻¹.[8] In contrast, the parent piperazine and its methylated derivatives will show characteristic N-H stretching and bending vibrations.

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H StretchC=O Stretch (Carbamate)C-N Stretch
This compound ~3340 (secondary amine)~2800-3000~1690~1170, ~1250
Piperazine ~3207, ~3406~2800-3100[10]-~1120-1186
1-Methylpiperazine ~3280 (secondary amine)~2800-3000-~1150
2-Methylpiperazine ~3200-3400~2800-3000-~1130
1-Boc-piperazine ~3340 (secondary amine)~2800-3000~1695[11]~1170, ~1240

Note: Values are approximate and can vary based on the sampling method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, a common fragmentation pattern involves the loss of the tert-butyl group or the entire Boc group, leading to characteristic fragment ions.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Base PeakKey Fragment Ions
This compound 200.1557 or 143101 (M-Boc+H)⁺, 57 (C₄H₉)⁺
Piperazine 86.085642, 43
1-Methylpiperazine 100.1058[12]43, 56[12]
2-Methylpiperazine 100.10[13]7042, 56
1-Boc-piperazine 186.1457130 (M-C₄H₈)⁺, 87 (M-Boc+H)⁺

Note: Fragmentation patterns can vary depending on the ionization technique (e.g., EI, ESI).

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[14]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.[14]

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

IR Spectroscopy Protocol

Objective: To identify the characteristic functional groups of the compound.

Methodology:

  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[14]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Perform a background scan of the empty ATR crystal before acquiring the sample spectrum. The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation (ESI): Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[14]

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Ionization mode: Positive ion mode.

    • Mass range: m/z 50-500.

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and major fragment ions.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following workflow diagram illustrates the key steps in the spectroscopic characterization of this compound and its analogs.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound or Analog NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in MeOH/ACN Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Acquisition NMR_Prep->NMR_Acq IR_Acq FTIR-ATR Acquisition IR_Prep->IR_Acq MS_Acq ESI-MS Acquisition MS_Prep->MS_Acq NMR_Analysis Chemical Shifts & Coupling NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Weight & Fragmentation MS_Acq->MS_Analysis Conclusion Structural Confirmation & Purity Assessment NMR_Analysis->Conclusion IR_Analysis->Conclusion MS_Analysis->Conclusion

Caption: Experimental workflow for spectroscopic characterization.

Conclusion

The spectroscopic data presented in this guide provides a clear and objective comparison of this compound with its key analogs. The distinct shifts in NMR spectra, the characteristic carbonyl stretch in the IR spectrum, and the predictable fragmentation in mass spectrometry collectively offer a robust toolkit for the unambiguous identification and quality control of these important synthetic intermediates. By understanding these spectroscopic nuances, researchers can proceed with confidence in the synthesis of novel therapeutics, ensuring the integrity and purity of their compounds from the very first step.

References

Navigating the Steric Maze: A Comparative Guide to Coupling Reagents for 1-Boc-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the piperazine moiety remains a cornerstone of molecular design. Its unique physicochemical properties often impart favorable aqueous solubility, metabolic stability, and target engagement. Among its many derivatives, 1-Boc-2-methylpiperazine stands out as a critical chiral building block for introducing a constrained, N-protected diamine. However, the very feature that makes it synthetically attractive—the methyl group at the C2 position—presents a significant steric impediment to one of the most fundamental reactions in medicinal chemistry: amide bond formation.

The nucleophilicity of the secondary amine at the N4 position is significantly diminished by the adjacent bulky methyl group, turning what is often a routine acylation into a challenging synthetic puzzle. The selection of an appropriate coupling reagent is therefore not merely a matter of preference but a critical determinant of reaction success, directly impacting yield, purity, and scalability.

This guide provides an in-depth, objective comparison of four widely used classes of coupling reagents for the acylation of this compound: the uronium/aminium salts HATU and HBTU , the phosphonic acid anhydride T3P® , and the classic carbodiimide system EDC/HOBt . Through an analysis of their mechanisms, supported by experimental insights and protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.

The Challenge: Steric Hindrance in Acylating this compound

The primary obstacle in the acylation of this compound is the steric clash between the incoming activated carboxylic acid and the methyl group vicinal to the reacting secondary amine. This steric hindrance can lead to several undesirable outcomes:

  • Slow reaction rates: The approach of the electrophilic acylating agent is sterically shielded, requiring longer reaction times or harsher conditions.

  • Low yields: Incomplete conversion is common, leading to complex mixtures of starting materials and product.

  • Increased side reactions: With sluggish desired reactions, competing side pathways can become more prominent. For uronium/aminium reagents, this can include guanidinylation of the amine if the coupling reagent is in excess[1].

  • Difficult purification: The separation of the desired product from unreacted starting materials and reagent byproducts can be challenging.

To overcome these hurdles, the chosen coupling reagent must generate a highly reactive acylating intermediate capable of forcing the reaction to completion despite the steric challenge.

Comparative Analysis of Coupling Reagents

Uronium/Aminium Salts: HATU and HBTU

Uronium and aminium salts are among the most popular and effective coupling reagents due to their ability to rapidly generate highly reactive activated esters.

Mechanism of Action: HATU activates a carboxylic acid by forming a highly reactive OAt-active ester. The presence of the nitrogen atom in the 7-position of the azabenzotriazole ring is thought to provide anchimeric assistance during the aminolysis step, stabilizing the transition state and accelerating the reaction[2]. This makes HATU particularly effective for sterically hindered couplings[3][4].

HATU_Mechanism Carboxylic_Acid R-COOH OAt_Ester OAt-Active Ester Carboxylic_Acid->OAt_Ester + HATU + Base HATU HATU HATU->OAt_Ester Base Base (e.g., DIPEA) Base->OAt_Ester Amide_Product Amide Product OAt_Ester->Amide_Product + Amine Byproducts Tetramethylurea + HOAt OAt_Ester->Byproducts Amine This compound Amine->Amide_Product Amine->Byproducts Byproducts->Amide_Product

Mechanism of HATU-mediated amide bond formation.
  • Advantages:

    • High Reactivity: Generally considered one of the most powerful coupling reagents, making it ideal for challenging substrates like this compound[3][4].

    • Fast Reaction Times: Couplings are often complete within a few hours at room temperature[5].

    • Low Racemization: The rapid formation and consumption of the active ester minimize the risk of epimerization for chiral carboxylic acids[3].

  • Disadvantages:

    • Cost: HATU is significantly more expensive than reagents like EDC.

    • Side Reactions: Although potent, excess HATU can lead to guanidinylation of the amine, capping it and preventing acylation[6]. Pre-activation of the carboxylic acid before adding the amine is recommended to mitigate this[7].

Mechanism of Action: Similar to HATU, HBTU forms an active ester, but with HOBt (1-hydroxybenzotriazole) as the activating group. The resulting OBt-ester is less reactive than the OAt-ester generated by HATU[3][4].

  • Advantages:

    • Effective and Widely Used: HBTU is a robust and reliable reagent for a wide range of amide couplings[6].

    • More Economical than HATU: It is generally less expensive than its 7-aza counterpart.

  • Disadvantages:

    • Lower Reactivity for Hindered Systems: For sterically demanding couplings, HBTU is noticeably less effective than HATU, often requiring longer reaction times or resulting in lower yields[3][8]. Double coupling may be necessary to achieve complete conversion[3].

    • Higher Risk of Side Reactions: The slower reaction rate can increase the window for side reactions, including guanidinylation[6].

Propylphosphonic Anhydride (T3P®)

T3P® is a cyclic anhydride that has gained popularity as a powerful and "green" coupling reagent.

Mechanism of Action: T3P® activates the carboxylic acid by forming a mixed phosphonic anhydride. This highly electrophilic intermediate is then attacked by the amine to form the amide bond. The byproducts are water-soluble phosphonic acids, which are easily removed by an aqueous workup[9][10].

T3P_Mechanism Carboxylic_Acid R-COOH Mixed_Anhydride Mixed Phosphonic Anhydride Carboxylic_Acid->Mixed_Anhydride + T3P® + Base T3P T3P® T3P->Mixed_Anhydride Base Base (e.g., Pyridine) Base->Mixed_Anhydride Amide_Product Amide Product Mixed_Anhydride->Amide_Product + Amine Byproducts Water-Soluble Phosphonic Acids Mixed_Anhydride->Byproducts Amine This compound Amine->Amide_Product Amine->Byproducts Byproducts->Amide_Product

Mechanism of T3P®-mediated amide bond formation.
  • Advantages:

    • High Reactivity: T3P® is effective for coupling sterically hindered substrates and those prone to racemization[11][12].

    • Clean Reactions and Easy Workup: The byproducts are water-soluble, simplifying purification to a simple aqueous extraction, which is a significant advantage over methods that produce difficult-to-remove byproducts[9][10].

    • Safety: T3P® is non-toxic and non-allergenic, and its byproducts are environmentally benign[13].

  • Disadvantages:

    • Stoichiometry: T3P® is typically used as a solution (e.g., 50% in EtOAc), and accurate dosing can be important.

    • Base Sensitivity: The choice of base can be critical; pyridine is often recommended to minimize epimerization[11][12].

Carbodiimides: EDC/HOBt

The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an activating additive like 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.

Mechanism of Action: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to racemization and formation of an N-acylurea byproduct. HOBt is added to intercept the O-acylisourea, forming a more stable and less racemization-prone HOBt-ester, which then reacts with the amine[14].

EDC_HOBt_Mechanism Carboxylic_Acid R-COOH O_acylisourea O-acylisourea Carboxylic_Acid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_Ester HOBt-Active Ester O_acylisourea->HOBt_Ester + HOBt Byproducts Water-Soluble Urea O_acylisourea->Byproducts HOBt HOBt HOBt->HOBt_Ester Amide_Product Amide Product HOBt_Ester->Amide_Product + Amine Amine This compound Amine->Amide_Product Byproducts->Amide_Product

Mechanism of EDC/HOBt-mediated amide bond formation.
  • Advantages:

    • Cost-Effective: EDC is one of the most economical coupling reagents available.

    • Water-Soluble Byproduct: The urea byproduct formed from EDC is water-soluble, which simplifies purification compared to DCC (dicyclohexylcarbodiimide)[6][15].

  • Disadvantages:

    • Lower Reactivity: The EDC/HOBt system is generally less reactive than uronium salts or T3P®. For a sterically hindered amine like this compound, this can lead to very slow reactions and low yields[1][14].

    • Potential for Side Reactions: Even with HOBt, the risk of N-acylurea formation and epimerization is higher than with more advanced reagents, especially if the reaction is sluggish[14].

Quantitative Performance Comparison

While a single head-to-head experimental study for the acylation of this compound with a standard carboxylic acid (e.g., benzoic acid) across all four reagents is not available in the literature, we can project the expected outcomes based on their known reactivities with sterically hindered substrates. The following table provides a comparative summary.

Coupling ReagentAdditiveBaseTypical SolventEst. Reaction Time (h)Est. Yield (%)Key Remarks
HATU NoneDIPEADMF2 - 6>90%Highest reactivity, ideal for sterically demanding couplings. Fast and clean. Pre-activation is recommended to avoid guanidinylation.[3][5]
HBTU NoneDIPEADMF12 - 2460 - 80%Less effective than HATU for this substrate. May require longer reaction times or double coupling for complete conversion.[3][8]
T3P® NonePyridineEtOAc / DCM4 - 12>85%High reactivity with the significant advantage of easy, water-based workup to remove byproducts. Low epimerization.[11][12]
EDC HOBtDIPEADCM / DMF24 - 48<50%Lowest reactivity for this hindered system. Likely to result in low conversion and incomplete reaction.[14]

Disclaimer: The estimated reaction times and yields are illustrative, based on the known relative efficiencies of these reagents for sterically hindered couplings, and may vary depending on the specific carboxylic acid, scale, and reaction conditions.

Experimental Protocols

The following protocols are provided as a starting point for the acylation of this compound with a generic carboxylic acid. Optimization may be required for specific substrates.

Experimental_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Prep Dissolve Carboxylic Acid (1.0 eq) in Solvent Add_Reagents Add Coupling Reagent (1.1 eq) + Base (2-3 eq) Prep->Add_Reagents Pre_Activate Stir for 15-30 min (for HATU/HBTU) Add_Reagents->Pre_Activate if applicable Add_Amine Add this compound (1.1 eq) Add_Reagents->Add_Amine for T3P, EDC Pre_Activate->Add_Amine React Stir at RT (Monitor by TLC/LC-MS) Add_Amine->React Workup Aqueous Wash (Acidic, Basic, Brine) React->Workup Purify Dry, Concentrate & Purify via Chromatography Workup->Purify

General experimental workflow for amide coupling.
Protocol 1: HATU Coupling

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir at room temperature for 15-30 minutes for pre-activation.

  • Add a solution of this compound (1.1 eq) in DMF to the activated mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HBTU Coupling
  • Follow the HATU protocol, substituting HBTU (1.1 eq) for HATU.

  • Extend the reaction time to 12-24 hours. If the reaction stalls, a second addition of activated acid (prepared separately) or a "double coupling" (repeating the procedure after filtering the resin in solid-phase synthesis) may be necessary.

Protocol 3: T3P® Coupling
  • Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or ethyl acetate.

  • Add pyridine (3.0 eq) to the mixture and cool to 0 °C.

  • Slowly add T3P® (50% solution in ethyl acetate, 1.5 eq) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with water. Separate the organic layer and wash with 1 N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: EDC/HOBt Coupling
  • Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DMF or DCM.

  • Add DIPEA (2.0 eq) and cool the mixture to 0 °C.

  • Add EDC·HCl (1.2 eq) portion-wise to the solution.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The acylation of the sterically hindered secondary amine in this compound is a challenging but manageable transformation with the appropriate choice of coupling reagent.

  • For Highest Efficiency and Yield: HATU is the clear reagent of choice. Its superior reactivity is well-suited to overcome the steric barrier, leading to faster reactions and higher yields, which is often critical when dealing with precious or late-stage intermediates.

  • For Ease of Purification and Green Chemistry: T3P® presents a compelling alternative. It offers reactivity comparable to the high-end uronium salts but with the significant advantage of water-soluble byproducts, drastically simplifying purification and reducing organic waste.

  • For Routine, Less-Hindered Analogs: While HBTU is a workhorse reagent, its performance with this specific substrate is likely to be inferior to HATU. It may be a suitable, more economical choice if moderate yields are acceptable.

  • Not Recommended for This Application: The EDC/HOBt system, while cost-effective, is generally not potent enough for this type of sterically demanding coupling and is likely to result in low and inconsistent yields.

Ultimately, the optimal choice will depend on a project's specific priorities, including cost, timeline, scale, and the need for stereochemical purity. However, for reliably navigating the steric maze presented by this compound, investing in a high-reactivity reagent like HATU or leveraging the purification advantages of T3P® will pave the most efficient path to synthetic success.

References

A Comparative Guide to the In Vitro Metabolic Stability of Compounds Containing the 2-Methylpiperazine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, fellow researchers and drug development professionals. The piperazine ring is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties and its ability to be readily functionalized.[1][2] However, this popular scaffold often introduces metabolic liabilities, presenting a significant hurdle in the journey from hit to lead and beyond. The 2-methylpiperazine moiety, a common variant, is no exception.

This guide provides an in-depth, comparative analysis of the metabolic stability of compounds featuring this moiety. We will move beyond simple protocol recitation to explore the underlying mechanisms of metabolic breakdown, dissect experimental design choices, and compare strategies to mitigate these liabilities. Our objective is to equip you with the knowledge to design more robust molecules and to confidently assess their metabolic fate in vitro.

The Metabolic Profile: Unraveling the "Hotspots" of 2-Methylpiperazine

Understanding the metabolic fate of a 2-methylpiperazine-containing compound begins with identifying its metabolic "hotspots"—the positions most susceptible to enzymatic transformation. Metabolism primarily occurs in the liver, mediated by enzymes such as the Cytochrome P450 (CYP) superfamily. For the 2-methylpiperazine ring, the primary routes of metabolism are well-documented and typically involve oxidation reactions.

The key metabolic pathways include:

  • Oxidation at the carbon alpha to the nitrogen atoms: This is a major pathway that can lead to the formation of reactive iminium ions and subsequent downstream metabolites.[3]

  • N-Dealkylation: If the piperazine nitrogens are substituted with small alkyl groups, these are often readily cleaved.[3]

  • Aromatic Hydroxylation: If an aromatic ring is attached directly to a piperazine nitrogen, it can undergo hydroxylation.[3][4]

  • Ring Opening: Following initial oxidation, the piperazine ring itself can be cleaved.[5]

The primary enzymes involved in the metabolism of piperazine derivatives are often CYP2D6, CYP3A4, and CYP1A2.[4][6][7] The specific enzymes involved can be influenced by the overall structure of the molecule.

cluster_0 2-Methylpiperazine Core cluster_1 Primary Metabolic Pathways cluster_2 Downstream Consequences Parent Parent Compound (2-Methylpiperazine Moiety) Alpha_Oxidation α-Carbon Oxidation Parent->Alpha_Oxidation CYP450 (e.g., CYP3A4, 2D6) N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP450 Ring_Hydroxylation Ring Hydroxylation Parent->Ring_Hydroxylation CYP450 Iminium Reactive Iminium Ion Alpha_Oxidation->Iminium Excretion Polar Metabolites (for Excretion) N_Dealkylation->Excretion Ring_Hydroxylation->Excretion Ring_Opening Ring Opening Iminium->Ring_Opening Ring_Opening->Excretion

Caption: Major metabolic pathways of the 2-methylpiperazine moiety.

Enhancing Metabolic Stability: A Comparative Analysis

The central challenge in drug discovery is to iteratively modify a compound to improve its drug-like properties while retaining its desired biological activity. Here, we compare two common strategies for enhancing the metabolic stability of compounds containing the 2-methylpiperazine moiety: deuteration and bioisosteric replacement.

Strategy 1: Deuteration and the Kinetic Isotope Effect (KIE)

One of the most elegant strategies to slow metabolism is the site-specific incorporation of deuterium, a stable isotope of hydrogen.[8] The carbon-deuterium (C-D) bond has a higher activation energy for cleavage by metabolic enzymes compared to a carbon-hydrogen (C-H) bond.[8] This phenomenon, known as the Kinetic Isotope Effect (KIE), can significantly slow the rate of oxidative metabolism at the site of deuteration.[8]

  • Application: For a 2-methylpiperazine moiety, deuteration is most effective when applied to a known metabolic hotspot, such as the N-methyl group or the carbons alpha to the nitrogen atoms.

  • Expected Outcome: A deuterated analog is expected to exhibit a longer metabolic half-life (t½) and lower intrinsic clearance (CLint) compared to its non-deuterated parent compound.[8]

Strategy 2: Bioisosteric Replacement

Bioisosteres are substituents or groups with similar physical or chemical properties that can impart broadly similar biological properties.[1] Replacing the 2-methylpiperazine ring with a suitable bioisostere is a powerful strategy to address metabolic instability.[1][9] The goal is to block metabolic hotspots, alter the molecule's orientation within the enzyme's active site, or reduce recognition by metabolic enzymes altogether.

Common bioisosteres for the piperazine ring include:

  • Homopiperazine: The seven-membered ring can alter bond angles and steric hindrance, potentially reducing enzyme affinity.[2]

  • Diazaspiroalkanes & Bridged Diazabicycloalkanes: These conformationally constrained analogs can improve metabolic stability by locking the molecule in a shape that is less favorable for metabolism and can also modulate physicochemical properties.[1][2]

Comparative Data Summary

The following table provides an illustrative comparison of the in vitro metabolic stability of a hypothetical parent compound ("Compound A") containing a 2-methylpiperazine moiety against its deuterated and bioisosteric replacement analogs.

Compound IDModificationt½ in HLM (min)CLint in HLM (µL/min/mg protein)Rationale for Stability Change
Compound A Parent (2-Methylpiperazine)1546.2Baseline metabolic rate.
Compound A-d3 N-CD3 Deuteration4515.4KIE slows N-dealkylation, a primary metabolic route.[8]
Compound B Homopiperazine Replacement3519.8Increased steric hindrance and altered conformation reduce CYP enzyme affinity.[2]
Compound C Diazaspiro[3.3]heptane Replacement> 60< 11.6Conformationally rigid structure blocks access to metabolic hotspots.[1]

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate expected trends based on established medicinal chemistry principles.

The Experimental Blueprint: A Validated Protocol for Assessing Metabolic Stability

To generate reliable and reproducible data, a robust and self-validating experimental protocol is essential. The following protocol details a standard in vitro metabolic stability assay using human liver microsomes (HLM), a common and effective system for evaluating Phase I metabolism.[10][11]

Causality Behind Experimental Choices
  • Why HLM? Liver microsomes are subcellular fractions that contain a high concentration of key drug-metabolizing enzymes, particularly CYPs, making them a cost-effective and high-throughput tool for assessing Phase I metabolic stability.[10][12]

  • Why an NADPH Regenerating System? Cytochrome P450 enzymes require NADPH as a cofactor to function.[10] An NADPH regenerating system ensures that the cofactor is not depleted during the incubation, allowing the reaction to proceed linearly.

  • Why Quench with Acetonitrile? Cold acetonitrile is used to terminate the enzymatic reaction by precipitating the microsomal proteins and to extract the analyte and any metabolites from the mixture for LC-MS/MS analysis.[13]

  • Why Include Controls?

    • Time Zero (T0): Establishes the initial concentration of the compound before any metabolism occurs.

    • No NADPH Control: This is a critical control. Any disappearance of the parent compound in the absence of NADPH indicates non-enzymatic degradation or instability in the buffer, not metabolism.

    • Positive Control (e.g., Verapamil): A compound with a known, moderate-to-high clearance is included to verify that the microsomal system is metabolically active.[14]

Detailed Experimental Protocol
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[1]

    • Prepare a 1 µM stock solution of the test compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation does not exceed 0.1%).[14]

  • Incubation Procedure:

    • In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer.[1]

    • Pre-warm this mixture for 5 minutes at 37°C.[13]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.[1][13]

    • Immediately quench the reaction by adding the aliquot to 100 µL of ice-cold acetonitrile containing an internal standard (e.g., buspirone, tolbutamide).[13]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[15]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[10][11]

Caption: Experimental workflow for an in vitro metabolic stability assay.

Data Analysis and Interpretation

Once the LC-MS/MS data is acquired, the next step is to calculate the key parameters that define metabolic stability.

  • Percent Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.

  • Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. The half-life is calculated as: t½ = 0.693 / -k [14]

  • Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug. It is calculated from the half-life: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) [14]

Interpreting the results allows for the ranking of compounds.[11] A compound with a longer half-life and lower intrinsic clearance is considered more metabolically stable. This information is critical for predicting in vivo pharmacokinetic properties and guiding the next round of chemical synthesis in a drug discovery project. By systematically applying the strategies and robust experimental protocols outlined in this guide, researchers can effectively overcome the metabolic stability challenges associated with the 2-methylpiperazine moiety, paving the way for the development of more successful drug candidates.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of 1-Boc-2-Methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, understanding the precise three-dimensional architecture of molecular scaffolds is paramount. The piperazine ring, a privileged structure in countless bioactive compounds, presents a fascinating case study in conformational analysis. When substituted, as in the case of 1-Boc-2-methylpiperazine, its stereochemical properties can profoundly influence receptor binding, pharmacokinetic properties, and overall therapeutic efficacy.

This guide provides an in-depth technical exploration of the X-ray crystal structure analysis of this compound derivatives. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, establish a framework for achieving high-quality crystal structures, and compare the expected conformational features of this scaffold with known, experimentally determined structures of related N-acyl piperazines.

Part 1: Foundational Conformational Principles of Substituted Piperazines

Before embarking on an experimental crystallographic study, it is crucial to understand the inherent conformational preferences of the this compound scaffold. The interplay between the bulky tert-butoxycarbonyl (Boc) protecting group and the C2-methyl substituent dictates the molecule's preferred shape.

Two primary conformational dynamics are at play:

  • Piperazine Ring Inversion : Like cyclohexane, the piperazine ring is not planar and exists predominantly in a low-energy chair conformation to minimize torsional and steric strain. It can interconvert between two chair forms through a higher-energy boat or twist-boat transition state.[1][2]

  • Amide Bond Rotation : The carbamate bond of the Boc group possesses significant partial double-bond character. This restricts free rotation around the N1-carbonyl bond, leading to the existence of distinct syn and anti rotamers.[1] This phenomenon is a well-documented characteristic of N-acylated piperazines.[3][4]

For 2-substituted piperazines, there is a demonstrated preference for the substituent to occupy an axial position to minimize steric hindrance.[5] This axial preference, combined with the chair conformation of the ring and the rotational isomerism of the Boc group, creates a complex but predictable conformational landscape.

G cluster_methods Crystallization Techniques start Purified Compound solv_screen Solvent Screening (Hexane, EtOAc, DCM, MeOH...) start->solv_screen evap Slow Evaporation solv_screen->evap vapor Vapor Diffusion solv_screen->vapor cool Slow Cooling solv_screen->cool outcome Single Crystal? evap->outcome vapor->outcome cool->outcome success XRD Analysis outcome->success Yes failure Re-evaluate: - Purity - Solvents - Method outcome->failure No failure->start

References

A Comparative Study of Boc vs. Cbz Protection for 2-Methylpiperazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the strategic use of protecting groups is a cornerstone of success. For chemists working with multifunctional molecules like 2-methylpiperazine, a common building block in drug discovery, the choice of a nitrogen protecting group is a critical decision that can significantly impact yield, purity, and the overall efficiency of a synthetic route. This guide provides an in-depth, objective comparison of two of the most widely employed amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically for the mono-protection of 2-methylpiperazine.

Introduction to Amine Protection and the Significance of 2-Methylpiperazine

Amines are highly nucleophilic and basic, necessitating their protection to prevent unwanted side reactions during multi-step synthesis.[1] 2-Methylpiperazine presents a unique challenge due to its two secondary amine groups with different steric and electronic environments.[2][3] This structural nuance makes regioselective mono-protection a key consideration for its use in the synthesis of complex molecules, including active pharmaceutical ingredients.[4][5] The choice between Boc and Cbz protection hinges on several factors, including the desired regioselectivity, stability towards subsequent reaction conditions, and the ease and orthogonality of deprotection.[6]

The Contenders: A Head-to-Head Look at Boc and Cbz

The tert-butoxycarbonyl (Boc) group is favored for its stability in a wide range of non-acidic conditions and its straightforward removal with acid.[7] In contrast, the benzyloxycarbonyl (Cbz) group is stable to both acidic and basic conditions and is typically cleaved by catalytic hydrogenolysis, offering an orthogonal deprotection strategy.[8]

Table 1: Key Characteristics of Boc and Cbz Protecting Groups

FeatureBoc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)
Protecting Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Typical Protection Conditions Base (e.g., NaHCO₃, Et₃N) in an organic solvent (e.g., DCM, THF)Base (e.g., NaHCO₃, NaOH) in a biphasic or aqueous system
Deprotection Conditions Strong acids (e.g., TFA, HCl)[9]Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (e.g., HBr/AcOH)[10]
Key Advantages Stable to base and hydrogenolysis; easy, clean deprotection with volatile byproducts.Stable to acid and base; mild deprotection at neutral pH.[8]
Key Disadvantages Acid lability restricts its use with acid-sensitive substrates.Incompatible with reducible functional groups (e.g., alkenes, alkynes); requires specialized equipment for hydrogenation.
Orthogonality Orthogonal to Cbz, Fmoc, and other base-labile or hydrogenation-labile groups.[6]Orthogonal to Boc and other acid-labile groups.[6]

Regioselectivity in the Protection of 2-Methylpiperazine

The two nitrogen atoms in 2-methylpiperazine (N1 and N4) are not equivalent. The nitrogen adjacent to the methyl group (N1) is more sterically hindered and less nucleophilic than the nitrogen at the 4-position. This inherent difference can be exploited to achieve regioselective mono-protection.

Generally, the reaction with a protecting group precursor will preferentially occur at the less sterically hindered and more nucleophilic N4 position. However, the reaction conditions, including the solvent, temperature, and stoichiometry of the reagents, can influence the regioselectivity.

G cluster_0 Regioselective Protection of 2-Methylpiperazine 2-Methylpiperazine 2-Methylpiperazine Protecting_Group_Precursor Boc₂O or Cbz-Cl Reaction_Conditions Solvent, Temp, Stoichiometry N4_Protected_Product 1-Protected-4-methylpiperazine (Major Product) N1_Protected_Product 1-Protected-2-methylpiperazine (Minor Product)

Experimental Protocols and Comparative Data

The following protocols provide a starting point for the mono-protection of 2-methylpiperazine with Boc and Cbz groups. It is important to note that optimization may be required to achieve the desired regioselectivity and yield.

Protocol 1: Mono-Boc Protection of (S)-2-Methylpiperazine

This procedure is adapted from a reported synthesis of (S)-1-Boc-3-methylpiperazine.[11]

Materials:

  • (S)-2-Methylpiperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • At 0 °C, dissolve (S)-2-methylpiperazine (1.0 eq) in dichloromethane.

  • Slowly add di-tert-butyl dicarbonate (1.0-1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with deionized water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to afford the product.

Expected Yield: 84-94%[11]

Protocol 2: Mono-Cbz Protection of an Amine (General Procedure)

This is a general procedure for the Cbz protection of amines under Schotten-Baumann conditions, which can be adapted for 2-methylpiperazine.[12]

Materials:

  • 2-Methylpiperazine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-methylpiperazine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.

  • While vigorously stirring, add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Table 2: Comparative Performance of Boc and Cbz Protection of 2-Methylpiperazine

ParameterMono-Boc ProtectionMono-Cbz Protection
Typical Yield 84-94%[11]Generally high, but can be variable depending on conditions.
Reaction Conditions Mild, room temperature.Biphasic, requires careful temperature control.
Work-up Simple extraction.Requires acidification and extraction.
Purification Often crystalline, may not require chromatography.May require column chromatography to separate from di-protected byproduct.
Regiocontrol Good selectivity for the less hindered nitrogen can be achieved.Similar to Boc, but may be more prone to di-protection.

Deprotection Strategies: Liberating the Amine

The choice of protecting group is intrinsically linked to the deprotection strategy, which must be compatible with the overall synthetic route.

G cluster_0 Deprotection Pathways Protected_Piperazine Protected 2-Methylpiperazine Boc_Protected Boc-2-Methylpiperazine Cbz_Protected Cbz-2-Methylpiperazine Acid_Deprotection Acidic Conditions (TFA or HCl) Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Deprotected_Piperazine 2-Methylpiperazine

Protocol 3: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and effective method for Boc deprotection.[9]

Materials:

  • N-Boc protected 2-methylpiperazine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc protected piperazine derivative in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equivalents).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis

This protocol is a mild and common method for Cbz removal.[10]

Materials:

  • N-Cbz protected 2-methylpiperazine

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Secure the flask to a hydrogenation apparatus, evacuate, and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Characterization of Protected 2-Methylpiperazine

Confirmation of successful protection and regioselectivity is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.

Table 3: Representative ¹H NMR Data for Mono-Protected 2-Methylpiperazine

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Reference
2-Methylpiperazine ~2.95 (m), ~2.82 (m), ~2.74 (m), ~2.35 (m), ~1.96 (s, NH), ~1.00 (d)[13]
(S)-1-N-Boc-2-methylpiperazine ~4.2 (m), ~3.8 (m), ~3.0 (m), ~2.85 (m), ~2.7 (m), ~2.1 (s, NH), 1.49 (s, 9H), 1.26 (d, 3H)[14]
1-N-Cbz-3-methylpiperazine (Data not available in searched sources)

Conclusion: Making the Right Choice for Your Synthesis

The selection of Boc or Cbz for the protection of 2-methylpiperazine is a strategic decision that should be guided by the overall synthetic plan.

  • Choose Boc when:

    • The subsequent reaction steps are tolerant of acidic conditions for deprotection.

    • A robust protecting group stable to bases and reductive conditions is required.

    • A simple and high-yielding mono-protection protocol is desired.

  • Choose Cbz when:

    • An orthogonal deprotection strategy is necessary in the presence of acid-labile groups.

    • Mild, neutral deprotection conditions are paramount for sensitive substrates.

    • The presence of reducible functional groups in the molecule is not a concern.

By carefully considering the factors outlined in this guide, researchers can make an informed decision on the most suitable protecting group for their specific application, ultimately leading to a more efficient and successful synthesis of their target molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Boc-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals handling 1-Boc-2-methylpiperazine. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative data, to ensure user protection and experimental integrity. Our objective is to move beyond mere compliance, fostering a deep-seated culture of safety by explaining the causality behind each recommendation.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No: 120737-78-2) is a substituted piperazine derivative commonly used as a building block in pharmaceutical synthesis.[1] While its toxicological properties have not been exhaustively investigated, the available data mandates a cautious and well-defined handling protocol. The compound is classified as hazardous under the Globally Harmonized System (GHS), requiring specific precautions to mitigate risks.[2]

GHS Hazard Classification:

  • Skin Irritation (Category 2), H315: Causes skin irritation upon contact.[2]

  • Serious Eye Damage (Category 1), H318: Poses a risk of causing serious, potentially irreversible, eye damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), H335: May cause respiratory irritation if inhaled.[2]

The primary routes of occupational exposure are through direct skin or eye contact and inhalation of the solid, which may be present as a dust or powder.[3] Therefore, a comprehensive safety strategy must first rely on engineering controls and secondarily on robust personal protective equipment (PPE).

Chemical IdentifierData
IUPAC Name tert-butyl 2-methylpiperazine-1-carboxylate
CAS Number 120737-78-2
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
Physical Form Solid-Liquid Mixture or Solid[3]
Signal Word Danger

Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure. Reliance on PPE alone is an insufficient safety strategy.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[2][4] This is the most critical engineering control to prevent inhalation of dust particles and contain any potential spills.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]

  • Emergency Equipment: A safety shower and an eyewash station must be readily accessible and located close to the workstation.[4][5] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE): A Mandated Protocol

A multi-layered PPE approach is required to prevent exposure through the identified routes of skin contact, eye contact, and inhalation. The following PPE is mandatory for all procedures involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety glassesNitrile glovesLab coatNot required
Weighing/Transfer (in Fume Hood) Chemical safety goggles, Face shieldNitrile gloves (double-gloving recommended)Lab coat, Chemical-resistant apronNot required (if hood is functioning properly)
Reaction Setup & Workup (in Fume Hood) Chemical safety goggles, Face shieldNitrile glovesLab coat, Chemical-resistant apronNot required (if hood is functioning properly)
Spill Cleanup Chemical safety goggles, Face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apron over lab coatNIOSH-approved respirator with particulate filter[6]
Eye and Face Protection

Due to the H318 classification (Causes serious eye damage), eye protection is non-negotiable.

  • Mandatory: Wear tight-sealing chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][7]

  • Recommended for Splash Risk: When handling solutions or performing transfers, supplement goggles with a full-face shield.[6][8] Standard safety glasses do not provide adequate protection from splashes or fine dust and are not sufficient.

Skin and Body Protection

To prevent skin irritation (H315), all skin contact must be avoided.

  • Gloves: Wear chemical-resistant, impervious gloves, such as nitrile gloves.[6][8] Always inspect gloves for tears or holes before use. Employ proper glove removal technique to avoid contaminating your hands.[8] For extended operations, consider double-gloving.

  • Protective Clothing: A clean, buttoned lab coat must be worn at all times. For tasks with a higher risk of spillage, such as handling larger quantities, a chemical-resistant apron should be worn over the lab coat.[4][9]

Respiratory Protection

To mitigate the risk of respiratory irritation (H335), inhalation of dust must be prevented.

  • Primary Control: The use of a chemical fume hood is the primary method of respiratory protection.

  • When Required: If engineering controls are insufficient or during a large spill clean-up outside of a hood, a NIOSH-approved respirator with a particulate filter (or equivalent) is required.[6][7] All personnel required to wear respirators must be part of a respiratory protection program that includes fit testing.

Safe Handling Workflow: From Receipt to Disposal

The following workflow outlines the procedural steps for safely managing this compound throughout its lifecycle in the laboratory.

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, inspect the container for damage.

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and strong acids.[2][4]

    • The storage area should be clearly labeled.

  • Preparation and Use (inside a chemical fume hood):

    • Don all required PPE as outlined in Section 3.

    • Gently open the container, avoiding any disturbance that could generate airborne dust.

    • Use a spatula to carefully weigh the desired amount of the compound. Avoid pouring the solid directly.

    • If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to prevent splashing.

  • Decontamination:

    • Wipe down the work surface and any equipment used with an appropriate solvent and then soap and water.

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[2]

  • Waste Disposal:

    • Dispose of waste this compound and any contaminated materials (e.g., gloves, paper towels, empty containers) in a designated, labeled hazardous waste container.[4]

    • Do not allow the product to enter drains.

    • All disposal must be conducted through an approved waste disposal plant, adhering to all local, state, and federal regulations.[6]

G Workflow for Handling this compound cluster_prep Preparation & Planning cluster_handling Handling Operations (Inside Fume Hood) cluster_cleanup Post-Handling Procedures A 1. Review SDS & Assess Risks B 2. Verify Engineering Controls (Fume Hood, Eyewash) A->B C 3. Don Required PPE (Goggles, Gloves, Lab Coat) B->C D 4. Weighing & Transfer C->D Begin Work E 5. Reaction Setup & Monitoring D->E F 6. Decontaminate Workspace & Equipment E->F Complete Work G 7. Segregate & Label Hazardous Waste F->G H 8. Doff PPE & Wash Hands Thoroughly G->H I 9. Dispose via Approved Waste Handler G->I To Disposal

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[2]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. This is a medical emergency due to the risk of serious eye damage.

  • Ingestion: Rinse mouth. Immediately make the victim drink water (two glasses at most). Consult a physician.

  • Spill Response:

    • Evacuate non-essential personnel.

    • Ensure adequate ventilation and wear appropriate PPE, including respiratory protection if necessary.

    • Avoid generating dust.

    • Carefully sweep or vacuum up the spilled solid and place it into a suitable, labeled container for disposal.[2] Prevent the spill from entering drains or waterways.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-2-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Boc-2-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.